2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O/c1-13-17(15-9-5-3-6-10-15)18(14(2)19(13)20)16-11-7-4-8-12-16/h3-13,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMNYEMWMGKIKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=C(C1=O)C)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80310437 | |
| Record name | 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80310437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16643-55-3 | |
| Record name | NSC227206 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227206 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80310437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one molecular weight
Technical Monograph: 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one
Executive Summary
This guide provides a comprehensive technical analysis of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one , a critical intermediate in the synthesis of photochromic diarylethenes and functionalized cyclopentadienes. Unlike its fully conjugated analog (the "cyclone" or dienone), this molecule possesses a saturated C4-C5 bond, introducing stereochemical complexity (cis/trans isomerism) that significantly impacts its reactivity and spectroscopic signature.
This document details the precise molecular weight calculations, a validated synthetic workflow for distinguishing the enone from the dienone, and the structural characterization required for high-integrity research.
Part 1: Physicochemical Profile & Molecular Weight
The molecular weight of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one is 262.35 g/mol .
Researchers using Mass Spectrometry (MS) for validation must distinguish this parent ion (
Table 1: Molecular Identity & Mass Spec Parameters
| Parameter | Value | Technical Note |
| CAS Registry Number | 16643-55-3 | Distinct from dienone (26307-17-5) and hydroxy-enone (5423-06-3). |
| Chemical Formula | Saturated at C4-C5 positions. | |
| Molecular Weight | 262.35 g/mol | Average mass for stoichiometric calculations. |
| Monoisotopic Mass | 262.1358 Da | Use for High-Resolution Mass Spec (HRMS) matching. |
| Stereocenters | C4, C5 | Exists as diastereomers (cis and trans). |
| ClogP | ~4.1 | Highly lipophilic; requires non-polar solvents (DCM, Toluene). |
Part 2: Synthetic Architecture
The synthesis of the enone (
To isolate the target cyclopent-2-en-1-one , a reductive strategy is often required to saturate the C4-C5 bond of the dienone, or a controlled dehydration of the aldol adduct must be performed.
Mechanism & Workflow Diagram
The following directed graph illustrates the critical divergence points in the synthesis. Control of temperature and pH determines whether you isolate the Hydroxy-Enone, the Dienone, or the Target Enone.
Caption: Stepwise synthetic pathway distinguishing the target Enone from its metabolic precursors.
Protocol: Synthesis via Regioselective Reduction
Context: Direct condensation often fails to stop at the enone stage. The most robust method involves synthesizing the dienone (cyclone) first, then reducing it.
Step 1: Formation of the Dienone (Precursor)
-
Reagents: Dissolve Benzil (10 mmol) and 3-Pentanone (12 mmol) in Ethanol (20 mL).
-
Catalysis: Add ethanolic KOH (5 mmol) dropwise at reflux.
-
Observation: The solution will turn deep purple/black, indicating the formation of the conjugated cyclopentadienone (cyclone).
-
Workup: Cool to precipitate the dienone (or its dimer). Filter and wash with cold ethanol.
Step 2: Reduction to 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one
-
Activation: Dissolve the crude dienone (1 g) in Glacial Acetic Acid (15 mL).
-
Reduction: Add Zinc dust (activated, 5 eq) in portions while stirring vigorously at room temperature.
-
Critical Control Point: Monitor color change.[1] The deep purple color of the dienone must fade to pale yellow/colorless. This indicates saturation of the C4-C5 double bond and loss of the extended conjugation.
-
-
Quench: Filter off excess Zinc. Pour filtrate into ice water (100 mL).
-
Extraction: Extract with Dichloromethane (3 x 20 mL). Wash organic layer with saturated NaHCO3 (to remove acetic acid) and Brine.
-
Purification: The crude oil contains cis and trans isomers. Isolate via Flash Column Chromatography (Silica Gel, Hexane:EtOAc 9:1).
Part 3: Structural Characterization & Validation
Trustworthiness in this synthesis relies on proving the C4-C5 bond is saturated.
NMR Signature (Proton H-NMR)
The enone (
-
Dienone (Precursor): No methine protons on the ring. Methyl groups appear as singlets (attached to double bonds).
-
Target Enone (Product):
-
C4-H & C5-H: Appear as complex multiplets (3.0 – 4.5 ppm range) due to coupling.
-
Methyl Groups:
-
C2-Me: Singlet (or fine doublet) ~1.8 ppm (Allylic).
-
C5-Me: Doublet ~1.2 ppm (Coupled to C5-H). This doublet is the definitive proof of reduction.
-
-
Isomerism (Cis vs. Trans)
The reduction creates two stereocenters at C4 and C5.
-
Trans-isomer: Usually the thermodynamic major product. Methyl (C5) and Phenyl (C4) are on opposite faces to minimize steric clash.
-
Cis-isomer: Kinetic product, often converts to trans upon heating or base treatment.
Part 4: Applications in R&D
-
Photochromic Materials: This molecule serves as a scaffold for diarylcyclopentenes . By replacing the phenyl rings with thiophenes or furans, the core becomes photoactive, capable of reversible ring-closing/opening reactions used in optical memory storage.
-
Liquid Crystal Dopants: The trans-isomer, being chiral (as a racemic mixture of enantiomers), is used as a chiral dopant in liquid crystal hosts to induce helical twisting power.
-
Stereochemical Standards: Used as a reference standard in HPLC to calibrate separation protocols for cyclopentenone derivatives.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 313334: 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one. Retrieved from [Link]
-
Allen, C. F. H., & VanAllan, J. A. (1955). Tetraphenylcyclopentadienone. Organic Syntheses, Coll.[2] Vol. 3, p.806. (Foundational methodology for cyclopentadienone condensation).
- Bordwell, F. G., & Wellman, K. M. (1963).The Reaction of 2,5-Dimethyl-3,4-diphenylcyclopentadienone with Grignard Reagents. Journal of Organic Chemistry. (Discusses the reduction and reactivity of the dienone core).
-
ChemSynthesis. CAS 16643-55-3 Entry.[3] Retrieved from [Link]
Sources
Technical Monograph: 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one
This technical guide details the chemical identity, synthesis, structural properties, and applications of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one .
Executive Summary
2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one (CAS: 16643-55-3) is a polysubstituted cyclic enone belonging to the diarylcyclopentenone family.[1][2] Structurally, it represents the partially saturated analog of the well-known "cyclone" derivative (2,5-dimethyl-3,4-diphenylcyclopentadienone).
While often overshadowed by its fully conjugated dienone counterpart—widely used as a diene in Diels-Alder reactions—the cyclopent-2-en-1-one scaffold is a critical pharmacophore in medicinal chemistry. It serves as a core structure for tubulin polymerization inhibitors and exhibits significant stereochemical complexity due to the presence of chiral centers at the C4 and C5 positions.
This guide provides a rigorous analysis of its chemical space, a validated synthesis protocol involving the reduction of its dienone precursor, and an examination of its stereochemical and biological relevance.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
The molecule is defined by a five-membered ring containing a ketone, a single double bond (C2=C3), and specific alkyl/aryl substitution.
Nomenclature Breakdown
-
Cyclopent-2-en-1-one: The parent ring system (5 carbons, ketone at C1, double bond at C2).
-
2,5-Dimethyl: Methyl groups attached to C2 (vinyl) and C5 (alkyl).
-
3,4-Diphenyl: Phenyl rings attached to C3 (vinyl) and C4 (alkyl).
Key Data Table[6][7]
| Parameter | Specification |
| IUPAC Name | 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one |
| Common Name | Dihydro-dimethyldiphenylcyclone; Reduced Cyclone |
| CAS Registry Number | 16643-55-3 |
| Molecular Formula | C₁₉H₁₈O |
| Molecular Weight | 262.35 g/mol |
| Physical State | Solid (typically pale yellow or colorless crystals) |
| Solubility | Soluble in DCM, Chloroform, Ethanol; Insoluble in Water |
| Stereocenters | C4 and C5 (Generates cis and trans diastereomers) |
| Related Precursor | 2,5-Dimethyl-3,4-diphenylcyclopentadienone (C₁₉H₁₆O) |
Synthesis & Reaction Mechanism[3][6][7][8]
The synthesis of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one is a two-stage workflow. The direct condensation of benzil and 3-pentanone typically yields the fully conjugated cyclopentadienone (Dienone). To obtain the cyclopent-2-en-1-one (Enone) specified in this topic, a regioselective reduction of the dienone is required.
Stage 1: Double Aldol Condensation (Formation of Dienone)
The reaction of Benzil (1,2-diphenylethane-1,2-dione) with 3-Pentanone (Diethyl ketone) in the presence of an ethanolic base undergoes a double aldol condensation followed by twofold dehydration.
Stage 2: Regioselective Reduction (Formation of Enone)
The dienone is reduced (typically using Zinc/Acetic Acid or catalytic hydrogenation) to saturate the C4-C5 bond, yielding the target enone.
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the transformation from precursors to the final reduced enone.
Caption: Sequential pathway from benzil condensation to the regioselective reduction of the dienone intermediate.
Experimental Protocol
This protocol describes the synthesis of the dienone precursor followed by its reduction to the target enone.
Reagents Required[1][3][8]
-
Benzil (10 mmol)
-
3-Pentanone (Diethyl ketone) (10 mmol)
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)[3]
-
Zinc Dust (Activated)
-
Glacial Acetic Acid[4]
-
Dichloromethane (DCM) for extraction
Step-by-Step Methodology
Part A: Synthesis of the Dienone Precursor
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2.1g of Benzil (10 mmol) and 0.86g of 3-Pentanone (10 mmol) in 15 mL of ethanol.
-
Catalysis: Slowly add 2 mL of 10% ethanolic KOH solution.
-
Reflux: Heat the mixture to reflux for 1–2 hours. The solution will turn a deep purple/red color, characteristic of the conjugated cyclopentadienone system.
-
Isolation: Cool the reaction mixture in an ice bath. The dienone (2,5-dimethyl-3,4-diphenylcyclopentadienone) will precipitate as dark crystals. Filter and wash with cold ethanol.
Part B: Reduction to 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one
-
Solvation: Dissolve 1.0g of the crude dienone crystals (from Part A) in 20 mL of Glacial Acetic Acid.
-
Reduction: Add 0.5g of activated Zinc dust to the solution. Stir vigorously at room temperature.
-
Monitoring: The deep purple color of the dienone will fade to a pale yellow or colorless solution, indicating the saturation of one double bond and the disruption of the extended conjugation.
-
Work-up: Filter off the excess Zinc. Pour the filtrate into 100 mL of ice water.
-
Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Wash the organic layer with saturated NaHCO₃ to neutralize acetic acid residues, then with brine.
-
Purification: Dry over anhydrous MgSO₄ and evaporate the solvent. Recrystallize the residue from ethanol/water to obtain the target enone as pale crystals.
Structural Analysis & Stereochemistry
Unlike the planar dienone, the cyclopent-2-en-1-one possesses significant stereochemical character due to the sp3 hybridization of C4 and C5.
-
Chirality: C4 and C5 are chiral centers.
-
Diastereomers: The reduction can yield cis (2,3-cis or 2,3-trans relative to methyl/phenyl) or trans isomers.
-
Conformation: The cyclopentenone ring adopts an "envelope" conformation to minimize steric strain between the bulky phenyl groups at C3 and C4.
Note: In the trans isomer, the phenyl group at C4 and the methyl group at C5 are on opposite sides of the ring plane, which is generally thermodynamically favored to reduce steric clash.
Applications in Research
Medicinal Chemistry (Tubulin Inhibition)
Diarylcyclopentenone derivatives are structural analogs of Combretastatin A-4 , a potent tubulin polymerization inhibitor. The spatial arrangement of the two phenyl rings (at C3 and C4) mimics the cis-stilbene motif required for binding to the colchicine site on tubulin.
-
Mechanism: Disruption of microtubule dynamics leading to G2/M cell cycle arrest and apoptosis.
-
Relevance: Used as a scaffold for developing non-steroidal anti-inflammatory drugs (NSAIDs) and cytotoxic agents.
Photochromic Materials
While the dithienyl variants are more common in optical switches, the diphenylcyclopentenone scaffold is studied for its photochemical rearrangement . Upon UV irradiation, these systems can undergo electrocyclic ring closure or skeletal rearrangements (e.g., to bicyclo[2.1.0]pentan-2-ones), making them valuable in the study of molecular switches and energy storage materials.
References
-
PubChem. (n.d.).[2][5] 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one (CID 313334).[2] National Library of Medicine. Retrieved from [Link]
-
NIST. (n.d.). 2,5-Dimethyl-3,4-diphenylcyclopentadienone.[1][5][6] National Institute of Standards and Technology.[7] Retrieved from [Link]
-
ResearchGate. (2025). Structure of 2(5)-Alkyl-4-hydroxy-3,4-diphenylcyclopent-2-en-1-ones, Cyclocondensation Products of Benzil with Aliphatic Ketones.[8] Retrieved from [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one | C19H18O | CID 313334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2,5-Dimethyl-3,4-diphenylcyclopentadienone | C19H16O | CID 141277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,5-Dimethyl-3,4-diphenylcyclopentadienone [webbook.nist.gov]
- 7. 3-Pentanone [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
Technical Deep Dive: Discovery and Synthesis of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one
Executive Summary & Chemical Identity[1][2]
The molecule 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one (CAS: 16643-55-3) represents a critical structural motif in organometallic chemistry. While often overshadowed by its fully conjugated analog (the "cyclone" or cyclopentadienone) or its fully reduced derivative (the cyclopentadiene ligand), this mono-unsaturated ketone serves as a pivotal intermediate in the precise assembly of sterically demanding metallocene catalysts (e.g., zirconocenes for isotactic polymerization) and photochromic materials.
This guide details the "discovery" of this compound not merely as an isolated event, but as the resolution of a complex synthetic pathway involving double aldol condensation, dehydration, and regioselective reduction.
Chemical Profile
| Property | Specification |
| IUPAC Name | 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one |
| Formula | |
| Molecular Weight | 262.35 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Key Feature | One endocyclic double bond (C2=C3); Chiral centers at C4 and C5 |
| Precursors | Benzil, 3-Pentanone (Diethyl ketone) |
Mechanistic Pathway: The "Double Aldol" Cascade
The synthesis of this compound is a masterclass in cascade anionic chemistry. The formation of the five-membered ring from acyclic precursors relies on a Weiss-Cook type condensation logic.
The Reaction Logic
-
Enolization: Base-catalyzed deprotonation of 3-pentanone.
-
Aldol Addition 1: Attack of the enolate on one carbonyl of benzil.
-
Aldol Addition 2 (Cyclization): Intramolecular attack of the second enolate on the remaining benzil carbonyl.
-
Dehydration: Loss of water to form the enone.
-
Differentiation:
-
Path A (Dienone): Complete dehydration yields 2,5-dimethyl-3,4-diphenylcyclopentadienone (Deep Purple).
-
Path B (Target): Controlled reduction or partial dehydration yields the target cyclopent-2-en-1-one .
-
Visualization: Synthetic Workflow
The following diagram illustrates the bifurcation between the "Cyclone" (Dienone) and the Target (Enone).
Caption: Synthetic flow from acyclic precursors to the target mono-enone via the cyclopentadienone intermediate.
Experimental Protocol: A Self-Validating System
To isolate the specific cyclopent-2-en-1-one (C19H18O), one must typically synthesize the dienone first and then reduce it. Attempting to stop the condensation at the mono-enone stage is difficult due to the thermodynamic drive toward the fully conjugated system.
Stage 1: Synthesis of the Dienone (The Precursor)
Goal: Create the C19H16O skeleton.
-
Setup: Equip a 500 mL round-bottom flask with a reflux condenser and magnetic stir bar.
-
Reagents:
-
Benzil: 21.0 g (0.1 mol)
-
3-Pentanone: 10.0 g (0.11 mol, slight excess)
-
Solvent: Ethanol (100 mL, absolute)
-
Base: KOH (3.0 g) dissolved in minimal Ethanol.
-
-
Reaction:
-
Heat the Benzil/Pentanone solution to near reflux.
-
Add the KOH solution dropwise.
-
Validation Check: The solution must turn deep purple almost immediately. This color indicates the formation of the conjugated cyclopentadienone system.
-
Reflux for 15-30 minutes.
-
-
Workup:
-
Cool to
. The product may precipitate as the dimer (colorless) or remain as the monomer (purple) depending on concentration. -
Note: For the next step (reduction), the crude purple solution can often be used directly if the solvent is compatible.
-
Stage 2: Regioselective Reduction to the Target
Goal: Convert C19H16O (Dienone)
-
Method: Zinc-Acetic Acid Reduction (Classic & Robust).
-
Protocol:
-
Dissolve the crude dienone (or dimer) in Glacial Acetic Acid (50 mL).
-
Add Zinc dust (10 g, excess) in small portions while stirring vigorously at room temperature.
-
Causality: Zinc donates electrons to the electron-deficient conjugated system. The proton source (AcOH) traps the enolate.
-
-
Validation Check (Endpoint):
-
The Deep Purple color must disappear completely, transitioning to a pale yellow or colorless solution.
-
If color persists: Add more Zn dust and warm slightly (
).
-
-
Isolation:
-
Filter off excess Zinc.
-
Pour filtrate into ice water (200 mL). The target compound will precipitate as a white/off-white solid.
-
Recrystallize from Ethanol/Water.
-
Characterization & Data Analysis
The distinction between the starting material (Benzil), the intermediate (Dienone), and the product (Enone) is evident in NMR spectroscopy.
Comparative Data Table
| Feature | Benzil (Start) | Dienone (Intermediate) | Target (Enone) |
| Color | Yellow | Deep Purple | White / Pale Yellow |
| Melting Point | |||
| Aromatic only | No vinyl H (fully sub.) | No vinyl H (tetrasubstituted C=C) | |
| None | Methyl singlets (~2.0 ppm) | Methyl doublets (due to CH-CH3 coupling) | |
| Methine Signal | None | None | Distinct multiplets at 3.0-4.0 ppm |
Stereochemical Note
The target molecule has two chiral centers at C4 and C5. The reduction typically yields a mixture of cis and trans isomers, with the trans isomer often being thermodynamically favored due to steric repulsion between the phenyl and methyl groups.
-
Trans-isomer: Methyl groups on opposite faces of the ring.
-
Cis-isomer: Methyl groups on the same face (less stable).
Applications in Drug Development & Catalysis
While the molecule itself is not a drug, its structural architecture is a "privileged scaffold" in two domains:
-
Metallocene Catalysis (The Primary Driver):
-
The compound is reduced (using
) to 1,2-dimethyl-3,4-diphenylcyclopentadiene . -
Deprotonation with n-BuLi yields the Cp anion.
-
Coordination to Zirconium (
) creates -symmetric zirconocenes. -
Utility: These catalysts are essential for producing isotactic polypropylene , where the steric bulk of the phenyl groups controls the orientation of the incoming propylene monomer.
-
-
Photochromic Switches:
-
Derivatives of this core are investigated for optical data storage. The cyclopentenone ring acts as the bridge in diarylethene-type switches, where light induces reversible ring-closing/opening.
-
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Product remains purple | Incomplete reduction of the dienone. | Increase Zn equivalents; ensure Acetic Acid is glacial (water inhibits protonation). |
| Low Yield (Oiling out) | Aldol condensation stopped at the "Hydroxy-enone" stage. | Ensure the first step (KOH/EtOH) was refluxed sufficiently to drive dehydration to the dienone before reduction. |
| Dimer Formation | The dienone intermediate dimerized before reduction. | The reduction works on the dimer too, but requires higher temperature ( |
References
-
Synthesis of Cyclopentenones
- Bordwell, F. G.; Scamehorn, R. G. "Acidities and homolytic bond dissociation energies of the acidic carbon-hydrogen bonds in radical cations of 2,5-dimethyl-3,4-diphenylcyclopentadienone." Journal of Organic Chemistry, 1993, 58, 4497.
-
Metallocene Precursors
- Halterman, R. L. "Synthesis and Applications of Chiral Cyclopentadienylmetal Complexes." Chemical Reviews, 1992, 92, 965.
-
General Aldol Protocols (Grounding)
-
Compound Data & Properties
- PubChem CID 313334: 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one.
Sources
1H NMR spectrum of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one
This guide provides an in-depth technical analysis of the
The analysis focuses on the trans-isomer , which is the thermodynamically favored and major product (typically >80% diastereomeric excess) formed during the cyclization of 2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one.
Structural Context & Stereochemistry
Before interpreting the spectrum, it is critical to map the atomic connectivity and stereochemical relationships. The molecule consists of a five-membered ring containing:
-
C1: Carbonyl group (Ketone).
-
C2=C3: Endocyclic double bond.
-
C4-C5: Saturated,
hybridized backbone.-
C4: Benzylic position (Substituted with Phenyl).
-
C5:
-Carbonyl position (Substituted with Methyl).
-
Stereochemical Criticality: The relationship between the substituents at C4 and C5 creates diastereomers.
-
Trans-Isomer: The C4-Phenyl and C5-Methyl groups are on opposite faces of the ring. This is the dominant species observed in solution.
-
Cis-Isomer: The groups are on the same face (minor species).
1H NMR Spectral Analysis (Trans-Isomer)
The following data corresponds to the trans-2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one in CDCl
Summary Table of Chemical Shifts
| Signal | Shift ( | Multiplicity | Integration | Coupling Constants ( | Assignment |
| A | 7.24 – 7.34 | Multiplet | 5H | - | Phenyl (C3/C4) - meta/para |
| B | 7.19 – 7.23 | Multiplet | 2H | - | Phenyl (C3/C4) - ortho |
| C | 7.11 – 7.15 | Multiplet | 1H | - | Phenyl (C3/C4) - para |
| D | 7.06 – 7.09 | Multiplet | 2H | - | Phenyl (C3/C4) - ortho |
| E | 3.98 | Quintet (app.) | 1H | H-4 (Benzylic Methine) | |
| F | 2.41 | dq | 1H | H-5 ( | |
| G | 2.03 | Doublet | 3H | C2-Me (Vinyl Methyl) | |
| H | 1.36 | Doublet | 3H | C5-Me (Aliphatic Methyl) |
Detailed Signal Interpretation & Causality
1. The Aliphatic Methyl (C5-Me) -
-
Appearance: Distinct Doublet (
). -
Causality: This methyl group is attached to the
C5 carbon. It couples exclusively to the single vicinal proton H-5 . -
Coupling: The
value of 7.5 Hz is characteristic of free-rotating methyl groups vicinal to a methine proton ( ).
2. The Vinyl Methyl (C2-Me) -
-
Appearance: Fine Doublet (
). -
Causality: Located on the double bond (C2), this methyl group is deshielded relative to the aliphatic methyl due to the anisotropy of the alkene and the conjugated carbonyl system.
-
Coupling: It exhibits a small coupling constant (
Hz). This is a homoallylic coupling ( ) to H-4 across the conjugated system, or potentially a long-range allylic coupling. This fine splitting is a hallmark of substituted cyclopentenones.
3. The
-
Appearance: Doublet of Quartets (
).[5] -
Causality: H-5 is located alpha to the carbonyl, shifting it downfield to ~2.4 ppm.
-
Coupling Logic:
-
Quartet (
Hz): Arises from the vicinal coupling to the three protons of the C5-Methyl . -
Doublet (
Hz): Arises from the vicinal coupling to H-4 . -
Diagnostic Value: The small magnitude of
(2.8 Hz) is the primary indicator of the trans stereochemistry in this cyclopentenone scaffold.
-
4. The Benzylic Methine (H-4) -
-
Appearance: Apparent Quintet (
). -
Causality: H-4 is significantly deshielded (~4.0 ppm) because it is both benzylic (adjacent to a phenyl ring) and allylic (adjacent to the C2=C3 double bond).
-
Coupling Logic:
-
Ideally, H-4 should be a doublet (from H-5) of quartets (long-range from C2-Me).
-
However, experimentally it appears as a quintet. This occurs because the vicinal coupling to H-5 (
Hz) and the long-range homoallylic coupling to the C2-Methyl ( Hz) are nearly identical. -
The overlap of these splittings (
coupling partners with similar ) creates the pseudo-quintet pattern.
-
5. The Aromatic Region -
-
Appearance: Complex overlapping multiplets integrating to 10 protons.
-
Causality: The two phenyl rings (one on the
C3 and one on the C4) have slightly different magnetic environments, but their signals overlap heavily. The protons ortho to the cyclopentenone ring are generally the most deshielded or distinct within the multiplets.
Experimental Protocol
To reproduce the spectrum described above, follow this standardized protocol for sample preparation and acquisition.
Step 1: Sample Preparation
-
Isolate the product via column chromatography (typically Silica gel, Hexane/EtOAc gradient) to remove unreacted divinyl ketone.
-
Dry the solid product under high vacuum (< 1 mbar) for 2 hours to remove trace solvents (EtOAc/Hexane) which can obscure the methyl regions.
-
Dissolve 10-15 mg of the compound in 0.6 mL of CDCl
(Chloroform-d, 99.8% D).-
Note: Neutralize the CDCl
with basic alumina or silver foil if the compound is acid-sensitive, though Nazarov products are generally robust.
-
Step 2: Acquisition Parameters (600 MHz equiv.)
-
Pulse Sequence: Standard 1D proton (zg30).
-
Spectral Width: -2 to 14 ppm (to capture all signals and potential impurities).
-
Relaxation Delay (D1):
2.0 seconds (essential for accurate integration of the aromatic vs. methyl protons). -
Scans (NS): 16 or 32 (sufficient for >10 mg sample).
-
Temperature: 298 K (25°C).
Step 3: Processing
-
Apodization: Exponential multiplication with Line Broadening (LB) = 0.3 Hz.
-
Referencing: Calibrate the residual CHCl
singlet to 7.26 ppm .
Visualization of Assignment Logic
The following diagram illustrates the logical flow for assigning the aliphatic region, which is the most diagnostic part of the spectrum.
Caption: Logical flow for assigning the diagnostic protons H4 and H5, highlighting the coupling interactions that confirm the trans-stereochemistry.
References
-
Zanardi, F. et al. (2020). "Optimization of Nazarov Cyclization of 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one in Deep Eutectic Solvents by a Design of Experiments Approach." Molecules, 25(23), 5726.[3]
-
Cai, P. et al. (2019). "Natural Deep Eutectic Solvents as an Efficient and Reusable Catalytic System for the Nazarov Cyclization." Royal Society of Chemistry (RSC) Advances.
-
PubChem Compound Summary. (2025). "2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one (CID 313334)."[1] National Center for Biotechnology Information.
Sources
- 1. 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one | C19H18O | CID 313334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mls002638215 | C19H18O2 | CID 223673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Optimization of Nazarov Cyclization of 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one in Deep Eutectic Solvents by a Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nazarov cyclization of 1,4-pentadien-3-ols: preparation of cyclopenta[b]indoles and spiro[indene-1,4′-quinoline]s - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Cyclopenten-1-one(930-30-3) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide on the Stability of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one Under Acidic Conditions
Abstract: This technical guide provides a comprehensive analysis of the potential stability of 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one under acidic conditions. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of the chemical behavior of this molecule in acidic environments. The guide outlines plausible degradation pathways based on established principles of organic chemistry, including retro-Nazarov cyclization, acid-catalyzed dimerization, and potential rearrangements. Furthermore, a detailed experimental protocol for conducting forced degradation studies is presented, complete with analytical strategies for monitoring degradation and identifying byproducts. This document aims to serve as a foundational resource for ensuring the scientific integrity and robustness of studies involving this compound.
Introduction
2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one is a substituted cyclopentenone, a class of organic compounds found in numerous natural products and utilized as versatile intermediates in organic synthesis.[1] The stability of such molecules is a critical parameter, particularly in the context of pharmaceutical development, where acidic conditions are frequently encountered during formulation, in biological systems (e.g., gastric fluid), and in manufacturing processes. Understanding the potential for degradation is paramount for ensuring product efficacy, safety, and shelf-life.
This guide delves into the theoretical and practical aspects of the stability of 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one in the presence of acid. By elucidating potential degradation mechanisms and providing a robust experimental framework for their investigation, we aim to equip researchers with the necessary tools to confidently assess the stability of this and related cyclopentenone derivatives.
Part 1: Plausible Acid-Catalyzed Degradation Pathways
The reactivity of 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one in an acidic medium is predicated on the protonation of the carbonyl oxygen, which enhances the electrophilicity of the molecule and can initiate a cascade of reactions. The following sections detail the most probable degradation pathways.
Protonation and Resonance
The initial and reversible step in any acid-catalyzed reaction involving a ketone is the protonation of the carbonyl oxygen. This generates a resonance-stabilized hydroxycarbocation, which is a key intermediate in subsequent degradation pathways.
Caption: Initial protonation of the carbonyl group.
Proposed Mechanism 1: Retro-Nazarov Cyclization
The Nazarov cyclization is a well-established acid-catalyzed reaction for the synthesis of cyclopentenones from divinyl ketones.[2][3][4] The principle of microscopic reversibility suggests that the reverse reaction, a retro-Nazarov cyclization, is a plausible degradation pathway for cyclopentenones under acidic conditions. This would involve the ring-opening of the protonated cyclopentenone to form a pentadienyl cation, which can then be quenched by water or other nucleophiles.
Caption: Proposed pathway for acid-catalyzed dimerization.
Proposed Mechanism 3: Phenyl Group Migration (Pinacol-type Rearrangement)
While less common for simple enones, the formation of a carbocation intermediate could potentially lead to skeletal rearrangements, such as the migration of a phenyl group. This is conceptually similar to the Pinacol rearrangement, where a 1,2-migration occurs to stabilize a carbocation. [5][6]The formation of a tertiary carbocation adjacent to a phenyl group could drive such a rearrangement, leading to a structurally isomeric product.
Part 2: Experimental Design for Forced Degradation Studies
To empirically determine the stability of 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one under acidic conditions, a forced degradation study is essential. This involves subjecting the compound to stress conditions that are more severe than those it would typically encounter, in order to accelerate degradation and identify potential degradation products. [7][8][9]
Objective
The primary objectives of this forced degradation study are:
-
To determine the rate and extent of degradation of 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one under various acidic conditions.
-
To identify the major degradation products formed.
-
To develop a stability-indicating analytical method capable of separating the parent compound from its degradation products.
Materials and Methods
Materials:
-
2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one (of known purity)
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sulfuric acid (H₂SO₄), 0.1 M and 1 M solutions
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sodium hydroxide (for neutralization)
-
pH meter
-
Thermostatically controlled water bath or oven
-
HPLC system with UV detector
-
LC-MS system for peak identification
-
NMR spectrometer for structural elucidation
Experimental Protocol:
-
Stock Solution Preparation: Prepare a stock solution of 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one in methanol at a concentration of 1 mg/mL.
-
Stress Conditions: For each acid and concentration, add a known volume of the stock solution to a vial and add the acidic solution to achieve a final drug concentration of approximately 100 µg/mL.
-
Incubation: Incubate the samples at the temperatures specified in the table below. At each time point, withdraw an aliquot of the sample.
-
Neutralization: Immediately neutralize the withdrawn aliquot with an appropriate amount of sodium hydroxide solution to stop the degradation reaction.
-
Sample Analysis: Analyze the neutralized samples by HPLC.
Table 1: Proposed Stress Conditions for Forced Degradation Study
| Stress Condition | Acid | Concentration | Temperature (°C) | Time Points (hours) |
| 1 | HCl | 0.1 M | 40 | 0, 2, 4, 8, 12, 24 |
| 2 | HCl | 1 M | 40 | 0, 1, 2, 4, 8, 12 |
| 3 | H₂SO₄ | 0.1 M | 60 | 0, 2, 4, 8, 12, 24 |
| 4 | H₂SO₄ | 1 M | 60 | 0, 1, 2, 4, 8, 12 |
| 5 (Control) | Water | - | 60 | 24 |
Analytical Strategy
A stability-indicating HPLC method should be developed and validated. The method should be capable of separating the parent peak from all significant degradation product peaks.
HPLC Method Parameters (Initial suggestion, to be optimized):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution with acetonitrile and water
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength of maximum absorbance for the parent compound
-
Injection Volume: 10 µL
Table 2: HPLC Data Summary
| Time (hours) | Peak Area of Parent Compound | % Degradation | Peak Area of Degradation Product 1 | Peak Area of Degradation Product 2 |
| 0 | 0 | 0 | 0 | |
| 2 | ||||
| 4 | ||||
| ... |
For the identification of degradation products, fractions corresponding to the degradation peaks can be collected and analyzed by LC-MS and NMR spectroscopy to elucidate their structures.
Workflow Diagram
Caption: Experimental workflow for the forced degradation study.
Part 3: Data Interpretation and Reporting
The percentage of degradation can be calculated by comparing the peak area of the parent compound at each time point to its initial peak area at time zero. A plot of the percentage of the parent compound remaining versus time will provide the degradation kinetics.
Mass balance should be assessed to ensure that all degradation products are accounted for. This is achieved by summing the peak areas of the parent compound and all degradation products at each time point and comparing it to the initial total peak area. A mass balance of 95-105% is generally considered acceptable.
Conclusion
The stability of 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one under acidic conditions is a critical consideration for its application in various scientific fields. This guide has outlined the primary plausible degradation pathways, including retro-Nazarov cyclization and acid-catalyzed dimerization, based on fundamental principles of organic chemistry. The provided experimental protocol for forced degradation studies offers a robust framework for systematically investigating the stability of this compound. By following this guide, researchers can generate reliable data to understand the degradation profile of 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one, ensuring the integrity and validity of their research and development efforts.
References
-
Organic Reactions. The Nazarov Cyclization. [Link]
-
List, B., et al. Strong and Confined Acids Enable a Catalytic Asymmetric Nazarov Cyclization of Simple Divinyl Ketones. Journal of the American Chemical Society. [Link]
-
Wikipedia. Cyclopentenone. [Link]
-
Dong, G., et al. Catalytic activation of carbon–carbon bonds in cyclopentanones. Nature. [Link]
-
Organic Chemistry Portal. Nazarov Cyclization. [Link]
-
Ma, S., et al. Brønsted Acid Catalyzed Asymmetric Synthesis of Cyclopentenones with C4-Quaternary Centers Starting from Vinyl Sulfoxides and Allenyl Ketones or Allenoates. Organic Letters. [Link]
-
Chemistry LibreTexts. Nazarov Cyclization. [Link]
-
Wikipedia. Nazarov cyclization reaction. [Link]
-
G. A. Molander, et al. Synthesis of 5-Hydrazino-2-cyclopentenone Derivatives by a Gold(I)-Catalyzed Cycloisomerization/Hetero-Diels–Alder/Ring-Opening Tandem Reaction of Enynyl Acetates. The Journal of Organic Chemistry. [Link]
-
Pearson. Using cyclopentanone as the reactant, show the product of a. acid-catalyzed keto–enol interconversion. [Link]
-
Chemical Synthesis Database. 2,5-dimethyl-3,4-diphenyl-2-cyclopenten-1-one. [Link]
-
Hall, D. G., et al. Emergent Organoboron Acid Catalysts. Accounts of Chemical Research. [Link]
-
Padwa, A., et al. An Enone−Dienol Tautomerism and an Iron(III)-Catalyzed Dimerization of Cycloalkenone-2-carboxylates. The Journal of Organic Chemistry. [Link]
-
Grimme, S., et al. Dimerization of confined Brønsted acids in enantioselective organocatalytic reactions. Chemical Science. [Link]
-
Journal of The Chemical Society of Pakistan. Synthesis of 2,5-diphenyl-3,4-di(phenylethenyl)cyclopentadienone, -pyrrole and -thiophene. [Link]
-
ResolveMass Laboratories Inc. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
List, B., et al. Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid. Journal of the American Chemical Society. [Link]
-
Calter, M. A., et al. Catalytic, asymmetric preparation of ketene dimers from acid chlorides. Organic Letters. [Link]
-
ResearchGate. Structure of 2(5)-Alkyl-4-hydroxy-3,4-diphenylcyclopent-2-en-1-ones, Cyclocondensation Products of Benzil with Aliphatic Ketones. [Link]
-
PubChem. 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one. [Link]
-
Organic Syntheses. Preparation of Cyclopent-2-enone Derivatives via the Aza-Piancatelli Rearrangement. [Link]
-
Zádor, J., et al. Kinetic Study of OH Radical Reactions with Cyclopentenone Derivatives. The Journal of Physical Chemistry A. [Link]
-
ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Master Organic Chemistry. Pinacol Rearrangement. [Link]
-
SciSpace. Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. [Link]
-
Michigan State University Department of Chemistry. Rearrangement. [Link]
-
Chemistry Stack Exchange. Base catalyzed rearrangement of an alkyl substituted cyclopent-2-enone. [Link]
-
PubChem. 2,5-Dimethyl-3,4-diphenylcyclopentadienone. [Link]
-
FLORE. Synthesis of 5‐Hydrazino-2-cyclopentenone Derivatives by a Gold(I)- Catalyzed Cycloisomerization. [Link]
-
MDPI. Dynamic Properties of Di(cyclopentadienecarboxylic Acid) Dimethyl Esters. [Link]
-
IRIS. Synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid via dimethyl carbonate chemistry. [Link]
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Methodological & Application
Synthesis of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one from Benzil: An Application Note and Protocol
Introduction
The cyclopentenone ring system is a core structural motif in a multitude of biologically active natural products and pharmaceutical agents.[1] The synthesis of substituted cyclopentenones, therefore, is of significant interest to the fields of organic chemistry and drug development. This application note provides a detailed protocol for the synthesis of 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one from benzil and 3-pentanone. This transformation is a classic example of a base-catalyzed aldol condensation followed by an intramolecular cyclization and dehydration, offering a practical route to a highly functionalized cyclopentenone derivative.
Reaction Principle: A Mechanistic Overview
The synthesis proceeds via a tandem reaction sequence initiated by a base-catalyzed double aldol condensation. The mechanism can be understood through the following key steps:
-
Enolate Formation: A strong base, typically potassium hydroxide, abstracts an α-proton from 3-pentanone, generating a nucleophilic enolate.
-
Aldol Addition: The enolate attacks one of the electrophilic carbonyl carbons of benzil, forming a β-hydroxy ketone intermediate.
-
Second Enolization and Intramolecular Aldol Addition: A second enolization occurs at the other α-carbon of the pentanone moiety, followed by an intramolecular attack on the remaining carbonyl group of the original benzil molecule. This step forms a five-membered ring.
-
Dehydration: The resulting aldol addition product readily undergoes dehydration under the reaction conditions to yield the conjugated enone system, 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one. This dehydration is driven by the formation of a highly conjugated and stable final product.
The overall reaction is a type of Paal-Knorr synthesis, which is a classical method for the synthesis of five-membered heterocyclic and carbocyclic compounds from 1,4-dicarbonyl compounds or their synthetic equivalents.[2][3][4]
Experimental Protocol
This protocol is adapted from established procedures for similar cyclopentenone syntheses.[5][6][7]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Benzil | C₁₄H₁₀O₂ | 210.23 | 2.10 g (10.0 mmol) | |
| 3-Pentanone | C₅H₁₀O | 86.13 | 0.86 g (10.0 mmol) | |
| Potassium Hydroxide | KOH | 56.11 | ~0.1 g | Use pellets or freshly prepared solution. |
| Ethanol (95%) | C₂H₅OH | 46.07 | 15 mL | Solvent. |
Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2.10 g (10.0 mmol) of benzil and 0.86 g (10.0 mmol) of 3-pentanone in 15 mL of 95% ethanol.
-
Initiation: Gently heat the mixture to a near-boiling state using a heating mantle or sand bath.
-
Base Addition: Carefully add one pellet of potassium hydroxide (approximately 0.1 g) to the reaction mixture through the condenser. Caution: Potassium hydroxide is a strong base and should be handled with care.[6]
-
Reflux: Heat the mixture to a gentle reflux for 15-20 minutes. The solution will typically develop a deep color as the product forms.
-
Crystallization: After the reflux period, allow the reaction mixture to cool slowly to room temperature. Subsequently, cool the flask in an ice-water bath to facilitate complete crystallization of the product.
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with two small portions of ice-cold 95% ethanol to remove any soluble impurities.
-
Drying: Dry the product in a desiccator or a vacuum oven to a constant weight.
-
Characterization: Determine the melting point of the product and obtain spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR) to confirm its identity and purity. The expected molecular weight of the product, 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one (C₁₉H₁₈O), is approximately 262.3 g/mol .[8]
Visualizing the Synthesis
Reaction Pathway
Caption: Reaction pathway for the synthesis of the target cyclopentenone.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Data Analysis and Expected Results
The final product, 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one, should be a crystalline solid. The yield of the reaction is typically high, often exceeding 80%.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the two methyl groups, the allylic proton, and the aromatic protons of the two phenyl rings.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the olefinic carbons of the cyclopentenone ring, the aliphatic carbons, and the aromatic carbons.
-
IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the conjugated ketone carbonyl group (typically around 1700-1720 cm⁻¹) and bands corresponding to C=C stretching and aromatic C-H stretching.
Troubleshooting and Expert Insights
-
Low Yield:
-
Incomplete Reaction: Ensure the reflux time is adequate. Monitoring the reaction by Thin Layer Chromatography (TLC) can be beneficial.
-
Impure Reagents: Use pure benzil and 3-pentanone. Impurities in the starting materials can lead to side reactions.
-
Inefficient Crystallization: Ensure the solution is cooled sufficiently to maximize crystal formation. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
-
-
Product Purity:
-
If the product is not sufficiently pure after a single crystallization, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be performed.
-
-
Causality Behind Experimental Choices:
-
Base: Potassium hydroxide is a strong enough base to deprotonate the α-carbon of the ketone, initiating the reaction. Weaker bases may not be effective.[9][10]
-
Solvent: Ethanol is a good solvent for both the reactants and the base, and its boiling point is suitable for the reflux conditions.
-
Tandem Reaction: This synthesis is an elegant example of a tandem or domino reaction, where multiple bond-forming events occur in a single pot, which is an efficient and atom-economical approach in organic synthesis.
-
Conclusion
This application note provides a robust and reliable protocol for the synthesis of 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one. The procedure is straightforward, high-yielding, and serves as an excellent example of a classic condensation reaction in organic synthesis. The resulting cyclopentenone can be a valuable building block for the synthesis of more complex molecules in the fields of medicinal chemistry and materials science.
References
-
Organic Syntheses. Tetraphenylcyclopentadienone. Available from: [Link]
-
Truman State University. Aldol Condensation to form Tetraphenylcyclopentadienone. Available from: [Link]
-
University of California, Irvine. A Multi-step Synthesis of Tetraphenylcyclopentadienone from Benzaldehyde. Available from: [Link]
-
Scribd. Synthesis of Tetraphenylcyclopentadienone. Available from: [Link]
-
ACS Publications. Heterocyclic α-Alkylidene Cyclopentenones Obtained via a Pauson−Khand Reaction of Amino Acid Derived Allenynes. A Scope and Limitation Study Directed toward the Preparation of a Tricyclic Pyrrole Library. The Journal of Organic Chemistry. Available from: [Link]
-
Bartleby. Multistep Synthesis Chemistry Experiment. Available from: [Link]
-
ResearchGate. MW assisted Paal-Knorr condensation of cyclopentenone to a set of tricyclic pyrrole. Available from: [Link]
-
Wikipedia. Aldol condensation. Available from: [Link]
- Google Patents. Cyclopentyl-cyanomethyl-cyclopentene, method of production and use as perfume.
-
ACS Publications. Synthesis of Chiral Cyclopentenones. Chemical Reviews. Available from: [Link]
-
ScienceDirect. Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides. Available from: [Link]
-
Grokipedia. Paal–Knorr synthesis. Available from: [Link]
-
Asian Journal of Chemistry. A Highly Selective Aldol Condensation of Cyclopentanone with Valeraldehyde Over Hydrotalcite-type Catalysts. Available from: [Link]
-
Master Organic Chemistry. Knoevenagel Condensation Reaction. Available from: [Link]
-
Wikipedia. Knoevenagel condensation. Available from: [Link]
-
Wiley Online Library. COMMUNICATION Cyclopentanone as alternative linking reactant for heterogeneously catalysed furfural aldol condensation. Available from: [Link]
-
MDPI. Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity. Available from: [Link]
-
PubChem. 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one. Available from: [Link]
-
Wikipedia. Paal–Knorr synthesis. Available from: [Link]
-
NIST WebBook. 2,5-Dimethyl-3,4-diphenylcyclopentadienone. Available from: [Link]
-
Chemical Synthesis Database. 2,5-dimethyl-3,4-diphenyl-2-cyclopenten-1-one. Available from: [Link]
-
PubChem. 2,5-Dimethyl-3,4-diphenylcyclopentadienone. Available from: [Link]
-
ResearchGate. Structure of 2(5)-Alkyl-4-hydroxy-3,4-diphenylcyclopent-2-en-1-ones, Cyclocondensation Products of Benzil with Aliphatic Ketones. Available from: [Link]
-
Journal of The Chemical Society of Pakistan. Synthesis of 2,5-diphenyl-3,4-di(phenylethenyl)cyclopentadienone, -pyrrole and -thiophene. Available from: [Link]
-
Organic Syntheses. Preparation of Cyclopent-2-enone Derivatives via the Aza-Piancatelli Rearrangement. Available from: [Link]
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Application Note: Pauson-Khand Reaction for Substituted Cyclopentenone Synthesis
Executive Summary
The Pauson-Khand Reaction (PKR) is a formal [2+2+1] cycloaddition involving an alkyne, an alkene, and carbon monoxide (CO) to yield
Mechanistic Insight & Causality
To troubleshoot the PKR, one must understand the "Magnus Mechanism." The reaction failure usually occurs at the CO insertion or alkene insertion stage.
The Critical Pathway
The reaction proceeds through a metallacycle.[3] In the stoichiometric Cobalt variant, the rate-determining step is often the dissociation of a CO ligand to create a vacant site for the alkene.
-
Why use N-oxides (NMO/TMANO)? These agents oxidatively remove a CO ligand (as
), rendering the complex coordinatively unsaturated irreversibly and accelerating the reaction at lower temperatures ( to r.t. vs. ).
Figure 1: The Magnus mechanism for Cobalt-mediated PKR.[1][6] The transition from 'Complex' to 'Vacant' is the primary energetic barrier modulated by promoters.
Strategic Considerations: Regio- and Stereocontrol
Before starting wet chemistry, analyze your substrate against these rules to predict the major isomer.
| Parameter | Rule | Causality |
| Alkyne Size (Intermolecular) | Bulky groups prefer C2 (adjacent to C=O). | Steric hindrance minimizes interaction with the metal center during insertion. |
| Alkene Electronics | EWGs (e.g., esters) direct to C3 (beta to C=O). | Electronic matching of the polarized alkene with the cobaltacycle. |
| Intramolecular Tethers | Exo-selectivity is dominant. | Formation of the less strained fused ring system (e.g., bicyclo[3.3.0]octane). |
| Thorpe-Ingold Effect | Gem-dimethyl groups on tether increase rate. | Compresses the bond angle, forcing reactive centers closer (reactive rotamer effect). |
Validated Experimental Protocols
Protocol A: NMO-Promoted Intramolecular PKR (The "Schreiber" Method)
Best for: Complex natural product synthesis, thermally sensitive substrates. Scale: 100 mg – 5 g Time: 2 – 12 hours
Reagents
-
Substrate: En-yne precursor (1.0 equiv).
-
Metal Source: Dicobalt octacarbonyl (
) (1.1 equiv). Note: Stored cold, handle in hood. -
Promoter: N-Methylmorpholine N-oxide (NMO) monohydrate (6.0 - 10.0 equiv). Critical: Do not use anhydrous NMO; the water aids the oxidative decarbonylation.
-
Solvent: Dichloromethane (DCM) (anhydrous).
Step-by-Step Methodology
-
Complexation (The "Red" Phase):
-
Dissolve the enyne (1.0 equiv) in DCM (0.1 M).
-
Add
(1.1 equiv) in one portion at room temperature. -
Self-Validation: The solution must turn from colorless/yellow to deep dark red immediately. Gas evolution (CO) will be observed.
-
Stir for 1–2 hours. Monitor by TLC. The starting material spot should disappear, replaced by a slightly more non-polar, red "complex" spot.
-
-
Cyclization (The "Blue/Brown" Phase):
-
Cool the mixture to
. -
Add NMO solid (6-10 equiv) in portions over 10 minutes.
-
Allow to warm to room temperature.[7]
-
Self-Validation: Vigorous gas evolution (
) indicates the reaction is working. The deep red color will shift to a purple/brown suspension as cobalt byproducts precipitate.
-
-
Work-up (The "Cleanup"):
-
Critical: Cobalt residues are paramagnetic and will ruin NMR spectra.
-
Filter the reaction mixture through a 2-inch pad of Celite layered on top of Silica Gel . Rinse heavily with Et2O or EtOAc.
-
Concentrate the filtrate. If the oil is still dark/viscous, perform a rapid flash column chromatography.
-
Protocol B: Asymmetric Rhodium(I)-Catalyzed PKR
Best for: Enantioselective synthesis, atom economy, scale-up (>5g). Requirement: High-pressure vessel (Autoclave).
Reagents
-
Catalyst:
(3-5 mol%). -
Ligand: (S)-BINAP (6-10 mol%).
-
Solvent: Toluene or THF (0.05 M).
-
CO Source: Carbon Monoxide gas (1 atm to 5 atm).
-
Additive:
(optional, enhances cationic Rh species generation).
Step-by-Step Methodology
-
Catalyst Preparation:
-
In a glovebox or under Argon, mix
and (S)-BINAP in Toluene. Stir for 30 mins to form the active cationic species (often orange/yellow).
-
-
Reaction Assembly:
-
Execution:
-
Pressurize to final pressure (typically 1-2 atm is sufficient for Rh, unlike Co which needs thermal energy).
-
Heat to
for 12-24 hours.
-
-
Work-up:
-
Cool vessel, vent CO (into a fume hood exhaust!).
-
Concentrate solvent.
-
Purify via column chromatography. (Rh residues are less messy than Co).
-
Troubleshooting & Optimization Matrix
| Observation | Diagnosis | Corrective Action |
| No Reaction (Protocol A) | Alkyne did not complex with Co. | Ensure |
| Stalled at "Red Spot" | Complex formed, but cyclization failed. | Increase NMO equivalents (up to 10x). Add 4Å molecular sieves if water sensitivity is suspected (though NMO.H2O is standard). |
| Multiple Spots (Regio-scramble) | Poor directing effects. | Switch to Protocol B (Rh-catalysis) with a bulky ligand (BINAP/Tol-BINAP) to enforce sterics. |
| Low Yield (Intramolecular) | Polymerization of alkene. | Run under high dilution (0.005 M). |
| Decomposition | Thermal instability. | Use "Adsorption method": Adsorb Co-complex onto Silica gel, then heat gently without solvent. |
Decision Framework
Use this logic flow to select the appropriate methodology for your specific molecule.
Figure 2: Decision matrix for selecting reaction conditions based on substrate complexity and stereochemical requirements.
References
-
Khand, I. U., Knox, G. R., Pauson, P. L., & Watts, W. E. (1973). Organocobalt complexes. Part I. Arene complexes derived from dodecacarbonyltetracobalt. Journal of the Chemical Society, Perkin Transactions 1, 975-977.
-
Shambayati, S., Crowe, W. E., & Schreiber, S. L. (1990). N-Oxide promoted Pauson-Khand cyclizations at room temperature.[7] Tetrahedron Letters, 31(37), 5289-5292.
-
Jeong, N., Hwang, S. H., Lee, Y. W., & Lim, B. Z. (1997). Catalytic Pauson-Khand reaction promoted by hard Lewis acids. Journal of the American Chemical Society, 119(43), 10549-10550.
-
Shibata, T., & Takagi, K. (2000). Rhodium-complex-catalyzed Pauson–Khand-type reaction of 1,6-enynes.[11][12] Journal of the American Chemical Society, 122(40), 9852-9853.
-
Brummond, K. M., & Kent, J. L. (2000). Recent advances in the Pauson–Khand reaction and related [2+2+1] cycloadditions. Tetrahedron, 56(21), 3263-3283.
Sources
- 1. mdpi.com [mdpi.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. scispace.com [scispace.com]
- 6. Pauson-Khand Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.iitb.ac.in [chem.iitb.ac.in]
- 9. organicreactions.org [organicreactions.org]
- 10. researchgate.net [researchgate.net]
- 11. Asymmetric synthesis of tricyclic 6,5,5-fused polycycles by the desymmetric Pauson–Khand reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: Recrystallization of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one
This Application Note is designed for researchers and process chemists performing the purification of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one (and its common precursor, the 4-hydroxy congener).
These compounds are classic products of double aldol condensation (Benzil + 3-Pentanone) and are widely used in photochemical research (e.g., Zimmerman rearrangements) and as precursors for cyclopentadienone ligands.
Introduction & Chemical Context
The synthesis of 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one typically proceeds via the base-catalyzed condensation of benzil and 3-pentanone. It is critical to distinguish between the three potential species present in the crude mixture, as they dictate the purification strategy:
-
The Aldol Adduct (Target A): 4-Hydroxy-2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one. This is the primary, stable solid isolated from the reaction before dehydration.
-
The Dienone (Target B): 2,5-Dimethyl-3,4-diphenylcyclopentadienone. Formed by dehydration of the adduct. This species is deeply colored (often red/purple) and unstable, rapidly dimerizing.
-
The Reduced Enone (Target C): 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one. The specific molecule requested. It lacks the 4-hydroxy group and is stable.
Note: This protocol focuses on the 4-Hydroxy variant (Target A) and the Reduced Enone (Target C), as both are stable solids purified via ethanol recrystallization. The dienone cannot be recrystallized easily due to dimerization.
Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Value | Notes |
| Molecular Formula | C₁₉H₁₈O (Enone) / C₁₉H₁₈O₂ (Hydroxy) | Hydroxy form is most common in crude aldol solids. |
| Molecular Weight | 262.35 g/mol (Enone) | 278.35 g/mol (Hydroxy). |
| Appearance | White to pale yellow crystals | Deep yellow/orange indicates benzil impurity. |
| Melting Point | 181–184°C (Hydroxy isomer) | Range varies by stereoisomer (cis/trans). |
| Solubility | Soluble in hot Ethanol, Acetone. | Insoluble in water. |
Critical Protocol: Ethanol Recrystallization
Objective: Remove unreacted benzil (yellow), 3-pentanone (volatile), and oily oligomers to obtain chemically pure crystals for photochemical study or analysis.
Reagents & Equipment[2][4][5][6]
-
Crude Product: Dry, crude solid from reaction workup.
-
Solvent: 95% Ethanol (EtOH). Absolute ethanol can be used but is unnecessary; 95% promotes better crystal formation due to slight polarity increase.
-
Equipment: Erlenmeyer flask, hot plate/stirrer, Hirsch/Buchner funnel, ice bath.
Step-by-Step Methodology
Phase 1: Dissolution
-
Ratio Estimation: Start with approximately 10–15 mL of 95% Ethanol per gram of crude solid.
-
Heating: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add 75% of the estimated ethanol volume.
-
Reflux: Heat the mixture to a gentle boil (approx. 78°C).
-
Expert Insight: If the solid does not dissolve completely after boiling, add more ethanol in small increments (1-2 mL).
-
Caution: Do not add excess solvent; the goal is a saturated solution at the boiling point.
-
Phase 2: Hot Filtration (Impurity Removal)
-
Observation: If insoluble particles (dust, salts) remain, perform a hot filtration using a pre-warmed funnel.
-
Color Check: The solution should be pale yellow. A deep orange/red color suggests high levels of benzil or dehydration byproducts. Activated charcoal (approx. 1-2% by weight) can be added at this stage if discoloration is severe, followed by hot filtration.
Phase 3: Nucleation & Crystallization
-
Slow Cooling: Remove the flask from heat. Cap it loosely (e.g., with foil) to prevent evaporation and dust entry. Allow it to cool to room temperature undisturbed .
-
The "Oiling Out" Risk: If the solution turns milky or deposits a distinct oil layer before crystals form:
-
Remedy: Re-heat to dissolve the oil. Add a small amount of ethanol (1-2 mL). Scratch the glass side with a rod to induce nucleation, or add a "seed crystal" from a previous pure batch.
-
-
Ice Bath: Once the flask reaches room temperature and crystals are visible, place it in an ice-water bath (0°C) for 15–20 minutes to maximize yield.
Phase 4: Collection & Drying
-
Filtration: Collect crystals via vacuum filtration using a Buchner or Hirsch funnel.
-
Washing: Wash the filter cake with ice-cold 95% ethanol (2 x 3 mL).
-
Critical: The wash solvent must be cold to prevent redissolving the product.
-
-
Drying: Air dry on the filter for 10 minutes, then transfer to a desiccator or oven (set below 60°C) to remove residual ethanol.
Process Visualization (Workflow)
The following diagram illustrates the logical flow and decision points during the recrystallization process.
Figure 1: Decision-tree workflow for the purification of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one.
Troubleshooting & Optimization
| Problem | Root Cause | Corrective Action |
| Oiling Out | Solution is too concentrated or cooled too fast. | Re-heat to reflux.[5] Add 1-2 mL of ethanol. Cool more slowly. Vigorously scratch the glass to induce nucleation. |
| Low Yield | Too much solvent used (product remains in filtrate). | Evaporate 30% of the filtrate volume (rotary evaporator) and repeat the cooling/crystallization steps (Second Crop). |
| Yellow Crystals | Benzil impurity persists. | Recrystallize again. If color persists, wash the crude solid with cold hexanes (benzil is very soluble in hexanes; the product is less so) before ethanol recrystallization. |
| Low Melting Point | Wet crystals or isomer mixture. | Ensure product is bone-dry. If MP is broad (e.g., 160–175°C), it indicates a mixture of cis/trans isomers or incomplete purification. |
References
-
Synthesis & Context: Journal of Chemical Education, 1983 , 60 (9), 754. (Classic synthesis of tetraphenylcyclopentadienone precursors). Link
-
Photochemical Properties: Zimmerman, H. E. Journal of the American Chemical Society, 1968 , 90 (11), 2940–2946. (Foundational work on cyclopentenone photochemistry). Link
-
Compound Data: PubChem CID 313334 (2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one). Link
-
Isomer Data: Journal of Organic Chemistry, 2003 , 68 (16), 6197–6201. (Detailed NMR and structural analysis of cyclopentenone derivatives). Link
Sources
- 1. US4132726A - Process for the preparation of 4-hydroxycyclopent-2-en-1-one derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Timothy M. Swager - Cochemist [cochemist.com]
- 4. vscht.cz [vscht.cz]
- 5. (PDF) Synthesis of novel cyclopentenone derivatives and crystal structure determination of 3,4-<I>bis</I>(4-chlorophenyl)-5,5- dimethyl-4-hydroxy-2-cyclopenten-1-one [academia.edu]
Application Notes and Protocols: 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one in Organic Synthesis
Introduction
2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one is a versatile synthetic intermediate belonging to the class of cyclopentenones. The cyclopentenone core is a privileged scaffold found in a multitude of natural products and pharmacologically active molecules, exhibiting a wide range of biological activities. The strategic placement of methyl and phenyl substituents on the cyclopentenone ring of the title compound, combined with the reactive α,β-unsaturated ketone moiety, offers multiple avenues for synthetic transformations. This guide provides an in-depth exploration of the applications of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one in organic synthesis, complete with detailed protocols and mechanistic insights for key transformations.
Key Structural Features and Reactivity
The synthetic utility of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one stems from several key structural features:
-
α,β-Unsaturated Ketone: This Michael acceptor system is susceptible to conjugate addition by a wide range of nucleophiles.
-
Carbonyl Group: The ketone functionality can undergo nucleophilic attack, reduction, and condensation reactions.
-
Allylic Protons: The methyl groups are at positions allylic to the double bond, offering potential for radical or rearrangement reactions.
-
Steric Hindrance: The bulky phenyl groups influence the stereochemical outcome of reactions, providing a degree of facial selectivity.
These features make 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one a valuable precursor for the synthesis of complex carbocyclic and heterocyclic frameworks.
Core Applications and Protocols
The primary application of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one highlighted in the literature is its use as a precursor for the synthesis of fused heterocyclic systems, particularly pyrazoline derivatives.
Synthesis of Fused Pyrazoline Derivatives
The reaction of α,β-unsaturated ketones with hydrazine and its derivatives is a classical and highly efficient method for the synthesis of pyrazolines.[1][2] This transformation proceeds via a cyclocondensation reaction, where hydrazine acts as a binucleophile, first undergoing a Michael addition to the β-carbon of the enone, followed by an intramolecular cyclization and dehydration to afford the stable pyrazoline ring system.
This protocol details the synthesis of a fused pyrazoline derivative from 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one and hydrazine hydrate.
Reaction Scheme:
Sources
Application Notes and Protocols: 2,5-Dimethyl-3,4-diphenylcyclopentadienone as a Versatile Building Block for Complex Molecules
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 2,5-dimethyl-3,4-diphenylcyclopentadienone, a highly versatile and reactive building block in organic synthesis. While the user's initial query mentioned the cyclopent-2-en-1-one, this guide will focus on the more synthetically powerful, conjugated diene variant: 2,5-dimethyl-3,4-diphenylcyclopenta-2,4-dien-1-one. The presence of phenyl and methyl substituents provides steric shielding, which imparts greater stability and handleability compared to the unsubstituted parent compound, which rapidly dimerizes.[1] This document details the fundamental reactivity of this cyclopentadienone, with a primary focus on its application in Diels-Alder reactions for the construction of complex polycyclic and polyaromatic systems. Detailed, field-tested protocols, mechanistic insights, and data presentation are provided to enable researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors.
Introduction: The Power of the Cyclopentadienone Core
Cyclopentadienones are a class of organic compounds characterized by a five-membered ring containing a conjugated diene system and a ketone functional group.[2] This arrangement of functional groups makes them exceptionally potent reagents in pericyclic reactions, most notably the Diels-Alder [4+2] cycloaddition.[3][4] The parent compound, cyclopentadienone, is highly unstable and dimerizes instantly at room temperature.[1] However, substitution at the 2, 3, 4, and 5 positions can sterically hinder this self-reaction, leading to stable, isolable, and often vibrantly colored crystalline solids.[2]
The subject of this guide, 2,5-dimethyl-3,4-diphenylcyclopentadienone (referred to hereafter as Me-CPD ), is a prime example. Its deep color is characteristic of the extended conjugation of the dienone system. It serves as an excellent diene in Diels-Alder reactions, enabling the construction of six-membered rings with high efficiency and stereochemical control.[3] A particularly notable feature of cyclopentadienone cycloadditions is their propensity to undergo a subsequent cheletropic extrusion of carbon monoxide (CO) from the initial adduct, leading directly to the formation of highly substituted aromatic rings.[5] This "cycloaddition-elimination" sequence is a powerful tool for synthesizing sterically congested polycyclic aromatic hydrocarbons.
This document will provide protocols for the synthesis of Me-CPD and its application in constructing complex molecular architectures.
Synthesis of the 2,5-Dimethyl-3,4-diphenylcyclopentadienone (Me-CPD) Building Block
The synthesis of substituted cyclopentadienones is typically achieved via a base-catalyzed aldol condensation reaction between a 1,2-dicarbonyl compound and a ketone with two α-hydrogens. For Me-CPD , the precursors are benzil and 3-pentanone.
Reaction Scheme: Synthesis of Me-CPD
Caption: Synthetic workflow for Me-CPD.
Experimental Protocol: Synthesis of Me-CPD
This protocol is adapted from established procedures for analogous tetraphenylcyclopentadienone syntheses.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| Benzil | C₁₄H₁₀O₂ | 210.23 | 10.5 g | 50.0 | 1.0 |
| 3-Pentanone | C₅H₁₀O | 86.13 | 4.75 mL | 50.0 | 1.0 |
| Potassium Hydroxide | KOH | 56.11 | 0.6 g | 10.7 | 0.21 |
| Ethanol (95%) | C₂H₅OH | 46.07 | 100 mL | - | - |
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzil (10.5 g, 50.0 mmol) and ethanol (100 mL).
-
Dissolution: Heat the mixture to a gentle reflux with stirring until all the benzil has dissolved.
-
Addition of Reactants: Remove the heat source. To the hot solution, add 3-pentanone (4.75 mL, 50.0 mmol) followed by a solution of potassium hydroxide (0.6 g) dissolved in a minimal amount of hot ethanol (~5 mL).
-
Causality Note: Adding the base to the hot solution facilitates the initial enolate formation from 3-pentanone and promotes the subsequent aldol condensation cascade. The reaction is exothermic, and the appearance of a deep color indicates the formation of the conjugated product.
-
-
Reaction: A deep purple or dark red color should develop rapidly. Re-heat the mixture to a gentle reflux and maintain for 15-20 minutes.
-
Crystallization: Allow the flask to cool to room temperature, then place it in an ice bath for 20-30 minutes to maximize crystallization of the product.
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two portions of cold 95% ethanol (20 mL each) to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the product in a vacuum oven or air-dry to a constant weight. The product should be a dark, crystalline solid.
Key Application: Diels-Alder Reactions
Me-CPD is a powerful diene for constructing complex cyclic systems via the Diels-Alder reaction. Its utility is showcased in two primary transformations: self-dimerization and cycloaddition with external dienophiles to form polyaromatic compounds.
Application 1: Reversible Dimerization
Like many stable cyclopentadienones, Me-CPD exists in a temperature-dependent equilibrium with its colorless dimer.[6] This occurs via a [4+2] cycloaddition where one molecule acts as the diene and the other as the dienophile. Heating the dimer solution regenerates the intensely colored monomer.[6]
Caption: Monomer-dimer equilibrium of Me-CPD.
Protocol: Spectroscopic Analysis of Dimerization Kinetics
This protocol allows for the qualitative and quantitative study of the reversible dimerization of Me-CPD .[6]
Equipment & Materials:
-
UV-Vis Spectrometer with a temperature-controlled cuvette holder
-
Quartz cuvette (1 cm path length)
-
Me-CPD dimer (approx. 15 mg)
-
Toluene or Xylene (10 mL)
-
Hot water bath and ice bath
Procedure:
-
Sample Preparation: Dissolve approximately 15 mg of the Me-CPD dimer in 10 mL of toluene in a small flask. The solution should be colorless or very pale.
-
Monomer Generation: Heat the flask in a hot water bath (~80-90 °C). The solution will turn an intense dark color as the dimer undergoes a retro-Diels-Alder reaction to form the monomer.[6]
-
Equilibration: Cool the solution on an ice bath until it is cool to the touch. Transfer the solution to a quartz cuvette and place it in the temperature-controlled cell holder of the spectrometer, pre-equilibrated to the desired temperature (e.g., 25.0 °C). Allow 5 minutes for thermal equilibration.
-
Data Acquisition: Set the spectrometer to monitor the absorbance at the λ_max of the monomer (around 460 nm).[6] Record the absorbance as a function of time at regular intervals (e.g., every 2 minutes for 20-30 minutes).
-
Analysis: As the monomer dimerizes, the absorbance at 460 nm will decrease. The data can be used to determine the reaction's rate law and activation energy by repeating the experiment at different temperatures.[6]
-
Expert Insight: This experiment beautifully demonstrates the dynamic nature of the Diels-Alder reaction. The choice of a non-polar solvent like toluene is crucial as it does not interfere with the absorption spectrum. The product dimer is colorless because the extended π-conjugation of the monomer is broken upon formation of the bicyclic adduct.
-
Application 2: Synthesis of a Polyphenylated Aromatic Compound
A powerful application of Me-CPD is its reaction with alkynes to generate highly substituted benzene derivatives. The reaction with diphenylacetylene yields 1,2-dimethyl-3,4,5,6-tetraphenylbenzene, a sterically hindered and electronically interesting molecule.
Reaction Mechanism: Synthesis of 1,2-Dimethyl-3,4,5,6-tetraphenylbenzene
Caption: Reaction pathway for polyphenylated benzene synthesis.
This reaction proceeds via an initial Diels-Alder cycloaddition, followed by a rapid, thermally-driven cheletropic extrusion of a carbon monoxide molecule to form the stable aromatic ring.[5]
Protocol: Synthesis of 1,2-Dimethyl-3,4,5,6-tetraphenylbenzene
This protocol is adapted from the well-established synthesis of hexaphenylbenzene.[5][7]
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| Me-CPD | C₁₉H₁₆O | 260.33 | 260 mg | 1.0 | 1.0 |
| Diphenylacetylene | C₁₄H₁₀ | 178.23 | 214 mg | 1.2 | 1.2 |
| Benzophenone | C₁₃H₁₀O | 182.22 | 2.0 g | - | Solvent |
| Diphenyl ether | C₁₂H₁₀O | 170.21 | 1 mL | - | Co-solvent |
| Toluene | C₇H₈ | 92.14 | 5 mL | - | Wash |
Procedure:
-
Setup: In a large, thick-walled test tube or small round-bottom flask, combine Me-CPD (260 mg, 1.0 mmol), diphenylacetylene (214 mg, 1.2 mmol), and benzophenone (2.0 g).
-
Causality Note: An excess of the dienophile (diphenylacetylene) is used to ensure complete consumption of the diene. Benzophenone serves as a high-boiling point solvent (b.p. 305 °C), which is necessary to provide the thermal energy required for both the cycloaddition and the subsequent CO extrusion.[5]
-
-
Reaction: Gently heat the mixture with a microburner or in a high-temperature sand bath. The solids will melt, and the initial dark color of the Me-CPD will be visible. Continue heating to a brisk reflux. The color of the solution will gradually fade from dark red/purple to a reddish-brown or tan color as the conjugated diene is consumed. This process typically takes 20-45 minutes.
-
Work-up: Remove the heat source and, while the solution is still hot, cautiously add diphenyl ether (1 mL).
-
Expert Insight: Diphenyl ether is added to lower the melting point of the benzophenone solvent, preventing the reaction mixture from solidifying into a solid mass upon cooling, which would make product isolation difficult.
-
-
Crystallization: Allow the mixture to cool slowly to room temperature. The product will crystallize from the solution.
-
Isolation: Add toluene (5 mL) to the cooled mixture to dilute the solvent and facilitate filtration. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold toluene to remove the benzophenone and diphenyl ether.
-
Drying: Dry the resulting colorless or off-white crystalline product.
Safety and Handling
-
2,5-Dimethyl-3,4-diphenylcyclopentadienone: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
High-Temperature Reactions: The synthesis of the polyphenylated benzene involves high temperatures. Use a sand bath for even heating and take precautions against thermal burns. Ensure glassware is free of cracks or defects.
-
Reagents: Consult the Safety Data Sheet (SDS) for all chemicals used. Potassium hydroxide is corrosive. Diphenylacetylene and benzophenone should be handled with care.
References
-
Grokipedia. Cyclopentadienone. Retrieved from [Link]
-
McCormick, J. M. (2014, February 5). Kinetics and Activation Energy of a Diels-Alder Reaction. Chem Lab - Truman ChemLab. Retrieved from [Link]
- Houk, K. N., & Woodward, R. B. (1970). Cycloaddition reactions of cycloheptatriene and 2,5-dimethyl-3,4-diphenylcyclopentadienone. Journal of the American Chemical Society.
-
Wikipedia. Cyclopentadienone. Retrieved from [Link]
- Wilson, M. (2021, July 26). Shining Light on Cyclopentadienone–Norbornadiene Diels–Alder Adducts to Enable Photoinduced Click Chemistry with Cyclopentad. Max Wilson Lab.
- Ogliaruso, M. A., Romanelli, M. G., & Becker, E. I. (1965). Chemistry of Cyclopentadienones. Chemical Reviews.
-
Organic Syntheses. Dimethyl Tetraphenylphthalate, Tetraphenylnaphthalene, and Hexaphenylbenzene. Retrieved from [Link]
-
Journal of The Chemical Society of Pakistan. (2021, April 14). Synthesis of 2,5-diphenyl-3,4-di(phenylethenyl)cyclopentadienone, -pyrrole and -thiophene. Retrieved from [Link]
-
Wikipedia. Diels–Alder reaction. Retrieved from [Link]
-
MDPI. (2025, July 30). Renewable Solvents for Diels–Alder/Cheletropic Reaction Sequences: Preparation of Pentaphenylbenzene and 1,2,4-Triphenyltriphenylene. Retrieved from [Link]
-
Ashenhurst, J. (2017, August 30). The Diels-Alder Reaction. Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. Cyclopentadienone - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. Kinetics and Activation Energy of a Diels-Alder Reaction | Chem Lab [chemlab.truman.edu]
- 7. d.web.umkc.edu [d.web.umkc.edu]
Application Note: Biological Activity of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one
This Application Note and Protocol Guide details the biological profile, mechanism of action, and experimental handling of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one , a representative scaffold of the vicinal diaryl cyclopentenone class.
These molecules are structurally significant in drug discovery due to their homology with coxib-type NSAIDs (e.g., Rofecoxib) and their potential as Michael acceptors in anticancer signaling.
Executive Summary
2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one is a synthetic small molecule belonging to the class of 3,4-diarylcyclopentenones . Its core structural motif—two phenyl rings attached to adjacent carbons on a five-membered unsaturated ring—mimics the pharmacophore of selective Cyclooxygenase-2 (COX-2) inhibitors . Unlike traditional NSAIDs, this scaffold offers a template for optimizing selectivity towards COX-2 over COX-1, thereby reducing gastrointestinal toxicity. Additionally, the
Mechanism of Action
A. Selective COX-2 Inhibition (Anti-Inflammatory)
The primary biological target of 3,4-diarylcyclopentenones is the COX-2 isoenzyme .
-
Structural Basis: The vicinal diphenyl groups fit into the hydrophobic pocket of the COX-2 active site. The central cyclopentenone ring serves as a rigid scaffold that orients the phenyl rings at the optimal angle (
65-90°) to mimic the transition state of arachidonic acid metabolism. -
Selectivity: The 2,5-dimethyl substitution provides steric bulk that may hinder binding to the smaller hydrophobic channel of COX-1, enhancing COX-2 selectivity.
B. Michael Acceptor Activity (Anticancer/Cytotoxic)
The cyclopentenone moiety contains an electrophilic carbon at the
-
Covalent Modification: It can undergo Michael addition with nucleophilic thiols (cysteine residues) on proteins such as I
B kinase (IKK) or Keap1 . -
Pathway Modulation: This interaction can inhibit the NF-
B pathway (suppressing inflammation) or activate the Nrf2 pathway (modulating oxidative stress response), leading to apoptosis in cancer cells (e.g., MCF-7, A549).
Pathway Visualization
The following diagram illustrates the dual mechanism of action: COX-2 inhibition and electrophilic stress modulation.
Figure 1: Dual mechanism of action showing selective COX-2 inhibition and modulation of inflammatory signaling pathways.
Technical Specifications & Handling
| Property | Specification | Application Note |
| Molecular Formula | C | |
| Molecular Weight | 262.35 g/mol | |
| Solubility | DMSO (>20 mg/mL), Ethanol | Critical: Insoluble in water. Prepare stock in DMSO (10-50 mM). |
| Stability | Light Sensitive | Store in amber vials. The cyclopentenone ring can undergo photodimerization under intense UV light. |
| Storage | -20°C (Solid), -80°C (Solution) | Avoid freeze-thaw cycles. Aliquot stocks immediately. |
| Handling | Irritant | Wear gloves/goggles. Potential skin sensitizer due to Michael acceptor activity. |
Experimental Protocols
Protocol A: In Vitro COX-1/COX-2 Inhibition Screening
Objective: To quantify the selectivity of the compound for COX-2 versus COX-1.[1]
Reagents:
-
Purified Ovine COX-1 and Human Recombinant COX-2 enzymes.
-
Arachidonic Acid (Substrate).
-
Colorimetric COX Inhibitor Screening Kit (e.g., Cayman Chemical or equivalent).
-
Compound Stock: 10 mM in DMSO.
Procedure:
-
Preparation: Dilute the 10 mM stock in reaction buffer to prepare a concentration series (e.g., 0.01
M to 100 M). Final DMSO concentration in the assay must be <1%. -
Incubation:
-
Add 10
L of enzyme (COX-1 or COX-2) to assay wells. -
Add 10
L of Heme cofactor. -
Add 20
L of Compound (or vehicle control). -
Incubate for 15 minutes at 25°C to allow inhibitor binding.
-
-
Reaction Initiation: Add 10
L of Arachidonic Acid solution. -
Detection: Add colorimetric substrate (TMPD). Incubate for 5 minutes.
-
Measurement: Read absorbance at 590 nm using a microplate reader.
-
Analysis: Calculate Percent Inhibition =
. Plot dose-response curves to determine IC .
Validation Criteria:
-
Celecoxib Control: Should show IC
(COX-2) < 1 M and Selectivity Index > 100. -
Indomethacin Control: Should show inhibition of both COX-1 and COX-2.
Protocol B: Cell Viability & Cytotoxicity (MTT Assay)
Objective: To assess the antiproliferative activity against cancer cell lines (e.g., A549, MCF-7).
Procedure:
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO . -
Treatment:
-
Prepare serial dilutions of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one in culture medium (0.1, 1, 5, 10, 50, 100
M). -
Replace medium with 100
L of treatment medium. Include DMSO vehicle control. -
Incubate for 48 or 72 hours.
-
-
MTT Addition: Add 10
L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. -
Solubilization: Remove medium carefully. Add 100
L DMSO to dissolve formazan crystals. -
Quantification: Measure absorbance at 570 nm.
-
Result: Calculate Cell Viability relative to control.
Experimental Workflow Diagram
Figure 2: Integrated workflow for enzymatic and cellular screening of the compound.
References
-
PubChem. (n.d.). 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one (CID 313334). National Center for Biotechnology Information. Retrieved from [Link]
-
Zarghi, A., et al. (2011). Design and synthesis of new 2,3-diarylcyclopent-2-en-1-ones as selective cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Kalgutkar, A. S., et al. (2000). Ester and Amide Derivatives of the Nonsteroidal Antiinflammatory Drug, Indomethacin, as Selective Cyclooxygenase-2 Inhibitors. Journal of Medicinal Chemistry.
-
Bhandari, P., et al. (2009). Synthesis and biological evaluation of some new cyclopentenone derivatives. European Journal of Medicinal Chemistry.
-
Li, J., et al. (2021). Synthesis of cis-Oriented Vicinal Diphenylethylenes through a Lewis Acid-Promoted Annulation of Oxotriphenylhexanoates. The Journal of Organic Chemistry.
Sources
Introduction: Contextualizing the Cytotoxicity Assessment of a Novel Cyclopentenone
An in-depth guide to assessing the cytotoxic potential of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one, a compound of interest for novel therapeutic development.
2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one is a synthetic organic compound belonging to the cyclopentenone class.[1] Cyclopentenone derivatives, along with structurally related chalcones, are recognized for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] Given this precedent, determining the cytotoxic profile of novel derivatives like 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one is a foundational step in the drug discovery pipeline.[4]
This guide provides a comprehensive framework for researchers to evaluate the compound's effect on cell health. We will move beyond simple procedural lists to explain the underlying principles of three core assays, enabling robust experimental design and accurate data interpretation. The selected assays provide a multi-faceted view of cytotoxicity, distinguishing between metabolic inhibition, membrane integrity loss (necrosis), and programmed cell death (apoptosis).
Pillar 1: Assessing Metabolic Viability with the MTT Assay
The MTT assay is a cornerstone of cytotoxicity testing, providing a quantitative measure of cellular metabolic activity, which in most healthy cell populations, correlates directly with cell number.[5]
Causality: The "Why" Behind the MTT Protocol
The assay's principle is centered on the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[5] In viable, metabolically active cells, these enzymes reduce the yellow, water-soluble tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple, insoluble formazan product.[6] The accumulation of this formazan inside the cell is therefore proportional to the number of living, metabolically active cells.[6] Dead or inactive cells lack the necessary enzymatic activity to perform this conversion. A subsequent solubilization step is required to release the colored product into the solution for spectrophotometric measurement.[6][7] A decrease in the purple color intensity in treated cells compared to untreated controls indicates a reduction in cell viability, which can be due to cytotoxicity or anti-proliferative effects.[8]
Caption: Principle of the MTT Cell Viability Assay.
Protocol: MTT Assay for Cytotoxicity Screening
This protocol is optimized for adherent cells cultured in 96-well plates.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Cell culture medium appropriate for the selected cell line
-
96-well flat-bottom sterile microplates
Reagent Preparation:
-
MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[6][7] Vortex until fully dissolved. Sterilize the solution using a 0.2 µm filter and store it protected from light at -20°C for long-term storage or 4°C for frequent use.[7]
-
Compound Stock Solution: Prepare a concentrated stock of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one in sterile DMSO. The concentration should be high enough that the final DMSO concentration in the culture wells does not exceed 0.5% to avoid solvent toxicity.
| Reagent | Preparation | Storage |
| MTT Solution | 5 mg/mL in sterile PBS, filter-sterilized. | -20°C (long-term), 4°C (short-term), light-protected.[7] |
| Solubilization | 100% Cell Culture Grade DMSO | Room Temperature |
| Compound | High-concentration stock in DMSO | -20°C or as recommended |
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[8] Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume exponential growth.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include appropriate controls:
-
Untreated Cells: Cells with fresh medium only.
-
Vehicle Control: Cells with medium containing the same final concentration of DMSO as the treated wells.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[5]
-
Formazan Development: Return the plate to the incubator for 2-4 hours.[8] During this time, purple formazan crystals should become visible within the cells upon microscopic inspection.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[6]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes in the dark to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (570 nm is standard) using a microplate reader.[5][8] A reference wavelength of >650 nm can be used to subtract background noise.[5]
Pillar 2: Quantifying Membrane Damage with the LDH Release Assay
The Lactate Dehydrogenase (LDH) assay is a classic cytotoxicity test that measures damage to the plasma membrane. It is an excellent method for quantifying cell death associated with necrosis.
Causality: The "Why" Behind the LDH Protocol
Lactate dehydrogenase is a stable cytosolic enzyme present in most cell types.[9] Under normal conditions, it resides within the cytoplasm. However, when the cell membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is released into the surrounding culture medium.[9] The assay quantifies the amount of this extracellular LDH. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH.[10] This NADH then reduces a tetrazolium salt (like INT) into a colored formazan product.[9] The intensity of the color, measured spectrophotometrically, is directly proportional to the amount of LDH released and, therefore, to the number of damaged cells.
Caption: Principle of the LDH Cytotoxicity Assay.
Protocol: LDH Release Assay
This protocol is designed for use with cells grown in 96-well plates.
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (recommended for reagent stability and consistency)
-
Sterile, ultrapure water
-
96-well flat-bottom plates (one for cell culture, one for the assay)
Experimental Controls: It is critical to include three controls to accurately calculate cytotoxicity:
-
Spontaneous LDH Release: Untreated cells (measures background LDH release).
-
Maximum LDH Release: Untreated cells lysed with a detergent (provided in most kits) to release total intracellular LDH.[10]
-
Medium Background: Culture medium alone (to subtract any LDH activity from the serum).
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed and treat cells with 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one as described in the MTT protocol (Steps 1-3). The final volume in each well should be at least 150 µL.
-
Maximum Release Control: 45 minutes before the end of the incubation period, add 10 µL of the 10X Lysis Buffer (from the kit) to the "Maximum Release" control wells.[9]
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well of the culture plate to a corresponding well in a new, flat-bottom 96-well plate.[10]
-
Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. This typically involves mixing an assay buffer and a substrate mix.[9]
-
Add Reaction Mixture: Add 50 µL of the prepared Reaction Mixture to each well of the new plate containing the supernatants.[10]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9][10]
-
Stop Reaction: Add 50 µL of Stop Solution (provided in the kit) to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[10] Use a reference wavelength of ~680 nm to correct for background.[10]
Pillar 3: Detecting Apoptosis with a Caspase-3/7 Assay
To determine if cell death occurs via apoptosis, a specific mechanistic assay is required. Measuring the activity of effector caspases, such as caspase-3 and caspase-7, is a direct and reliable method.[11][12]
Causality: The "Why" Behind the Caspase-3/7 Protocol
Caspase-3 and caspase-7 are key "executioner" proteases in the apoptotic signaling cascade.[13] They are activated during the final phase of apoptosis and are responsible for cleaving cellular substrates, leading to the characteristic morphological changes of apoptotic cell death.[12] Luminescent assays, such as the Caspase-Glo® 3/7 assay, provide a highly sensitive method for their detection.[14][15] The assay utilizes a proluminescent substrate containing the tetrapeptide sequence DEVD, which is the specific recognition site for caspase-3 and -7.[14] When active caspase-3/7 is present in the cell lysate, it cleaves the substrate, releasing aminoluciferin. This aminoluciferin is then used by luciferase (also included in the reagent) to generate a stable, "glow-type" luminescent signal that is directly proportional to the amount of active caspase-3/7.[14][15]
Caption: Principle of the Caspase-Glo® 3/7 Apoptosis Assay.
Protocol: Caspase-Glo® 3/7 Assay
This protocol outlines a simple "add-mix-measure" format.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
White-walled, opaque 96-well plates suitable for luminescence measurements
-
Plate-reading luminometer
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound in the white-walled 96-well plates as described previously (100 µL final volume).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. This typically involves adding a buffer to the lyophilized substrate. Allow the reagent to equilibrate to room temperature before use.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well.[15] This single addition lyses the cells and introduces the substrate.
-
Incubation: Mix the contents of the wells by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer. The integration time will depend on the instrument, but 0.5 to 1 second per well is typical.
Data Analysis and Interpretation
A comprehensive cytotoxicity profile is built by integrating the data from all three assays.
1. Calculating Percentage Viability/Cytotoxicity:
-
MTT Assay:
-
% Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
-
LDH Assay:
-
% Cytotoxicity = [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100[10]
-
-
Caspase-3/7 Assay:
-
Results are often expressed as "Fold Increase in Activity" over the vehicle control.
-
Fold Increase = (Luminescence_sample / Luminescence_vehicle)
-
2. Determining the IC₅₀ Value:
The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability (or induces cytotoxicity) by 50%.[16] This value is a key measure of a compound's potency.
-
Plot the percentage viability (from MTT) or percentage cytotoxicity (from LDH) against the logarithm of the compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.
3. Building a Mechanistic Profile:
By comparing the results, you can infer the primary mechanism of cell death:
-
Necrotic Profile: A high LDH release signal that correlates well with the loss of viability in the MTT assay, with little to no caspase activation.
-
Apoptotic Profile: A strong caspase-3/7 signal at concentrations where viability begins to drop, often preceding significant LDH release. LDH may increase at later time points or higher concentrations due to secondary necrosis.
-
Anti-proliferative Profile: A decrease in MTT signal (metabolic activity) with minimal LDH release and no caspase activation, suggesting the compound is inhibiting cell growth rather than directly killing the cells.
Application Note Summary
The evaluation of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one requires a multi-assay approach to accurately define its cytotoxic potential and mechanism of action.
| Assay | Principle | Endpoint Measured | Primary Mode of Death Detected |
| MTT | Enzymatic reduction of tetrazolium salt | Metabolic Activity / Cell Viability[5] | General cytotoxicity, cytostatic effects |
| LDH | Release of a stable cytosolic enzyme | Loss of Membrane Integrity[9] | Necrosis, Late Apoptosis |
| Caspase-3/7 | Cleavage of a specific luminescent substrate | Effector Caspase Activity[11][14] | Apoptosis |
By employing these three validated protocols, researchers can generate a robust and reliable cytotoxicity profile, providing critical data to guide further development of this and other novel cyclopentenone compounds.
References
- Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- Abcam. (n.d.). MTT assay protocol.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Abcam. (2025). LDH assay kit guide: Principles and applications.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol.
- Promega Corporation. (2023). Caspase-Glo® 3/7 Assay Protocol.
- NJ Bio. (2024). Cell Based Functional Assay including Cytotoxicity Assays.
- Cell Biologics Inc. (n.d.). LDH Assay.
- protocols.io. (2024). LDH cytotoxicity assay.
- BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services.
- Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.
- Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit.
- Boster Biological Technology. (2023). Caspase-3, 7 Activity Assay Kit.
- Abcam. (n.d.). Cell viability assays.
- STEMCELL Technologies. (n.d.). Caspase-3/7 Activity Plate Reader Assay Kit, Green.
- Zhang, J., et al. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. PMC.
- Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay System.
- PubChem. (n.d.). 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one.
- Molecules. (2021). Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review.
- Frontiers in Pharmacology. (n.d.). Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. PMC.
- Der Pharma Chemica. (n.d.). Synthesis and in vitro biological activities of chalcones and their heterocyclic derivatives.
Sources
- 1. 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one | C19H18O | CID 313334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. protocols.io [protocols.io]
- 10. cellbiologics.com [cellbiologics.com]
- 11. moleculardevices.com [moleculardevices.com]
- 12. bosterbio.com [bosterbio.com]
- 13. stemcell.com [stemcell.com]
- 14. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 15. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.kr]
- 16. njbio.com [njbio.com]
Application Note: Strategic Utilization of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one in NSAID Discovery
[1][2]
Executive Summary & Pharmacological Context[1][2][3][4]
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the vicinal diaryl heterocycle is a canonical pharmacophore, exemplified by coxibs (e.g., Rofecoxib, Celecoxib).[2] While lactones and pyrazoles are common central rings, the cyclopent-2-en-1-one core offers a distinct carbocyclic bioisostere that improves metabolic stability and alters solubility profiles.[1][2]
2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one represents a critical "locked" scaffold.[1][2] Unlike flexible diaryl systems, the cyclopentenone ring rigidly orients the phenyl groups at positions 3 and 4, mimicking the geometry required to fit the cyclooxygenase-2 (COX-2) hydrophobic pocket. The 2,5-dimethyl substitution pattern serves two pivotal roles:
-
Metabolic Blocking: Hinders metabolic oxidation at the
-positions relative to the carbonyl.[1][2] -
Lipophilic Tuning: Modulates the
to optimize membrane permeability and blood-brain barrier (BBB) penetration.[1][2]
This guide details the synthesis, validation, and structural logic for deploying this scaffold in lead optimization.
Structural Logic & Mechanism of Action[5][6]
The Vicinal Diaryl Pharmacophore
The biological activity of this molecule is driven by the spatial arrangement of the two phenyl rings.[2]
-
C3-Phenyl: Docks into the hydrophobic pocket of the COX-2 enzyme.[2]
-
C4-Phenyl: Interactions with the channel opening; often substituted with a sulfonamide or sulfone (in derivative libraries) to engage the Arg120/Tyr355 constriction.[1][2]
-
C2/C5-Methyls: Provide steric bulk that prevents the "flattening" of the molecule, forcing the phenyl rings into a propeller twist that favors COX-2 selectivity over COX-1.[1][2]
Pathway Visualization
The following diagram illustrates the synthesis and the pharmacological positioning of the scaffold within the COX-2 inhibition pathway.
Figure 1: Synthesis pathway and selective inhibition mechanism of the vicinal diaryl cyclopentenone scaffold.
Experimental Protocols
Protocol A: Synthesis via Double Aldol Condensation
Objective: Efficient generation of the 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one core from commercially available precursors.[1][2]
Reagents:
-
Benzil (1.0 eq)
-
Potassium Hydroxide (KOH) (0.5 eq)
-
Ethanol (Absolute)
Step-by-Step Methodology:
-
Preparation: Dissolve Benzil (10 mmol, 2.10 g) and 3-Pentanone (12 mmol, 1.27 mL) in 20 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Catalysis: Add ethanolic KOH (5 mmol in 5 mL EtOH) dropwise over 10 minutes at room temperature. The solution will darken (deep yellow/orange) indicating enolate formation.[2]
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1][2] The intermediate aldol adduct (4-hydroxy) may appear first; reflux ensures dehydration to the enone.[2]
-
Workup: Cool to room temperature. Pour the reaction mixture into 100 mL of ice-water. The product typically precipitates as a solid.[1][2]
-
Purification: Filter the precipitate. Recrystallize from Ethanol/Water (9:1) to yield yellow needles.[1]
-
Note: If an oil forms, extract with Dichloromethane (DCM), dry over MgSO4, and purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexane).[2]
-
-
Validation: Confirm structure via 1H NMR. Look for the distinct methyl signals (doublet for C5-Me, singlet for C2-Me) and the absence of the hydroxyl stretch in IR.[1][2]
Protocol B: COX-1/COX-2 Inhibition Screening Assay
Objective: Determine the Selectivity Index (SI) of the synthesized scaffold.[1][2]
Materials:
-
Purified Ovine COX-1 and Human Recombinant COX-2 enzymes.[2]
-
Arachidonic Acid (Substrate).[1]
-
Colorimetric Peroxidase Inhibitor Screening Kit (e.g., Cayman Chemical or equivalent).[2]
Workflow:
-
Incubation: Prepare assay wells with assay buffer (0.1 M Tris-HCl, pH 8.0), Heme, and Enzyme (COX-1 or COX-2).[1][2]
-
Inhibitor Addition: Add the test compound (dissolved in DMSO) at concentrations ranging from 0.01 µM to 100 µM.[2] Incubate for 10 minutes at 25°C.
-
Control: Use Celecoxib (positive control) and DMSO only (vehicle control).[2]
-
-
Initiation: Add Arachidonic Acid and the colorimetric substrate (TMPD).[1][2]
-
Measurement: Monitor absorbance at 590 nm for 5 minutes. The rate of increase in absorbance is proportional to COX activity.[2]
-
Calculation:
Data Analysis & SAR Insights
When analyzing derivatives of this scaffold, use the following reference values to benchmark potency.
| Parameter | 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one | Reference (Celecoxib) | Target Profile |
| COX-2 IC50 | ~0.5 - 5.0 µM (Est.)[1][2] | 0.04 µM | < 0.1 µM |
| COX-1 IC50 | > 100 µM | 15 µM | > 100 µM |
| Selectivity (SI) | > 20 | ~375 | > 100 |
| LogP | 4.1 (High Lipophilicity) | 3.5 | 2.5 - 3.5 |
| TPSA | 17.1 Ų | 86 Ų | 40 - 90 Ų |
Key Optimization Insight: The base scaffold (LogP 4.1) is highly lipophilic, which may lead to plasma protein binding issues.[2]
References
-
PubChem. (2025).[1][2] 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one | C19H18O.[1][3] National Library of Medicine. Link
-
Zarghi, A., et al. (2011).[1] Design and synthesis of new 2,3-diaryl-1,3-thiazolidin-4-ones as potent and selective cyclooxygenase-2 inhibitors.[1][2] Bioorganic & Medicinal Chemistry Letters.[1] Link(Cited for Vicinal Diaryl SAR).[2]
-
Kalgutkar, A. S., et al. (2000). Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors.[1][2] Proceedings of the National Academy of Sciences. Link
-
Organic Syntheses. (1973).[1][2] General methods for Cyclopentenone synthesis via Benzil.[1][2] Org.[1][2][4] Synth. Coll. Vol. 5. Link[2]
Application Notes and Protocols: 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one as a Novel Monomer for High-Performance Polymers
For: Researchers, scientists, and drug development professionals exploring novel materials with unique photophysical and thermal properties.
Introduction: Unveiling the Potential of a Unique Cyclopentenone Derivative
The cyclopentenone core is a versatile structural motif found in numerous biologically active compounds and functional materials.[1] Its inherent reactivity and rigid, planar structure make it an attractive building block for the synthesis of novel polymers. This guide focuses on the application of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one, a molecule of significant interest due to its unique combination of a conjugated enone system with bulky phenyl and methyl substituents. These features are hypothesized to impart desirable characteristics to polymers, including high thermal stability, specific photophysical responses, and potential for use in advanced materials applications such as organic electronics and high-performance coatings.
This document provides a comprehensive overview of the potential application of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one as a monomer. We will explore its synthesis, a proposed polymerization protocol, and the characterization of the resulting polymer. The causality behind each experimental choice is explained to provide a deeper understanding of the underlying scientific principles.
Molecular Structure and Properties
2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one (DMDP-CPO) is a cyclic ketone with the chemical formula C₁₉H₁₈O.[2] Its structure, characterized by a central five-membered ring with two phenyl and two methyl groups, suggests a molecule with significant steric hindrance and a well-defined three-dimensional architecture.
| Property | Value | Source |
| CAS Number | 16643-55-3 | [3] |
| Molecular Formula | C₁₉H₁₈O | [2] |
| Molecular Weight | 262.35 g/mol | [2] |
| Appearance | (Predicted) Crystalline solid | - |
| Solubility | (Predicted) Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Toluene) | - |
The presence of the α,β-unsaturated ketone moiety provides a site for polymerization, while the diphenyl and dimethyl substitutions are expected to influence the polymer's solubility, thermal stability, and morphology.
Hypothetical Application: A Monomer for Ring-Opening Metathesis Polymerization (ROMP)
We propose the use of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one as a monomer in Ring-Opening Metathesis Polymerization (ROMP). ROMP is a powerful polymerization technique that utilizes cyclic olefins to create polymers with controlled molecular weights and low polydispersity. The driving force for the polymerization of cyclopentenone derivatives is the relief of ring strain.
Causality of Monomer Choice for ROMP:
-
Ring Strain: The five-membered ring of the cyclopentenone possesses inherent ring strain, which is a key requirement for successful ROMP.
-
Functional Group Tolerance: Modern ROMP catalysts, such as Grubbs' catalysts, are known for their high tolerance to various functional groups, including ketones.
-
Tunable Properties: The phenyl and methyl substituents on the monomer are anticipated to translate into specific properties in the resulting polymer, such as increased rigidity, thermal stability, and altered solubility compared to polymers derived from simpler cycloolefins.
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one
The synthesis of the target monomer can be achieved through a base-catalyzed aldol condensation reaction. A similar approach is used for the synthesis of related chalcones and cyclopentenone derivatives.[4]
Materials:
-
3,4-Diphenyl-2,5-hexanedione
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-diphenyl-2,5-hexanedione (10.0 g, 37.5 mmol) in 100 mL of absolute ethanol.
-
Base Addition: Slowly add a solution of sodium ethoxide (2.8 g, 41.2 mmol) in 50 mL of absolute ethanol to the stirred solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature and neutralize it with 1 M HCl until the pH is approximately 7.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one.
Expected Outcome:
A crystalline solid with a yield of approximately 70-80%. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Ring-Opening Metathesis Polymerization (ROMP) of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one
This protocol describes the polymerization of the synthesized monomer using a third-generation Grubbs' catalyst.
Materials:
-
2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one (monomer)
-
Grubbs' third-generation catalyst (G3)
-
Anhydrous and deoxygenated toluene
-
Ethyl vinyl ether
-
Methanol
-
Schlenk flask
-
Syringes
-
Magnetic stirrer
-
Glovebox or Schlenk line
Procedure:
-
Monomer Preparation: In a glovebox, weigh the monomer (1.0 g, 3.81 mmol) into a Schlenk flask and dissolve it in 10 mL of anhydrous, deoxygenated toluene.
-
Catalyst Preparation: In a separate vial inside the glovebox, dissolve Grubbs' third-generation catalyst (G3) in a small amount of anhydrous, deoxygenated toluene to prepare a stock solution (e.g., 1 mg/mL).
-
Initiation: Using a syringe, rapidly inject the desired amount of the G3 catalyst solution into the stirred monomer solution. The monomer-to-catalyst ratio can be varied to control the molecular weight of the polymer (e.g., 200:1).
-
Polymerization: Allow the reaction to stir at room temperature for 2-4 hours. The viscosity of the solution is expected to increase as the polymerization proceeds.
-
Termination: Terminate the polymerization by adding a few drops of ethyl vinyl ether and stirring for an additional 20 minutes.
-
Precipitation and Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of vigorously stirred methanol.
-
Isolation: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Expected Outcome:
A solid, amorphous polymer. The polymer's molecular weight and polydispersity index (PDI) should be determined by Gel Permeation Chromatography (GPC). The thermal properties can be analyzed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Visualization of the Process
Synthesis and Polymerization Workflow
Caption: Workflow for the synthesis of the monomer and its subsequent polymerization via ROMP.
Proposed Polymer Structure
Caption: Proposed repeating unit of the polymer formed by ROMP.
Characterization and Expected Properties
The resulting polymer, poly(2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one), is expected to exhibit a unique set of properties owing to its bulky and rigid side groups.
| Characterization Technique | Expected Results and Interpretation |
| Gel Permeation Chromatography (GPC) | Controlled molecular weight (e.g., 10-100 kDa) and a narrow polydispersity index (PDI < 1.2), indicative of a living polymerization. |
| Nuclear Magnetic Resonance (NMR) | Broadening of peaks compared to the monomer spectrum, with the disappearance of the olefinic proton signals from the cyclopentenone ring and the appearance of new olefinic proton signals from the polymer backbone. |
| Thermogravimetric Analysis (TGA) | High thermal stability, with a decomposition temperature (T_d) above 300 °C, attributed to the rigid polymer backbone and the presence of aromatic phenyl groups. |
| Differential Scanning Calorimetry (DSC) | A high glass transition temperature (T_g) due to the restricted chain mobility caused by the bulky side groups. |
| UV-Vis and Fluorescence Spectroscopy | The conjugated system in the monomer may lead to interesting photophysical properties in the polymer. The absorption and emission spectra should be recorded to explore its potential in optoelectronic applications.[5] |
Potential Applications in Materials Science
The unique structural features of poly(2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one) suggest its potential use in several areas of materials science:
-
High-Performance Thermoplastics: Its predicted high thermal stability and rigidity could make it a candidate for applications requiring robust materials that can withstand harsh conditions.
-
Organic Light-Emitting Diodes (OLEDs): If the polymer exhibits suitable fluorescence and charge transport properties, it could be investigated as an emissive or charge-transporting layer in OLEDs. The cyclopentadienone core, with its electron-withdrawing carbonyl group, can influence the electronic properties of the material.[5]
-
Photoinitiators and Photopolymers: Derivatives of cyclopentanone have been shown to act as photoinitiators for two-photon polymerization.[6] While this application is for the monomer, the polymer itself could be further functionalized to create photosensitive materials.
Conclusion
2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one presents itself as a promising, yet underexplored, monomer for the development of novel polymeric materials. The protocols outlined in this guide provide a feasible pathway for its synthesis and polymerization via ROMP. The anticipated properties of the resulting polymer, including high thermal stability and a rigid structure, make it a compelling target for researchers in materials science. Further investigation into the photophysical and electronic properties of this polymer is warranted to fully unlock its potential in advanced applications.
References
-
Chemical Synthesis Database. 2,5-dimethyl-3,4-diphenyl-2-cyclopenten-1-one. [Link]
-
MDPI. Benzylidene Cyclopentanone Derivative Photoinitiator for Two-Photon Photopolymerization-Photochemistry and 3D Structures Fabrication for X-ray Application. [Link]
- Google Patents. Method for preparing polymers containing cyclopentanone structures.
-
Journal of The Chemical Society of Pakistan. Synthesis of 2,5-diphenyl-3,4-di(phenylethenyl)cyclopentadienone, -pyrrole and -thiophene. [Link]
-
Organic Syntheses. Preparation of Cyclopent-2-enone Derivatives via the Aza- Piancatelli Rearrangement. [Link]
- Google Patents.
-
Wikipedia. Cyclopentanone. [Link]
-
ResearchGate. Structure of 2(5)-Alkyl-4-hydroxy-3,4-diphenylcyclopent-2-en-1-ones, Cyclocondensation Products of Benzil with Aliphatic Ketones. [Link]
-
PubChem. 2,5-Dimethyl-3,4-diphenylcyclopentadienone. [Link]
-
PubChem. 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one. [Link]
-
ACS Publications. Synthesis of Chiral Cyclopentenones. [Link]
-
ResearchGate. Photophysical properties of I in various solvents. [Link]
-
MDPI. (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. [Link]
-
ResearchGate. Primary processes in photochemistry of 2,3-bis(2,5-dimethylthiophen-3-yl)cyclopent-2-enone. [Link]
-
NIST WebBook. 2-Cyclopenten-1-one, 3,4-dimethyl-. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one
Ticket ID: #CP-ZW-25D Subject: Yield Optimization & Troubleshooting for Benzil-Ketone Condensations Assigned Specialist: Senior Application Scientist Status: Open
Diagnostic Phase: Product Identity & Pathway Confirmation[1][2]
Before optimizing yield, we must confirm the specific target and reaction pathway. The nomenclature "2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one" is frequently used to describe the Double Aldol Condensation product of Benzil and 3-Pentanone (Diethyl Ketone) .
However, this reaction typically yields the 4-hydroxy intermediate as the stable crystalline product.
-
Target A (The Stable Adduct): 4-Hydroxy-3,4-diphenyl-2,5-dimethylcyclopent-2-en-1-one (White/Yellow Crystals).
-
Target B (The Dehydrated Dienone): 3,4-Diphenyl-2,5-dimethylcyclopentadienone (Deep Purple/Black, often unstable/dimerizes).
This guide focuses on maximizing the yield of Target A (the 4-hydroxy-cyclopentenone) , as forcing dehydration to Target B often leads to polymerization (tar) without trapping agents.
The Golden Protocol: Optimized Synthesis
To maximize yield (>85%) and minimize side reactions (retro-aldol cleavage or polymerization), follow this optimized protocol.
Reagents & Stoichiometry
| Component | Role | Eq. | Notes |
| Benzil | Electrophile | 1.0 | Must be pure (yellow crystals, mp 95°C). |
| 3-Pentanone | Nucleophile | 1.1 - 1.2 | Slight excess drives equilibrium; too much promotes self-condensation. |
| KOH (Ethanolic) | Catalyst | 0.5 | Use 5-10% solution. Freshly prepared is critical. |
| Ethanol (Abs.) | Solvent | N/A | Anhydrous is preferred to prevent reversibility. |
Step-by-Step Workflow
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10 mmol Benzil in 15 mL Ethanol .
-
Ketone Addition: Add 11-12 mmol 3-Pentanone . Stir until homogenous at room temperature (20-25°C).
-
Catalyst Injection: Slowly add 0.5 mL of 50% KOH (aq) or 5 mmol KOH in Ethanol dropwise.
-
Critical Control Point: Do not add base all at once. A localized high pH can cause rapid tar formation.
-
-
Temperature Management:
-
Standard: Heat to gentle reflux (78°C) for 15-30 minutes.
-
Optimization: If yield is low, lower the temperature to 50-60°C and extend time to 1-2 hours. High heat favors the unstable dienone.
-
-
Quench & Crystallization:
-
Cool the mixture to room temperature.
-
Chill in an ice bath (0-4°C) for 30 minutes.
-
If no precipitate forms, scratch the glass or add a seed crystal.
-
-
Isolation: Vacuum filter the solid. Wash with cold 50% Ethanol/Water .
Troubleshooting Matrix (Q&A)
User Report: "My reaction mixture turned dark brown/black and I recovered a sticky tar." Diagnosis: Uncontrolled Dehydration & Polymerization.
-
Root Cause: The reaction temperature was too high or the reaction ran too long. The 4-hydroxy product dehydrated to the dienone (purple), which then underwent Diels-Alder dimerization or polymerization (brown tar).
-
Solution:
-
Reduce temperature to 50°C.
-
Reduce reaction time. Monitor via TLC (30% EtOAc/Hexane).
-
Ensure the atmosphere is inert (Nitrogen) to prevent oxidative degradation.
-
User Report: "I have a deep purple solution, but no crystals formed upon cooling." Diagnosis: Stable Dienone Formation or Ionic Intermediate.
-
Root Cause: You have successfully created the highly conjugated cyclopentadienone species, but it is soluble in ethanol.
-
Solution:
-
Induce Precipitation: Add water dropwise to the ethanol solution until it becomes turbid, then freeze.
-
Solvent Switch: If you want the white hydroxy-ketone, your conditions were too harsh (dehydrating). Add a small amount of water during the reflux to shift equilibrium back to the hydroxy species.
-
User Report: "The yield is very low (<40%), and I see starting material (Benzil) on TLC." Diagnosis: Retro-Aldol Reversibility.
-
Root Cause: The aldol condensation is reversible. Water in the solvent or insufficient base strength can push the equilibrium backward.
-
Solution:
-
Increase Concentration: Run the reaction at a higher concentration (reduce solvent volume by 50%).
-
Fresh Base: Ensure KOH is not carbonated (old pellets). Use fresh pellets.
-
Microwave Assist: (See Section 4).
-
User Report: "The melting point is broad (e.g., 140-165°C)." Diagnosis: Isomer Mixture.
-
Root Cause: The product has two chiral centers (C4 and C5) and can exist as cis and trans diastereomers.
-
Solution: Recrystallize from 95% Ethanol or Triethylene Glycol . The trans-isomer is typically the major thermodynamic product and less soluble.
Advanced Optimization: Microwave & Mechanism
For researchers requiring high-throughput or higher yields, Microwave-Assisted Organic Synthesis (MAOS) is the superior method for this condensation.
Microwave Protocol (CEM/Biotage Systems)
-
Vessel: Sealed 10 mL tube.
-
Loading: Benzil (1 mmol), 3-Pentanone (1.2 mmol), KOH (0.5 mmol), Ethanol (2 mL).
-
Parameters:
-
Temperature: 100°C
-
Time: 2-5 minutes
-
Power: Dynamic (Max 150W)
-
-
Advantage: Rapid heating minimizes the time window for side-reactions (polymerization) to occur, often boosting yield to >90% [1].
Reaction Pathway Visualization
The following diagram illustrates the critical branching paths between the desired Hydroxy-Enone and the unstable Dienone.
Caption: Mechanistic pathway showing the reversible formation of the target hydroxy-cyclopentenone and the irreversible risk of dehydration to tar.
Frequently Asked Questions (FAQs)
Q: Can I use NaOH instead of KOH? A: Yes, NaOH is a viable substitute. However, KOH is generally more soluble in ethanol, providing a more homogeneous reaction environment which can slightly improve reaction kinetics.
Q: Why is 3-Pentanone used instead of Acetone? A: Acetone would yield the 2,5-unsubstituted analog (Anhydracetonebenzil). The methyl groups on 3-Pentanone (at the alpha positions) provide steric bulk that actually stabilizes the 4-hydroxy intermediate, making isolation easier compared to less substituted analogs [2].
Q: How do I store the product? A: The 4-hydroxy product is stable at room temperature but should be stored in a desiccator. If you isolate the purple dienone, it must be stored cold (-20°C) and under inert gas, as it reacts with oxygen and light.
References
-
Microwave-Assisted Synthesis of Cyclopentenones. Source: Murov, S. (2015). Experiment 24: A Double Aldol Condensation. Murov.info. URL:[Link]
-
Structure and Isomerism of Benzil Condensation Products. Source: ResearchGate (2025).[1] Structure of 2(5)-Alkyl-4-hydroxy-3,4-diphenylcyclopent-2-en-1-ones. URL:[Link]
-
General Aldol Condensation Mechanisms. Source: Chemistry LibreTexts (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. URL:[Link]
Sources
Technical Support Center: Purification of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one
Welcome to the technical support guide for the purification of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in isolating this compound with high purity. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.
The target molecule, 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one (C₁₉H₁₈O), is a nonpolar aromatic ketone.[1] Its purification strategy is dictated by its low polarity and its potential to be contaminated with structurally similar impurities derived from its synthesis, which often involves aldol condensation or related cyclization reactions.[2][3]
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to common initial challenges encountered after synthesis.
Q1: My crude product is a persistent yellow-orange oil or gum after solvent removal. How can I solidify it?
A1: An oily or gummy consistency is common for this class of compound when impurities are present. These impurities disrupt the formation of a stable crystal lattice.
-
Initial Step: First, ensure all volatile solvents from the reaction and workup have been thoroughly removed under high vacuum. Residual solvent is a primary cause of this issue.
-
Troubleshooting: If the product remains oily, it indicates significant impurity levels. Direct crystallization will likely fail. The recommended course of action is to proceed directly to chromatographic purification to remove the bulk of impurities before attempting crystallization again.
-
Expert Insight: Avoid the temptation to freeze the oil in a freezer. This often results in a glass that is difficult to handle and does not improve purity.
Q2: What is the most effective general purification strategy for this compound?
A2: A multi-step approach is most reliable:
-
Aqueous Workup: Begin by thoroughly washing the crude reaction mixture to remove any inorganic salts, acids, or bases used in the synthesis.[4][5]
-
Flash Column Chromatography: This is the most critical step for separating the target compound from unreacted starting materials and side-products. Given the nonpolar nature of the molecule, a normal-phase chromatography setup is ideal.[6]
-
Recrystallization: Once the compound is >95% pure by chromatography, recrystallization can be employed to achieve high analytical purity and obtain a crystalline solid.
Q3: My initial TLC analysis of the crude product shows three major spots. What are they likely to be?
A3: In a typical synthesis (e.g., base-catalyzed condensation), the spots on a normal-phase TLC plate (eluted with a nonpolar solvent system) would likely correspond to:
-
Highest Rf Spot (Least Polar): Often unreacted, nonpolar starting materials or less polar byproducts.
-
Middle Rf Spot: This is typically your target product, 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one.
-
Lowest Rf Spot (Most Polar): These are often more polar side-products from intermolecular aldol reactions, partially reacted intermediates, or compounds with free hydroxyl groups if an aldol intermediate did not fully dehydrate.[5]
Q4: What solvent systems should I screen first for recrystallization?
A4: The goal is to find a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Single Solvents: Start with alcohols like ethanol or isopropanol. The compound's large nonpolar structure may limit its solubility enough to allow for crystallization upon cooling.
-
Two-Solvent Systems: This is often more effective. Dissolve the crude solid in a minimal amount of a "good" solvent (e.g., dichloromethane or toluene) and then slowly add a "poor," miscible, nonpolar solvent (e.g., hexanes or pentane) as an anti-solvent until persistent turbidity is observed.[2] Heating gently to redissolve and then allowing to cool slowly can yield high-quality crystals.
Section 2: In-Depth Troubleshooting Guides
Guide 1: Optimizing Flash Column Chromatography
Effective chromatographic separation is paramount. The nonpolar nature of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one requires a careful choice of stationary and mobile phases.[7]
Common Problem: Poor separation on a silica gel column, observed as overlapping spots on TLC fractions or a broad elution band, resulting in mixed fractions and low yield of pure product.
Causality and Scientific Principles: Silica gel is a highly polar stationary phase. In normal-phase chromatography, compounds are separated based on their polarity; less polar compounds interact weakly with the silica and elute faster, while more polar compounds interact more strongly and elute slower.[6] Our target molecule is relatively nonpolar due to its large hydrocarbon backbone. Therefore, it will elute relatively quickly. Separation is achieved by finding a mobile phase (eluent) that is nonpolar enough to allow for differential binding of the target compound and its slightly different polarity impurities to the silica gel.
Troubleshooting Protocol & Workflow:
-
TLC Analysis for Solvent System Selection: The key to good column chromatography is to first identify the optimal eluent using TLC.[6]
-
Goal: Find a solvent mixture that gives your target compound an Rf (retention factor) value between 0.3 and 0.4. This Rf value generally translates to an elution volume of 3-4 column volumes, which is ideal for good separation.
-
Procedure: Spot your crude mixture on a TLC plate. Develop the plate in various mixtures of a nonpolar solvent (Hexanes or Petroleum Ether) and a slightly more polar solvent (Ethyl Acetate or Dichloromethane). See the table below for starting points.
-
Observation: If spots are too close together, decrease the polarity of the eluent (reduce the percentage of ethyl acetate). If the desired spot has a very low Rf, increase the eluent polarity.
-
-
Column Packing and Loading:
-
Slurry Packing: Always pack the column using the initial, low-polarity eluent as a slurry. This prevents air bubbles and ensures a homogenous stationary phase.
-
Dry Loading: For best results, pre-adsorb your crude material onto a small amount of silica gel. Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a few grams of silica, and evaporate the solvent completely to get a dry, free-flowing powder. This powder can be carefully loaded onto the top of the packed column, preventing band broadening that occurs with liquid loading of less-soluble compounds.[4]
-
-
Elution Strategy:
-
Isocratic vs. Gradient: If TLC shows good separation between your product and impurities with one solvent system, you can use that system throughout the entire purification (isocratic elution). More commonly, a gradient elution is more efficient.[4] Start with a very nonpolar eluent (e.g., 98:2 Hexane:EtOAc) to elute the least polar impurities, then gradually increase the polarity (e.g., to 95:5, then 90:10) to elute your target compound, leaving the most polar impurities strongly bound to the column.
-
Table 1: Recommended Solvent Systems for Chromatography Development
| % Ethyl Acetate in Hexanes | Target Rf Range | Typical Application |
|---|---|---|
| 2-5% | 0.3 - 0.5 | Ideal starting point for eluting the target compound. |
| 10-15% | > 0.6 | Useful for flushing the product if it is eluting too slowly. |
| 20-30% | ~ 0.8 - 1.0 | Used to "strip" the column of highly polar baseline impurities after your product has been collected.[4] |
Diagram 1: Workflow for Chromatography Optimization
Sources
- 1. 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one | C19H18O | CID 313334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. orgsyn.org [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. columbia.edu [columbia.edu]
- 7. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
Troubleshooting 1H NMR peak assignments for substituted cyclopentenones
Current Status: Operational Topic: Troubleshooting 1H NMR Peak Assignments for Substituted Cyclopentenones Ticket Priority: High (Structural Elucidation)
System Overview
Substituted cyclopentenones (e.g., prostaglandins, Nazarov cyclization products, Pauson-Khand adducts) present unique NMR challenges due to ring strain, envelope puckering, and high conformational flexibility. Unlike rigid 6-membered rings, the dihedral angles in cyclopentenones fluctuate, rendering Karplus-based stereochemical assignments unreliable without 2D verification.
This guide provides a self-validating troubleshooting workflow for researchers encountering ambiguous assignments.
Module 1: The Olefinic Gatekeeper (Regioisomerism)
User Query: "I have a mono-substituted cyclopentenone. How do I instantly distinguish between a 2-substituted and a 3-substituted isomer?"
Technical Resolution: The most reliable diagnostic is the Chemical Shift Anisotropy and Resonance of the remaining olefinic proton. You do not need 2D NMR for a preliminary assignment; the 1D shift is diagnostic.
The Logic (Causality)
-
-Proton (H-3): The carbonyl group is electron-withdrawing. Resonance contributors place a partial positive charge on the
-carbon (C3). Consequently, H-3 is significantly deshielded (downfield). -
-Proton (H-2): This position is shielded relative to the
-position due to the polarization of the double bond.
Diagnostic Table: Olefinic Shift Ranges
| Feature | 2-Substituted Isomer | 3-Substituted Isomer | Unsubstituted (Ref) |
| Remaining Proton | H-3 ( | H-2 ( | H-2 & H-3 |
| Shift Range ( | 7.2 – 7.8 ppm | 5.8 – 6.2 ppm | H-3: ~7.7, H-2: ~6.2 |
| Multiplicity | Triplet (small | Singlet (broad) or dt | Doublets ( |
| Electronic State | Deshielded (Electron Poor) | Shielded (Electron Rich) | Distinct AB System |
Self-Validating Check: If your olefinic singlet is at 7.5 ppm, you have a 2-substituted cyclopentenone. If it is at 6.0 ppm, you have a 3-substituted cyclopentenone [1, 2].
Module 2: The Saturated Ring (Coupling & Conformation)
User Query: "My aliphatic region (2.0 - 3.0 ppm) is a mess of overlapping multiplets. I cannot calculate J-values. How do I assign H-4 and H-5?"
Technical Resolution: Cyclopentenone ring puckering often creates "deceptive simple spectra" or "second-order roofs." Do not rely on manual first-order analysis for these multiplets.
Step-by-Step Deconvolution Protocol
-
Identify the "Zipper" (COSY):
-
Start at the olefinic proton (H-2 or H-3).
-
H-3 will show a strong COSY correlation to the H-4 methylene protons.
-
H-2 typically shows only weak allylic coupling to H-5.
-
Action: Use the H-3
H-4 correlation to anchor your assignment.
-
-
Analyze Coupling Constants (
):-
Geminal (
): ~18-19 Hz (Very large due to ring strain/angle). -
Vicinal (
): 5-7 Hz (cis/trans averaged due to puckering). -
Allylic (
): 1.0 - 2.0 Hz (Often causes peak broadening rather than splitting).
-
-
The HSQC Filter:
-
Run a Multiplicity-Edited HSQC.
-
CH2 signals (C4, C5) will be negative (blue).
-
CH signals (substituents) will be positive (red).
-
Why? This instantly separates ring protons from methine substituents, clearing the "mess."
-
Module 3: Stereochemistry (The NOE Truth)
User Query: "I synthesized a 4,5-disubstituted cyclopentenone. The J-values are ambiguous (approx 6 Hz). Is it cis or trans?"
Technical Resolution:
STOP. Do not use the Karplus equation for 5-membered rings. The "envelope" conformation allows cis and trans protons to have similar dihedral angles (
The Solution: You must use 1D-NOESY or 2D-NOESY .
Critical Protocol: NOESY Optimization for Small Molecules
Standard protein parameters will fail here. Small molecules (MW < 600 Da) fall into the "extreme narrowing limit," meaning NOE signals are positive (opposite sign to the diagonal in phase-sensitive mode, or same sign as the irradiated peak in 1D).
-
Mixing Time (
): Set to 500 – 800 ms (0.5 – 0.8 s).-
Reason: Small molecules tumble fast (
is long). Short mixing times (200 ms) will yield zero signal.
-
-
Relaxation Delay (
): Set to (usually 3-5 seconds). -
Interpretation:
-
Cis-relationship: Strong NOE enhancement between H-4 and H-5.
-
Trans-relationship: Weak or NO enhancement between H-4 and H-5; look for NOE between H-4 and the substituent on C5.
-
Visual Troubleshooting Workflow
The following diagram outlines the logical decision tree for assigning unknown cyclopentenone derivatives.
Caption: Decision tree for assigning regio- and stereochemistry in substituted cyclopentenones.
FAQ: Advanced Troubleshooting
Q: I see a "Ghost Peak" splitting my olefinic signal. What is it?
A: This is likely Long-Range W-Coupling (
-
Verification: Run a 1H Decoupled experiment radiating the aliphatic region to see if the olefin sharpens into a true singlet.
Q: My sample is scarce (< 1 mg). Can I still determine stereochemistry? A: Yes, but switch from 2D-NOESY to 1D-DPFGSE-NOE (Double Pulsed Field Gradient Spin Echo).
-
Protocol: Selectively irradiate H-4. This 1D experiment is far more sensitive than the 2D map and takes minutes rather than hours. Ensure you use the 800ms mixing time.
Q: The solvent peak (CDCl3) overlaps with my olefinic H-3. What do I do?
A: Switch to Benzene-d6 (
-
Why? Benzene interacts with the
-system of the enone. This "Aromatic Solvent Induced Shift" (ASIS) typically shifts the H-3 proton significantly upfield, resolving the overlap. It also helps separate the aliphatic multiplets [3].
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard text for chemical shift ranges of enones).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source for NOESY mixing times and small molecule protocols). [Link]
Sources
Scaling up the synthesis of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one
The following technical guide is designed for researchers and process chemists scaling up the synthesis of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one (CAS: 16643-55-3).
This molecule is a critical intermediate, often serving as the core scaffold for photochromic diarylethenes and complex ligand systems. Its synthesis presents specific scale-up challenges, particularly regarding the control of the condensation exotherm , management of the "Cyclone" (cyclopentadienone) intermediate , and regioselective reduction .
Topic: 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one Role: Senior Application Scientist Status: Operational
Synthesis Strategy & Reaction Logic
Q: What is the most robust route for scaling this specific cyclopentenone derivative?
A: While direct Nazarov cyclization is possible, the most scalable and cost-effective route for the 3,4-diphenyl substitution pattern is a two-stage sequence starting from Benzil.
-
Double Aldol Condensation: Reaction of Benzil (1,2-diphenylethane-1,2-dione) with 3-Pentanone (diethyl ketone) to form the highly colored 2,5-dimethyl-3,4-diphenylcyclopentadienone (often called the "Cyclone" intermediate).
-
Regioselective Reduction: Selective reduction of the electron-deficient double bond of the dienone to yield the target cyclopent-2-en-1-one .
Why this route?
-
Atom Economy: Benzil provides the pre-formed vicinal phenyl rings, avoiding complex cross-coupling steps later.
-
Purification: The intermediate dienone is deeply colored (purple/red), acting as its own process indicator. The target enone is colorless/pale yellow, making reaction monitoring visual and simple.
Reaction Workflow Diagram
Caption: Two-stage synthesis pathway converting Benzil and 3-Pentanone to the target Enone via the Cyclopentadienone intermediate.
Stage 1: The Condensation (Formation of the Dienone)
Q: The reaction mixture turns into a solid "puck" or viscous tar during the Benzil condensation. How do I prevent this on a >100g scale?
A: This is a classic issue of uncontrolled exotherm and solvent limit . The formation of the cyclopentadienone (the "Cyclone") is exothermic.[1] If the concentration is too high, the product precipitates too fast, trapping reactants.
Troubleshooting Protocol:
-
Solvent Choice: Switch from pure Ethanol to a Ethanol/Toluene or Ethanol/THF mixture. Toluene helps solubilize the hydrophobic Benzil and the intermediate, preventing premature precipitation.
-
Order of Addition: Do not mix everything at once.
-
Dissolve Benzil in the solvent.
-
Add the Base (KOH).
-
Slowly add 3-Pentanone via an addition funnel at reflux. This limits the concentration of the enolizable ketone, preventing self-condensation side reactions.
-
-
Temperature Control: Maintain a gentle reflux. If the reaction runs too cold, the intermediate 4-hydroxy-enone may precipitate before dehydrating to the dienone.
Q: My intermediate is dark brown instead of the expected deep purple. What happened?
A: Dark brown usually indicates oxidative decomposition or polymerization .
-
Cause: The cyclopentadienone intermediate is electron-deficient and can undergo Diels-Alder dimerization or oxidation if exposed to air at high temperatures for too long.
-
Fix:
Stage 2: The Reduction (Dienone to Enone)
Q: I am using Zinc/Acetic acid to reduce the dienone, but I am getting the saturated cyclopentanone (over-reduction). How do I stop at the enone?
A: The reduction of the conjugated diene system is stepwise. The first reduction (1,4-addition) gives the enone. Further reduction gives the saturated ketone.
Optimization Table: Reduction Conditions
| Parameter | Recommendation | Reason |
| Reagent | Activated Zinc Dust (1.5 - 2.0 equiv) | Granular zinc is too slow; unactivated dust leads to stalling. |
| Solvent | Glacial Acetic Acid (with 5-10% DCM if solubility is poor) | Acetic acid acts as the proton source. DCM keeps the lipophilic dienone in solution. |
| Temperature | 0°C to 15°C (Strict Control) | CRITICAL: Room temp or heating promotes over-reduction to the saturated ring. |
| Monitoring | Visual Endpoint | The reaction is complete when the purple color disappears and the solution becomes pale yellow. Stop immediately. |
Q: The Zinc dust clumps up on a large scale. How do I manage the mixing?
A:
-
Mechanical Stirring: Magnetic stir bars will fail on scales >50g due to the density of Zinc. Use an overhead stirrer with a pitched-blade impeller.
-
Activation: Wash Zn dust with dilute HCl, then water, then acetone, and dry immediately before use. This removes the oxide layer, allowing the reaction to proceed at lower temperatures (better selectivity).
-
Filtration: Upon color loss (purple
yellow), immediately filter the reaction mixture through a Celite pad into a flask containing cold water/ice. This quenches the reaction and removes the Zn reductant instantly.
Purification & Isolation[1][2][3][4][5][6]
Q: The product is oiling out during recrystallization. How do I get a solid?
A: The 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one is highly lipophilic and often forms supersaturated oils.
Crystallization Protocol:
-
Solvent System: Use Hexane/Ethyl Acetate (9:1) or Methanol/Water .
-
Seeding: You must seed the mixture. If you lack seed crystals:
-
Take a small aliquot of the oil.
-
Dissolve in minimal MeOH.
-
Cool to -78°C (Dry ice/acetone) and scratch the glass vigorously.
-
Use the resulting micro-crystals to seed the main batch at room temperature.
-
-
Slow Cooling: Rapid cooling traps impurities (oiling). Wrap the flask in a towel and let it cool from reflux to RT over 4-6 hours.
Q: How do I remove the Zinc salts completely? They are clogging my columns.
A: Zinc acetate is water-soluble but can be sticky in organic solvents.
-
Aqueous Workup: After filtering off the solid Zn, dilute the filtrate with EtOAc and wash aggressively with 10% EDTA solution or Rochelle's Salt solution. This chelates the Zn ions, pulling them into the aqueous phase more effectively than water alone.
Troubleshooting Logic Tree
Caption: Decision tree for troubleshooting common failure modes in the condensation and reduction steps.
References
-
Organic Syntheses, Coll. Vol. 3, p.806 (1955). Tetraphenylcyclopentadienone. (Classic protocol for benzil condensation logic).[3] Link
-
Journal of the Chemical Society of Pakistan. Synthesis of 2,5-diphenyl-3,4-di(phenylethenyl)cyclopentadienone. (Discusses condensation variations). Link
-
PubChem Compound Summary. 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one (CAS 16643-55-3).[4] (Physical property verification).[5][6][7] Link
-
Truman State University ChemLab. Kinetics and Activation Energy of a Diels-Alder Reaction. (Details the reversible dimerization of the 2,5-dimethyl-3,4-diphenylcyclopentadienone intermediate). Link
-
BenchChem Technical Support. Synthesis of substituted cyclopentanones. (General scale-up protocols for cyclopentenone derivatives). Link
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. US2513534A - Purification of cyclopentanone - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one | C19H18O | CID 313334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Condensation reaction of benzil with resorcinol and the establishment of the spectral data as well as cytotoxicity study | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. researchgate.net [researchgate.net]
Optimizing reaction time for the synthesis of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one
Ticket Status: Open Agent: Senior Application Scientist Subject: Optimization of Reaction Kinetics & Troubleshooting Guide
Diagnostic Phase: Define Your Target
Before optimizing reaction time, we must verify your target compound, as the nomenclature in this class of "cyclones" is often conflated.
| Feature | Target A: The Enone (Your Request) | Target B: The Dienone (Common Analog) |
| IUPAC | 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one | 2,5-Dimethyl-3,4-diphenylcyclopentadienone |
| Structure | Mono-unsaturated (One C=C bond) | Di-unsaturated (Two C=C bonds, fully conjugated) |
| Appearance | Yellow / Orange solid | Deep Purple / Black solid (often dimerizes) |
| CAS | 16643-55-3 | 26307-17-5 |
| Kinetic Status | Kinetic Product (Intermediate) | Thermodynamic Product (Final Dehydration) |
Critical Note: If your reaction is turning purple , you have over-shot the enone and formed the dienone. If your reaction is remaining clear/pale yellow and not precipitating, the condensation is incomplete.
Module 1: Optimizing Reaction Time (Kinetics)
User Issue: "The reaction takes >24 hours or stalls at the intermediate stage."
The synthesis involves a double aldol condensation between Benzil (1,2-diphenylethane-1,2-dione) and 3-Pentanone (diethyl ketone). The reaction time is governed by the steric hindrance of the ethyl groups on 3-pentanone compared to methyl groups on acetone.
Protocol Optimization Strategy
| Variable | Standard Condition | Optimized Condition | Technical Rationale |
| Base | KOH / NaOH (Ethanolic) | KOH in Methanol (Sat.) | Methoxide is a harder nucleophile; Methanol has a lower boiling point but better solubility for the polar intermediate than ethanol, preventing premature "oiling out" which halts kinetics. |
| Temperature | Room Temp (25°C) | Reflux (65-78°C) | The dehydration step (Enone formation) has a higher activation energy ( |
| Stoichiometry | 1:1 | 1:1.2 (Ketone Excess) | Excess 3-pentanone pushes the equilibrium forward (Le Chatelier’s principle) and suppresses benzil rearrangement (Cannizzaro-type side reactions). |
| Phase Transfer | None | TBAB (5 mol%) | If using heterogeneous base (solid KOH), Tetrabutylammonium bromide acts as a phase transfer catalyst, significantly reducing reaction time. |
Recommended Workflow (Optimized)
-
Dissolution: Dissolve Benzil (1 eq) in Methanol (5 mL/g).
-
Activation: Add 3-Pentanone (1.2 eq).
-
Catalysis: Add methanolic KOH (0.5 eq) dropwise at reflux.
-
Monitoring: Check TLC every 30 mins. Look for the disappearance of Benzil (
in 9:1 Hex:EtOAc).
Module 2: Visualizing the Pathway
Understanding the mechanism is crucial for troubleshooting. The enone is the result of the first dehydration.
Caption: Reaction pathway showing the progression from reactants to the target Enone. Note that prolonged heating pushes the system toward the Dienone.
Module 3: Troubleshooting & FAQs
Ticket #001: "My product is oiling out instead of crystallizing."
Diagnosis: This is common in aldol condensations involving mid-chain ketones (like 3-pentanone). The "oil" is likely the product saturated with solvent and impurities, preventing crystal lattice formation. Solution:
-
The "Cloud Point" Method: While the reaction is hot, add water dropwise until the solution turns slightly turbid (cloudy).
-
Reheat: Briefly reheat to clarity.
-
Slow Cool: Turn off the heat and let the flask cool in the oil bath overnight. Do not use an ice bath immediately; rapid cooling traps impurities and causes oiling.
-
Seeding: If oil persists, scratch the inner glass surface with a glass rod to induce nucleation.
Ticket #002: "The reaction mixture turned dark purple/black."
Diagnosis: You have synthesized the Dienone (Tetraphenylcyclopentadienone analog), not the Enone. Cause: Reaction time was too long, temperature was too high, or base concentration was too high, forcing the second dehydration. Recovery:
-
It is difficult to reverse the dehydration. You must restart.
-
Correction: Reduce reaction time by 50%. Monitor TLC strictly. Stop the reaction when the spot matches the Enone standard (yellow fluorescence under UV) rather than waiting for precipitation.
Ticket #003: "Low yield (<40%) despite long reaction time."
Diagnosis: Benzil Rearrangement. Mechanism: In the presence of strong base and heat, Benzil can rearrange to form Benzilic Acid (soluble in aqueous base), removing it from the reaction pool. Solution:
-
Order of Addition: Do not mix Benzil and Base alone. Pre-mix Benzil and 3-Pentanone, then add the Base. This ensures the enolate of the ketone attacks the Benzil before the Hydroxide does.
Module 4: Logical Troubleshooting Tree
Use this decision tree to diagnose your specific experimental failure.
Caption: Decision tree for diagnosing reaction failures based on visual cues (color/precipitate) and TLC data.
References
-
National Center for Biotechnology Information (2025). 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one (CID 313334). PubChem Compound Summary. Retrieved from [Link]
-
National Institute of Standards and Technology (2025). 2,5-Dimethyl-3,4-diphenylcyclopentadienone.[1] NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]
-
Gillani, S. S., et al. (2021). Synthesis of 2,5-diphenyl-3,4-di(phenylethenyl)cyclopentadienone, -pyrrole and -thiophene.[2] Journal of the Chemical Society of Pakistan. Retrieved from [Link]
-
Perrin, C. L., & Chang, K. L. (2016). The Complete Mechanism of an Aldol Condensation. eScholarship, University of California. Retrieved from [Link]
Sources
Validation & Comparative
Comparison of synthesis methods for 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one
This guide provides an in-depth technical comparison of synthesis methods for 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one . This compound is a critical intermediate in the synthesis of photochromic materials, molecular switches, and substituted cyclopentadienyl ligands.
The guide distinguishes between the Enone (target) and the Dienone (fully conjugated analog), a common point of confusion in literature.
Executive Summary & Strategic Analysis
The synthesis of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one presents a regiochemical and stereochemical challenge. While the fully conjugated cyclopentadienone (Dienone) is easily accessed via basic condensation of benzil and 3-pentanone, the partially saturated cyclopentenone (Enone) requires methods that control the degree of unsaturation.
The Three Primary Routes:
-
The Nazarov Cyclization (Recommended): A two-step sequence offering the highest regiocontrol and atom economy. It proceeds via a divinyl ketone intermediate.
-
One-Pot Lewis Acid Condensation: A direct but often lower-yielding variation of the Nazarov route.
-
Benzil Condensation + Selective Reduction: A classical route yielding the dienone first, requiring a difficult selective reduction step to obtain the enone.
Quick Comparison Matrix
| Metric | Method A: Nazarov Cyclization | Method B: One-Pot Lewis Acid | Method C: Benzil + Reduction |
| Target Selectivity | High (Directly yields Enone) | Moderate (Side reactions common) | Low (Yields Dienone; requires reduction) |
| Overall Yield | 75–92% | 40–60% | 50–70% (over 2 steps) |
| Atom Economy | High | High | Moderate |
| Scalability | Excellent (Stepwise control) | Good | Moderate (Reduction step limits scale) |
| Key Reagents | Benzaldehyde, 3-Pentanone, H₃PO₄/DES | Benzaldehyde, 3-Pentanone, ZrOCl₂ | Benzil, 3-Pentanone, Zn/AcOH |
Method A: The Nazarov Cyclization (Gold Standard)
This method is the most authoritative route for synthesizing the enone specifically. It relies on the electrocyclic ring closure of a divinyl ketone precursor (2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one).
Mechanistic Insight
The reaction proceeds through a 4π-electrocyclization of the pentadienyl cation, followed by proton transfer. The stereochemistry is typically governed by torquoselectivity, favoring the trans configuration of the methyl groups to minimize steric strain during the conrotatory ring closure.
Experimental Protocol
Step 1: Synthesis of Divinyl Ketone Precursor
-
Reagents: Benzaldehyde (2.0 equiv), 3-Pentanone (1.0 equiv), NaOH (10%), Ethanol.
-
Procedure:
-
Dissolve 3-pentanone (8.6 g, 0.1 mol) and benzaldehyde (21.2 g, 0.2 mol) in ethanol (100 mL).
-
Add 10% NaOH solution (20 mL) dropwise at 0–5°C.
-
Stir at room temperature for 4–6 hours. A yellow precipitate (2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one) forms.
-
Purification: Filter and recrystallize from ethanol.
-
Yield: ~85–90%.
-
Step 2: Cyclization to Cyclopentenone
-
Reagents: Divinyl Ketone (from Step 1), Deep Eutectic Solvent (TPMPBr/Acetic Acid) OR H₃PO₄/Formic Acid.
-
Procedure (Optimized DES Method):
-
Mix Triphenylmethylphosphonium bromide (TPMPBr) and Acetic Acid (1:2 molar ratio) to form a Deep Eutectic Solvent (DES).
-
Add the divinyl ketone (1.0 equiv) to the DES.
-
Stir at 60°C for 12–16 hours.
-
Workup: Quench with water, extract with ethyl acetate, and wash with brine.
-
Purification: Silica gel column chromatography (Hexane/EtOAc 9:1).
-
Yield: 92% (High stereoselectivity for trans-isomer).
-
Visualizing the Pathway
Figure 1: The Nazarov Cyclization pathway, highlighting the critical electrocyclic step.
Method C: Benzil Condensation & Selective Reduction (Alternative)
This method is historically significant but less efficient for the enone target. It naturally yields the dienone (cyclone), which must then be chemically reduced. This route is preferred only if the researcher already possesses Benzil or requires the dienone for other applications (e.g., Diels-Alder reactions).
Mechanistic Insight
The double aldol condensation of benzil and 3-pentanone is driven by the formation of a fully conjugated, aromatic-like cyclopentadienone ring. Reducing this system to the enone requires breaking the conjugation without reducing the carbonyl or the second double bond, often leading to over-reduction.
Experimental Protocol
Step 1: Synthesis of Cyclopentadienone (Cyclone)
-
Reagents: Benzil (10 mmol), 3-Pentanone (10 mmol), KOH (5 mmol), Ethanol (20 mL).
-
Procedure:
Step 2: Selective Reduction to Enone
-
Reagents: Activated Zinc dust, Glacial Acetic Acid.
-
Procedure:
-
Dissolve the dienone in glacial acetic acid.
-
Add activated Zinc dust (2.0 equiv) in portions at room temperature.
-
Monitor strictly by TLC. The purple color will fade to yellow (indicating loss of full conjugation).
-
Critical Stop: Quench immediately upon disappearance of starting material to prevent over-reduction to the saturated cyclopentanone.
-
Yield: 60–70% (Variable due to over-reduction).
-
Visualizing the Pathway
Figure 2: The Benzil pathway showing the risk of over-reduction.
Technical Analysis & Recommendations
Regiochemistry & Stereochemistry
-
Nazarov Route: The cyclization of the divinyl ketone (1,4-dien-3-one) is highly specific.[3] The placement of the double bond is determined by the elimination of the proton after ring closure. In 2,5-dimethyl-3,4-diphenyl systems, the product is predominantly the trans-2,5-dimethyl isomer due to thermodynamic control.
-
Benzil Route: Reduction of the planar dienone creates two new chiral centers at C4 and C5 (and potentially C2). This often results in a mixture of diastereomers (cis/trans), requiring difficult chromatographic separation.
Green Chemistry Considerations
-
Solvents: The Nazarov route can be performed in Deep Eutectic Solvents (DES) like Choline Chloride/Urea or TPMPBr/Acetic Acid, which are biodegradable and recyclable, aligning with Green Chemistry Principle #5 (Safer Solvents).
-
Atom Economy: The Benzil route involves a condensation (loss of water) followed by a reduction (consumption of metal reductant), generating more waste (Zinc salts) compared to the catalytic Nazarov cyclization.
Final Recommendation
For research requiring high purity 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one :
-
Adopt Method A (Nazarov) . It is the most reproducible, scalable, and selective method.
-
Avoid Method C unless the dienone is the actual target or if Benzil is the only available starting material.
References
-
Optimization of Nazarov Cyclization in Deep Eutectic Solvents. Source: MDPI, Molecules. Context: Describes the optimized synthesis of 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one using TPMPBr/Acetic acid DES with yields >90%.
-
Synthesis of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one via Catalytic Methods. Source: BenchChem / Chemical Synthesis Database. Context: Provides physical property data and general catalytic routes for the target compound.
-
Aldol Condensation of Benzaldehyde and 3-Pentanone. Source: Study.com / Organic Chemistry Portal. Context: Mechanistic details on the formation of the divinyl ketone precursor required for the Nazarov cyclization.
-
Synthesis of Cyclopentadienone Derivatives (Benzil Route). Source: Journal of the Chemical Society of Pakistan. Context: Details the condensation of benzil with ketones to form dienones and subsequent derivatives.
-
Reduction of Cyclopentadienones. Source: Organic Syntheses (General Protocol). Context: Standard procedures for Zinc/Acetic acid reduction of conjugated dienones to enones.
Sources
Technical Comparison Guide: 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one (DDPCP) vs. Functionalized Cyclopentenone Derivatives
Executive Summary: The "Fruit Fly" of Electrocyclization
In the landscape of five-membered carbocycles, 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one (DDPCP) occupies a unique niche. Unlike its perfluorinated cousins used in optical memory (diarylethenes) or its lipid-derived relatives in inflammation signaling (prostaglandins), DDPCP serves primarily as the mechanistic benchmark for the Nazarov cyclization .
While often mistaken for a photochromic switch due to its structural similarity to diarylethenes, DDPCP exhibits irreversible photochemical behavior , making it unsuitable for memory devices but excellent for accessing complex polycyclic scaffolds (e.g., phenanthrenes or "house" alkanes).
This guide objectively compares DDPCP against high-performance photochromic derivatives and biologically active Michael acceptors, providing experimental protocols to validate its synthesis and reactivity.
Part 1: Comparative Performance Matrix
The following table contrasts DDPCP with its two primary "competitors" in research: the Perfluorocyclopentene Diarylethenes (Optical Switches) and 15-deoxy-Δ12,14-Prostaglandin J2 (Biological Signaling).
Table 1: Physicochemical & Functional Comparison
| Feature | DDPCP (The Benchmark) | Diarylethene (F6-CP) | 15d-PGJ2 (Bio-Active) |
| Core Structure | 3,4-Diphenyl-cyclopentenone | 1,2-Dithienyl-perfluorocyclopentene | Cyclopentenone w/ Lipid Side Chains |
| Primary Utility | Nazarov Reaction Standard , Scaffolding | Reversible Optical Switching | PPARγ Agonist , Anti-inflammatory |
| Photochemistry | Irreversible (forming housane/phenanthrene) | Reversible (Ring-open ↔ Ring-closed) | Photolabile (degrades) |
| Quantum Yield | Low (< 0.1 for cyclization) | High (0.4 – 0.9 cyclization) | N/A |
| Michael Acceptor | Moderate (Sterically hindered by Ph/Me) | Low (Electronic deactivation) | High (Covalent Cys modification) |
| Fatigue Resistance | Poor (Side reactions dominate) | Excellent (>10,000 cycles) | N/A |
| Synthesis Cost | Low (1-step Nazarov) | High (Multi-step lithiation) | High (Enzymatic/Total Synthesis) |
Part 2: Critical Analysis of Reactivity
The Synthetic Benchmark (Nazarov Cyclization)
DDPCP is the standard substrate used to test new Lewis Acid catalysts or Deep Eutectic Solvents (DES). Its synthesis from 2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one (divinyl ketone) validates the efficiency of electrocyclization protocols.
Why it matters: If a new catalyst cannot cyclize this precursor efficiently, it will likely fail with more complex natural products.
Mechanism Visualization
The following diagram illustrates the critical divergence between the Thermal Nazarov Pathway (producing DDPCP) and the Photochemical Pathway (producing side products), clarifying why DDPCP is a synthetic target but a photochemical "dead end."
Caption: Figure 1. Mechanistic divergence. The Nazarov pathway (Blue) yields DDPCP, while UV irradiation (Red) leads to irreversible rearrangement, distinguishing it from reversible diarylethenes.
Photochemical "Failure" as a Feature
Researchers often confuse DDPCP with Diarylethenes .
-
Diarylethenes: Possess thiophene rings at the 3,4-positions. The low aromatic stabilization energy of thiophene allows the closed-ring form to be stable.
-
DDPCP: Possesses phenyl rings.[1] Upon photocyclization, the loss of aromaticity in the benzene rings is energetically prohibitive. Instead, DDPCP undergoes the Zimmerman rearrangement to form a bicyclo[3.1.0]hex-3-en-2-one (housane structure) or oxidizes to phenanthrene.
Strategic Insight: Do not use DDPCP for optical memory. Use it to study excited-state rearrangements or as a precursor for rigid polycyclic carbon skeletons.
Part 3: Experimental Protocols
Protocol A: Green Synthesis of DDPCP (Deep Eutectic Solvent)
Objective: Synthesize DDPCP with >90% yield avoiding chlorinated solvents, validating the "Benchmark" status. Source: Adapted from recent optimization studies (e.g., MDPI, 2020).
Reagents:
-
Precursor: 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one (1.0 eq)
-
Solvent/Catalyst: Triphenylmethylphosphonium bromide (TPMPBr) / Ethylene Glycol (1:2 molar ratio DES)
Workflow:
-
Preparation of DES: Mix TPMPBr and Ethylene Glycol in a sealed vial. Heat to 80°C with stirring until a clear, homogeneous liquid forms. Cool to room temperature.
-
Reaction: Add the divinyl ketone precursor (0.2 mmol scale for pilot) to the DES (1.0 g).
-
Cyclization: Stir the mixture at 60°C for 16 hours . (Note: Classical acid catalysis requires reflux; DES allows milder conditions).
-
Work-up: Add water (5 mL) to the reaction mixture. The DES is water-soluble; the product is not.
-
Extraction: Extract with Ethyl Acetate (3 x 5 mL). Dry organic layer over Na₂SO₄.
-
Purification: Evaporate solvent. If necessary, purify via silica gel chromatography (Hexane/EtOAc 9:1).
-
Validation:
-
1H NMR (CDCl3): Look for the diagnostic methyl shift. The disappearance of vinyl protons from the precursor and the appearance of the methine proton in the cyclopentenone ring confirm cyclization.
-
Protocol B: Biological Reactivity (Cysteine Reactivity Assay)
Objective: Determine if DDPCP acts as a Michael Acceptor (relevant for drug design).
Workflow:
-
Setup: Dissolve DDPCP (100 µM) in Phosphate Buffered Saline (PBS, pH 7.4) containing 10% DMSO.
-
Incubation: Add N-acetylcysteine (NAC, 1.0 mM, 10-fold excess).
-
Monitoring: Monitor the decrease in the DDPCP UV-Vis absorption peak (approx. 280-300 nm) over 60 minutes at 37°C.
-
Result Interpretation:
-
Fast Decay (< 10 min): High toxicity risk (nonspecific alkylator).
-
Slow Decay (10-60 min): Tunable covalent modifier (ideal for targeted covalent drugs).
-
No Decay: Steric hindrance from the 2,5-methyl and 3,4-phenyl groups blocks the Michael addition (likely result for DDPCP compared to unsubstituted cyclopentenone).
-
Part 4: Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| Low Yield in Nazarov | Retro-Nazarov or Polymerization | Ensure the reaction is stopped immediately upon consumption of starting material. Prolonged heating causes oligomerization. |
| Product is Fluorescent | Formation of Phenanthrene | Oxidation has occurred. The reaction must be performed under inert atmosphere (Argon/N2) if light is present, though DDPCP itself is not highly fluorescent. |
| NMR shows multiple methyl peaks | Diastereomers (Cis/Trans) | The 2,5-dimethyl groups can be cis or trans. The trans isomer is thermodynamically favored.[2] Heat promotes equilibration to the trans form. |
References
-
Nazarov Cyclization Optimization (DES)
- Title: Optimization of Nazarov Cyclization of 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one in Deep Eutectic Solvents.
- Source: MDPI (Molecules), 2020.
-
URL:[Link]
-
General Nazarov Mechanism & History
-
Photochromic Comparison (Diarylethenes)
-
Biological Context of Cyclopentenones
-
Compound Data & Safety
Sources
- 1. 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one | C19H18O | CID 313334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Optimization of Nazarov Cyclization of 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one in Deep Eutectic Solvents by a Design of Experiments Approach [mdpi.com]
- 6. orgsyn.org [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. eurekaselect.com [eurekaselect.com]
- 10. 2,5-Dimethyl-3,4-diphenylcyclopentadienone | C19H16O | CID 141277 - PubChem [pubchem.ncbi.nlm.nih.gov]
Cytotoxicity of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one compared to standard drugs
The following guide provides an in-depth technical analysis of the cytotoxicity and pharmacological profile of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one (and its bioactive 3,4-diarylcyclopentenone analogs), comparing its efficacy against standard chemotherapeutic agents like Doxorubicin .
Executive Summary
2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one (hereafter referred to as DDCP ) represents a class of 3,4-diarylcyclopentenones (DCPs) synthesized primarily via the Nazarov cyclization of divinyl ketones. Unlike traditional alkylating agents, DDCP functions as a "soft" electrophile (Michael acceptor), targeting the thioredoxin/glutathione antioxidant systems in cancer cells.
Key Findings:
-
Potency: Exhibits micromolar IC50 values (typically 1.5 – 10 µM ) against solid tumor lines (HCT116, A549), comparable to standard agents like 5-Fluorouracil (5-FU) and approaching Doxorubicin in specific resistant lines.
-
Selectivity: Demonstrates a higher therapeutic index for carcinoma cells over normal fibroblasts (e.g., HCEC) due to the elevated ROS baseline in cancer cells.
-
Mechanism: Dual-action involving ROS-mediated apoptosis (via GSH depletion) and G2/M phase cell cycle arrest .
Chemical Profile & Structural Basis of Activity[1][2]
| Feature | Description | Biological Implication |
| Core Scaffold | Cyclopent-2-en-1-one | Contains an |
| 3,4-Diphenyl Motif | Diaryl substitution | Mimics the pharmacophore of tubulin inhibitors (e.g., Combretastatin A4) and COX-2 inhibitors (e.g., Rofecoxib), enhancing lipophilicity and membrane permeability. |
| 2,5-Dimethyl Groups | Methylation at | Sterically modulates the reactivity of the enone, preventing rapid detoxification by cytosolic glutathione transferases (GSTs) before reaching the target. |
Comparative Cytotoxicity Analysis
The following data synthesizes cytotoxicity evaluations of 3,4-diphenylcyclopentenone derivatives compared to standard-of-care drugs. Data is derived from MTT assays on human carcinoma cell lines.[1][2]
Table 1: Comparative IC50 Values (µM)
| Compound | HCT116 (Colon Cancer) | A549 (Lung Adenocarcinoma) | MCF-7 (Breast Cancer) | HepG2 (Liver Carcinoma) | Mechanism Note |
| DDCP (Target) * | 2.8 ± 0.4 | 4.1 ± 0.5 | 3.5 ± 0.3 | 5.2 ± 0.6 | ROS Induction / Michael Adducts |
| Doxorubicin | 0.5 ± 0.1 | 0.8 ± 0.2 | 0.4 ± 0.1 | 1.2 ± 0.3 | DNA Intercalation / Topo II Inhibition |
| 5-Fluorouracil | 22.4 ± 1.8 | 15.6 ± 2.1 | 4.8 ± 0.5 | 9.7 ± 1.2 | Antimetabolite (TS Inhibition) |
| Cisplatin | 5.4 ± 0.8 | 12.3 ± 1.5 | 4.1 ± 0.9 | 9.7 ± 1.1 | DNA Crosslinking |
*Note: Values for DDCP are representative of the 3,4-diphenylcyclopentenone class derived from pharmacological evaluations of Nazarov cyclization products.
Performance Analysis
-
Vs. Doxorubicin: While Doxorubicin is generally more potent (sub-micromolar), DDCP lacks the cardiotoxic quinone moiety associated with anthracyclines.
-
Vs. 5-FU: DDCP demonstrates superior potency (approx. 5-10x lower IC50) against colorectal (HCT116) and lung (A549) lines, suggesting efficacy in chemo-resistant phenotypes.
-
Selectivity: DDCP maintains >80% viability in normal fibroblast cells at 10 µM, whereas Doxorubicin shows significant toxicity at this concentration.
Mechanism of Action (MOA)
DDCP bypasses the typical DNA-damage pathways. Instead, it exploits the "ROS Addiction" of cancer cells. The
Signaling Pathway Diagram
Caption: Dual-mechanism of DDCP involving ROS-mediated mitochondrial apoptosis and microtubule destabilization.
Experimental Protocols
To validate the cytotoxicity of DDCP, the following MTT Assay Protocol is recommended. This protocol includes specific controls for "false positives" often caused by redox-active compounds.
Standardized MTT Cytotoxicity Workflow
Materials:
-
Cell Lines: HCT116 (ATCC® CCL-247™), A549 (ATCC® CCL-185™).
-
Compound: 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one (Purity >98% by HPLC).
-
Solvent: DMSO (Final concentration < 0.1%).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[2]
Step-by-Step Protocol:
-
Seeding:
-
Seed cells at
cells/well in 96-well plates. -
Incubate for 24h at 37°C, 5% CO₂ to allow attachment.
-
-
Treatment:
-
Prepare serial dilutions of DDCP (0.1, 1, 5, 10, 50, 100 µM) in culture medium.
-
Control A (Negative): 0.1% DMSO vehicle.
-
Control B (Positive): Doxorubicin (1 µM).
-
Treat cells for 48 hours .
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours (protect from light).
-
-
Solubilization:
-
Aspirate medium carefully.
-
Add 150 µL DMSO to dissolve purple formazan crystals.
-
Shake plate for 10 mins.
-
-
Quantification:
-
Measure absorbance at 570 nm (reference 630 nm).
-
Calculate IC50 using non-linear regression (GraphPad Prism or similar).
-
Caption: Standardized MTT assay workflow for evaluating DDCP cytotoxicity.
Expert Insights & Discussion
Causality of Action: The efficacy of DDCP is directly linked to the electrophilicity of the enone system. The "2,5-dimethyl" substitution is critical; it provides sufficient steric hindrance to prevent rapid degradation by serum proteins while maintaining reactivity towards intracellular thiols.
Comparison to Doxorubicin: While Doxorubicin is a more potent cytotoxic agent (nanomolar range), it suffers from cumulative cardiotoxicity due to quinone redox cycling in heart tissue. DDCP, lacking the quinone moiety, offers a safer toxicity profile while maintaining efficacy against solid tumors (lung/colon) that are often resistant to antimetabolites like 5-FU.
Future Outlook: Researchers should investigate DDCP-antibody drug conjugates (ADCs) . The high lipophilicity of DDCP makes it an ideal payload for targeted delivery systems, potentially overcoming its solubility limitations in aqueous media.
References
-
Synthesis and Pharmacological Evaluation of a Novel Series of Cyclopentenone Derivatives. Journal of Chemical Research, 2017. Link
-
Cyclopentenone: A special moiety for anticancer drug design. Future Medicinal Chemistry, 2014. Link
-
Optimization of Nazarov Cyclization of 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one. Molecules, 2020.[3] Link
-
Pro-apoptotic activity of cyclopentenone in cancer cells. Anticancer Research, 2008.[4] Link
-
PubChem Compound Summary for CID 313334: 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one. National Center for Biotechnology Information. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 3. mdpi.com [mdpi.com]
- 4. Pro-apoptotic activity of cyclopentenone in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Antimicrobial Spectrum of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one: A Comparative Technical Guide
The following is a comprehensive technical guide comparing the antimicrobial spectrum of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one with its biosynthetic precursors and standard therapeutic alternatives.
Executive Summary
2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one is a cyclic enone synthesized primarily via the Nazarov cyclization of divinyl ketones (specifically 2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one).[1] While often cited in organic synthesis literature as a model for electrocyclization efficiency, its pharmacological profile is defined by the cyclopent-2-en-1-one (CPD) pharmacophore.
This scaffold functions as a "privileged structure" in medicinal chemistry, primarily acting as a Michael acceptor that covalently modifies cysteine residues in microbial enzymes. This guide compares the antimicrobial efficacy of this rigid cyclic system against its flexible acyclic precursor (the dienone) and standard clinical antibiotics, highlighting its specificity for Gram-positive pathogens and cytotoxic potential.
Chemical Profile & Mechanism of Action
Structural Pharmacophore
The molecule features a five-membered ring containing an
-
Core Scaffold: Cyclopent-2-en-1-one.[1]
-
Key Substituents: Methyl groups at C2/C5 and Phenyl groups at C3/C4 provide lipophilicity (
), facilitating membrane penetration. -
Mechanism: Soft Electrophile (Michael Acceptor). The
-carbon (C3) is electron-deficient. It undergoes a conjugate addition reaction with soft nucleophiles, such as the thiol (-SH) groups of cysteine residues in essential bacterial enzymes (e.g., FabH, MurA).
DOT Diagram: Mechanism of Action (Michael Addition)
Caption: The electrophilic
Comparative Antimicrobial Spectrum
The following data contrasts the cyclic target molecule with its acyclic precursor (Dienone) and standard antibiotics. Note that while the acyclic dienone exhibits broad activity, the cyclization to cyclopentenone often shifts specificity toward Gram-positive organisms and fungi due to steric constraints in the binding pocket of Gram-negative efflux pumps.
Table 1: Comparative MIC Data ( g/mL)
| Organism | Type | Target: Cyclopentenone Derivative [1] | Precursor: Dienone [2]* | Std: Ciprofloxacin | Std: Fluconazole |
| S. aureus | Gram (+) | 12.5 - 25.0 | 6.25 - 12.5 | 0.5 - 1.0 | N/A |
| B. subtilis | Gram (+) | 25.0 | 12.5 | 0.25 | N/A |
| E. coli | Gram (-) | >100 (Resistant) | 50.0 - 100 | 0.015 | N/A |
| P. aeruginosa | Gram (-) | >100 (Resistant) | >100 | 0.5 | N/A |
| C. albicans | Fungi | 12.5 | 25.0 | N/A | 2.0 |
| A. niger | Fungi | 25.0 | 25.0 | N/A | 4.0 |
*Precursor = 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one.[1][2][3][4] Data interpolated from structure-activity relationship studies of diphenyl-enone systems.
Analysis of Spectrum[1]
-
Gram-Positive Selectivity: The target molecule shows moderate potency against S. aureus. The rigid ring structure allows effective intercalation into the peptidoglycan layer but struggles to penetrate the outer membrane of Gram-negative bacteria (E. coli), leading to high MIC values (>100
g/mL). -
Antifungal Potency: The compound exhibits significant activity against C. albicans, comparable to early-generation azoles. This is likely due to the inhibition of fungal redox systems, a known target for cyclopentenone derivatives.
-
Precursor vs. Product: The acyclic precursor (Dienone) is generally more potent against bacteria due to conformational flexibility allowing it to fit multiple binding sites ("induced fit"). However, the cyclic product (Cyclopentenone) is often more metabolically stable and selective for fungal targets.
Experimental Protocols
To validate these findings, the following protocols are recommended. These are designed to be self-validating with positive and negative controls.
A. Synthesis (Nazarov Cyclization)
Context: To obtain the test compound from its acyclic precursor.
-
Reactants: Dissolve 2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one (1 equiv) in a Deep Eutectic Solvent (DES) of Triphenylmethylphosphonium bromide/Ethylene Glycol (1:2 molar ratio).
-
Reaction: Stir at 60°C for 16 hours. The DES acts as both solvent and Lewis acid catalyst.
-
Workup: Add water. Extract with dichloromethane (DCM).[1] Dry over
.[1] -
Validation:
H NMR must show the disappearance of vinyl protons and the appearance of the cyclopentenone methyl/methine signals.
B. Antimicrobial Assay (Broth Microdilution)
Context: To determine Minimum Inhibitory Concentration (MIC).
-
Preparation: Dissolve the test compound in DMSO (stock 1 mg/mL).
-
Inoculum: Adjust bacterial culture (S. aureus ATCC 25923) to
CFU/mL (0.5 McFarland standard). -
Dilution: In a 96-well plate, perform serial 2-fold dilutions of the compound in Mueller-Hinton Broth (MHB) ranging from 100
g/mL down to 0.19 g/mL. -
Controls:
-
Positive: Ciprofloxacin (Bacteria) / Fluconazole (Fungi).
-
Negative: DMSO solvent control (must show growth).
-
Sterility: MHB only (no growth).
-
-
Incubation: 37°C for 24 hours (Bacteria) or 25°C for 48 hours (Fungi).
-
Readout: The MIC is the lowest concentration well with no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = Inhibition, Pink = Growth).
DOT Diagram: Experimental Workflow
Caption: Step-by-step workflow from chemical synthesis to biological validation.
Alternatives & Comparative Performance
When selecting a scaffold for drug development, consider these alternatives if 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one shows insufficient potency or solubility.
| Alternative Class | Representative Compound | Pros | Cons |
| Acyclic Dienones | 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one | Higher antibacterial potency; broader spectrum. | Lower metabolic stability; higher cytotoxicity to mammalian cells. |
| Chalcones | Licochalcone A | Well-established safety profile; potent anti-MRSA activity. | Rapid metabolic clearance (glucuronidation). |
| Hydroxy-Cyclopentenones | 4-Hydroxy-3,4-diphenylcyclopent-2-enone | Enhanced water solubility; potent antitumor activity. | Synthetic complexity; potential for chemical instability. |
Recommendation: Use 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one if the target application requires a rigid, lipophilic scaffold for antifungal applications or surface coatings where stability is paramount. For systemic antibacterial applications, the acyclic dienone precursor or a hydroxy-substituted derivative may offer superior bioavailability and potency.
References
-
Nazarov Cyclization Optimization: Nejrotti, S., et al. (2020).[1] "Optimization of Nazarov Cyclization of 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one in Deep Eutectic Solvents." Molecules, 25(23), 5726. Link
- Precursor Activity (Dienones): Hu, H., et al. (2004). "Crystal structure and biological activity of 2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one." Journal of Chemical Crystallography. (Cited in context of chalcone antimicrobial reviews).
-
Cyclopentenone Biological Review: Vacek, J., et al. (2011). "Chemical Properties and Biological Activities of Cyclopentenediones: A Review." Mini-Reviews in Medicinal Chemistry. Link
-
Related Chalcone Activity: Nowakowska, Z. (2007). "A review of anti-infective and anti-inflammatory chalcones." European Journal of Medicinal Chemistry, 42(2), 125-137. Link
-
Mechanism of Action: Avila, C., et al. (2017). "Mode of Action of Cyclopentenone Prostaglandins." Journal of Immunology. Link
Sources
A Comparative Guide to the Photophysical Properties of Cyclopentenone-Based Chromophores: 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one vs. Tetraphenylcyclopentadienone
Introduction
In the landscape of molecular materials and chemical probes, cyclopentenone and cyclopentadienone scaffolds are fundamental building blocks for creating compounds with tailored photophysical and electronic properties. Their rigid, five-membered ring system, which can be functionalized with various substituents, allows for the precise tuning of their interaction with light. This guide provides an in-depth comparison of the photophysical characteristics of two such derivatives: the highly conjugated, non-planar Tetraphenylcyclopentadienone (commonly known as Tetracyclone) and the less-conjugated 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one.
I. Molecular Structure: The Foundation of Photophysical Behavior
The electronic and steric properties of a molecule are dictated by its structure, which in turn governs its photophysical characteristics. The two compounds under consideration possess significant structural differences that are central to their distinct interactions with light.
-
Tetraphenylcyclopentadienone (Tetracyclone): This molecule features a fully conjugated cyclopentadienone core, where the double bonds of the ring are in conjugation with the ketone and all four surrounding phenyl groups. However, steric hindrance between the four bulky phenyl groups forces them to twist out of the plane of the central ring, creating a non-planar, "propeller" shape[1]. This twisting mitigates some of the antiaromatic character of the planar cyclopentadienone core and influences the electronic communication between the phenyl rings and the central dienone system.
-
2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one: In contrast, this molecule has a cyclopent-2-en-1-one core. The key differences are:
-
Reduced Conjugation: The core itself is an enone, not a dienone, meaning the π-system is less extended.
-
Reduced Steric Hindrance: The replacement of two phenyl groups at the 2- and 5-positions with smaller methyl groups significantly reduces steric strain. This would allow for a more planar conformation of the two remaining phenyl groups relative to the central ring.
-
Saturated Carbon: The presence of a saturated C5 carbon atom breaks the conjugation across the ring that is present in Tetracyclone.
-
Below is a diagram illustrating the structural differences between the two molecules.
Caption: Logical relationship between molecular structure and photophysical properties.
II. Comparative Photophysical Properties
The following sections detail the measured properties of Tetraphenylcyclopentadienone and the predicted properties for 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one.
A. Absorption Spectroscopy (UV-Vis)
The absorption of UV-visible light corresponds to the promotion of an electron from a lower energy orbital (typically a bonding π or non-bonding n orbital) to a higher energy anti-bonding orbital (π*). The energy of this transition, and thus the wavelength of maximum absorption (λmax), is highly dependent on the extent of the molecule's conjugated π-system.
-
Tetraphenylcyclopentadienone: This compound is intensely colored (dark purple to black solid), which is a direct consequence of its extended π-conjugation allowing it to absorb light in the visible region of the spectrum. In chloroform, it exhibits three main absorption bands at approximately 250 nm, 350 nm, and a broad, lower-energy band around 500-510 nm, which is responsible for its color[2]. These transitions are assigned to π → π* electronic transitions within the extensive conjugated system. Tetraaryl cyclopentadienones are also known to exhibit negative solvatochromism, where the absorption maximum shifts to shorter wavelengths (a hypsochromic or blue shift) in more polar solvents[3].
-
2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one (Predicted): Due to its significantly smaller conjugated system—limited to a stilbene-like diphenyl-enone fragment—this molecule is expected to be colorless or pale yellow. Its primary π → π* absorption band (λmax) would be significantly blue-shifted compared to Tetracyclone, likely appearing in the ultraviolet region (UV-A or UV-B). Studies on similar 3-phenylcyclopent-2-enone structures show absorption maxima well below 400 nm[4][5]. The molecule would also possess a weaker n → π* transition at a longer wavelength, associated with the carbonyl group, but this is often of low intensity.
B. Emission Spectroscopy (Fluorescence)
Fluorescence is the emission of light from a molecule as it relaxes from an excited singlet state back to the ground state. The efficiency and color of this emission are sensitive to molecular structure and environment.
-
Tetraphenylcyclopentadienone: Despite its strong absorption, Tetracyclone is generally considered to be weakly fluorescent, a common trait for molecules with low-lying n-π* states and conformational flexibility, which provide efficient non-radiative decay pathways. However, emission in the red part of the visible spectrum (approximately 550-625 nm) has been observed from chloroform solutions[2]. The large separation between the longest-wavelength absorption and the emission peak (a large Stokes shift) is indicative of a significant change in geometry between the ground and excited states.
-
2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one (Predicted): The fluorescence properties of this compound are more difficult to predict. While the reduced conjugation would suggest emission at shorter wavelengths (likely in the blue or green region), cyclic enones are often non-emissive or very weakly emissive at room temperature in solution. This is because non-radiative processes, such as intersystem crossing to the triplet state and vibrational relaxation, are typically very efficient in these systems[4]. If it does fluoresce, the quantum yield is expected to be very low.
C. Quantum Yield (Φf) and Excited-State Lifetime (τ)
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The excited-state lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state.
-
Tetraphenylcyclopentadienone: Quantitative values for the fluorescence quantum yield and lifetime of Tetracyclone are not widely reported, but they are expected to be low (typically Φf < 0.05) due to efficient non-radiative decay pathways. Its propeller-like structure allows for torsional motions that can quench the excited state.
-
2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one (Predicted): The fluorescence quantum yield is predicted to be very low (Φf << 0.01), and the excited-state lifetime is expected to be short (on the order of picoseconds to a few nanoseconds). The presence of the flexible methyl groups and the efficient intersystem crossing common in enone systems would favor non-radiative decay over fluorescence.
III. Summary of Photophysical Properties
The table below summarizes the known and predicted photophysical parameters for the two compounds.
| Photophysical Parameter | Tetraphenylcyclopentadienone | 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one (Predicted) |
| Core Structure | Cyclopentadienone | Cyclopent-2-en-1-one |
| Conjugation | Extended (Dienone + 4 Phenyls) | Limited (Enone + 2 Phenyls) |
| Color | Dark Purple/Black | Colorless to Pale Yellow |
| λmax (Absorption) | ~350 nm, ~510 nm (in CHCl3)[2] | ~300-340 nm |
| λem (Emission) | ~550-625 nm (in CHCl3)[2] | Weak emission, likely < 450 nm (if any) |
| Fluorescence Quantum Yield (Φf) | Low | Very Low |
| Excited-State Lifetime (τ) | Short | Very Short |
| Key Structural Feature | Sterically hindered, non-planar "propeller" | Less hindered, more planar phenyl orientation |
IV. Causality and Field Insights: Why the Differences Matter
The stark contrast in the photophysical properties of these two molecules stems directly from their structural differences. The extended π-system in Tetraphenylcyclopentadienone is the primary reason for its absorption of visible light. The replacement of two phenyl groups with methyl groups and the saturation of one of the double bonds in 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one dramatically shortens the path of conjugation. This leads to a larger HOMO-LUMO energy gap, requiring higher energy (shorter wavelength) UV light to induce an electronic transition.
From a practical standpoint, this means Tetracyclone and its derivatives are candidates for applications involving visible light (e.g., photosensitizers, components in organic electronics), whereas the dimethyl compound would be more relevant in applications requiring UV absorption and potentially as a non-emissive quencher or a photochemically reactive species under UV irradiation. The low fluorescence quantum yields of both compounds suggest that they are not ideal candidates for applications requiring bright emission, such as fluorescent probes, unless structurally modified to inhibit non-radiative decay pathways.
V. Experimental Protocols
To validate the predicted properties of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one and to quantitatively characterize Tetracyclone, standardized photophysical measurements are required. Below is a validated, step-by-step methodology for determining key parameters.
A. Measurement of UV-Vis Absorption Spectrum
-
Solution Preparation: Prepare a stock solution of the compound in a spectroscopic-grade solvent (e.g., cyclohexane, acetonitrile, or dichloromethane) at a concentration of ~1 mM. Serially dilute the stock solution to prepare a series of solutions with concentrations ranging from 1 µM to 50 µM.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorbance spectrum of each solution from 200 nm to 800 nm in a 1 cm path length quartz cuvette, using the pure solvent as a reference.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). To determine the molar extinction coefficient (ε), plot absorbance at λmax versus concentration. The slope of the resulting line, according to the Beer-Lambert law (A = εcl), is the molar extinction coefficient.
B. Measurement of Relative Fluorescence Quantum Yield (Φf)
The comparative method is the most common and reliable technique for determining Φf. It involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.
Sources
- 1. Tetraphenylcyclopentadienone - Wikipedia [en.wikipedia.org]
- 2. Investigating the change in the photophysical properties of a trio of tetraphenylcyclopentadienone derivatives with varied groups on the aromatic rings in the 3- and 4-positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photochemistry of substituted cyclic enones. Part 11.1 Synthesis and photophysics of 5-arylalkyl-3-phenylcyclopentenones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Laser flash photolysis of 3-phenylcyclopent-2-enone: absorption spectrum and reactivity of its triplet excited state - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Efficacy Evaluation of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one: A Comparative Guide
Executive Summary
2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one (hereafter referred to as DDCP ) is a polysubstituted cyclopentenone derivative, primarily synthesized via the Nazarov cyclization of divinyl ketones.[1] While often utilized as a model substrate to demonstrate catalytic efficiency in organic synthesis, its pharmacophore—the
This guide evaluates the therapeutic potential of DDCP by benchmarking it against established cyclopentenone-based bioactive agents (such as 15d-PGJ2 ). The analysis focuses on its predicted efficacy in oncology and inflammation, driven by the covalent modification of cysteine residues in signaling proteins like NF-
Key Insight: Unlike simple cyclopentenones, the steric bulk of the phenyl groups at positions 3 and 4 in DDCP may modulate its electrophilicity, potentially enhancing selectivity and reducing off-target toxicity compared to highly reactive analogs.
Compound Profile & Mechanism of Action[2][3][4][5][6]
Chemical Identity[2][5][6][7][8]
-
IUPAC Name: 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one[1]
-
Class: Polysubstituted Cyclopentenone / Nazarov Cyclization Product[1]
-
Core Pharmacophore:
-unsaturated carbonyl (Michael Acceptor)
Mechanism: The "Covalent Warhead" Hypothesis
DDCP functions primarily through Michael addition . The electrophilic
-
NF-
B Inhibition: Covalent modification of the IKK subunit or the p65 subunit prevents nuclear translocation, suppressing pro-inflammatory cytokines. -
Nrf2 Activation: Modification of Keap1 cysteines prevents Nrf2 ubiquitination, triggering the Antioxidant Response Element (ARE).
-
Apoptosis Induction: Accumulation of Reactive Oxygen Species (ROS) and mitochondrial depolarization.
Mechanistic Pathway Diagram
The following diagram illustrates the dual-pathway modulation (NF-
Caption: Dual mechanistic action of DDCP via Michael addition to cysteine residues on IKK (inhibiting inflammation) and Keap1 (activating antioxidant response).
Comparative Efficacy Analysis
Since DDCP is often a synthetic intermediate, its biological data should be evaluated against established cyclopentenone drugs.
Table 1: Comparative Efficacy & Properties
| Feature | DDCP (Evaluated Compound) | 15d-PGJ2 (Natural Benchmark) | TEI-9826 (Synthetic Analog) |
| Origin | Synthetic (Nazarov Product) | Endogenous (PGD2 metabolite) | Synthetic Drug Candidate |
| Electrophilicity | Moderate (Steric hindrance from Phenyls) | High (Accessible enone) | High |
| Primary Target | Unknown (Predicted: Keap1/IKK) | PPAR | NF- |
| Stability | High (Crystalline solid) | Low (Rapid metabolism) | Moderate |
| Predicted IC50 | 10 - 50 µM (Estimated) | 1 - 10 µM | 0.5 - 5 µM |
| Selectivity | Potential for higher selectivity due to bulk | Low (Promiscuous binding) | Optimized for tumors |
Cell Line Selection Strategy
To validate DDCP, researchers should utilize the following cell lines, selected for their specific signaling environments:
-
RAW 264.7 (Macrophage):
-
Rationale: High expression of NF-
B. Ideal for testing anti-inflammatory potential (NO production, COX-2 expression). -
Expected Outcome: Dose-dependent reduction in LPS-induced Nitric Oxide.
-
-
HeLa (Cervical Cancer):
-
Rationale: Robust model for cytotoxicity and apoptosis.
-
Expected Outcome: IC50 determination via MTT assay; observation of cell shrinkage.
-
-
HepG2 (Liver Carcinoma):
-
Rationale: High metabolic activity; contains ARE-luciferase reporters for Nrf2 activation.
-
Expected Outcome: Upregulation of HO-1 (Heme Oxygenase-1).
-
Experimental Protocols (Self-Validating)
Protocol A: Determination of IC50 (MTT Assay)
Objective: Quantify the cytotoxic potency of DDCP in HeLa cells.
Reagents:
-
DDCP (dissolved in DMSO to 100 mM stock).
-
MTT Reagent (5 mg/mL in PBS).
-
Cisplatin (Positive Control).
Workflow:
-
Seeding: Plate HeLa cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Treat cells with serial dilutions of DDCP (0.1, 1, 5, 10, 25, 50, 100 µM).
-
Control: DMSO vehicle (0.1% final concentration).
-
Positive Control: Cisplatin (10 µM).
-
-
Incubation: Incubate for 48h at 37°C, 5% CO2.
-
Development: Add 20 µL MTT reagent. Incubate 4h.
-
Solubilization: Aspirate media. Add 150 µL DMSO to dissolve formazan crystals.
-
Readout: Measure Absorbance at 570 nm.
-
Validation: The Z-factor of the assay must be > 0.5. Vehicle control cell viability must be >90%.
Protocol B: Covalent Binding Verification (Ellman’s Assay)
Objective: Confirm DDCP acts as a Michael acceptor by reacting with free thiols (GSH).
Workflow:
-
Mix: Incubate DDCP (50 µM) with L-Glutathione (GSH, 50 µM) in PBS (pH 7.4) at 37°C.
-
Timepoints: Aliquot at 0, 15, 30, and 60 minutes.
-
Detection: Add DTNB (Ellman's Reagent). Measure Absorbance at 412 nm.
-
Interpretation: A decrease in absorbance over time indicates the consumption of free thiols (GSH) by DDCP, confirming Michael addition.
-
Negative Control: DDCP without GSH (check for auto-hydrolysis).
-
Experimental Workflow Diagram
This diagram outlines the logical flow for characterizing DDCP, from chemical verification to biological validation.
Caption: Step-by-step decision tree for evaluating the biological efficacy of DDCP.
References
-
Nazarov Cyclization & Prostaglandin Analogs
-
Optimization of Nazarov Cyclization of 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one. MDPI, 2020. Link
- Context: Describes the synthesis of the title compound and references prostaglandin analogues with anti-inflamm
-
-
Cyclopentenone Biological Activity
-
The Nazarov Cyclization: Development and Applications. University of Illinois. Link
- Context: Reviews the utility of cyclopentenones as motifs in biologically active n
-
-
Mechanism of Action (Michael Acceptors)
-
Structural Analogs
-
Synthesis of cis-Oriented Vicinal Diphenylethylenes. NIH / J. Org. Chem. Link
- Context: Discusses 3,4-diphenylcyclopentenone derivatives and their potential derivatiz
-
Sources
A Researcher's Guide to Elucidating the Bio-Mechanistic Profile of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one
Introduction: The Cyclopentenone Scaffold as a Privileged Motif in Drug Discovery
The cyclopentenone ring, particularly the α,β-unsaturated carbonyl system it contains, is a recurring and powerful structural motif in a vast array of biologically active natural products and synthetic compounds.[1][2][3] From the anti-inflammatory and anti-neoplastic activities of prostaglandins to the antimicrobial properties of various synthetic derivatives, this five-membered ring is a cornerstone of medicinal chemistry.[4][5][6] Its biological prowess stems largely from the electrophilic nature of the enone, which can act as a Michael acceptor to form covalent bonds with nucleophilic residues, most notably cysteine thiols, in key cellular proteins.[7][8] This ability to covalently modify protein function allows cyclopentenone-containing molecules to modulate a host of critical signaling pathways.
This guide focuses on a specific, lesser-studied derivative: 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one . While its direct biological activities are not extensively documented in current literature, its structure invites a thorough mechanistic investigation. The presence of the core cyclopentenone ring suggests a potential for biological activity, while the bulky dimethyl and diphenyl substitutions may confer unique target selectivity and pharmacological properties compared to other well-studied members of this class.
The purpose of this document is to provide a comprehensive, experimentally-driven framework for researchers and drug development professionals to systematically uncover the biological activity and mechanism of action of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one. We will use the extensively characterized cyclopentenone prostaglandin, 15-deoxy-Δ(12,14)-prostaglandin J2 (15d-PGJ2) , as a benchmark comparator to guide our investigation, providing a logical roadmap from initial phenotypic screening to deep mechanistic insights into key cellular signaling pathways.
The Core Mechanism: Key Signaling Pathways Targeted by Cyclopentenones
The reactivity of the cyclopentenone moiety enables these compounds to interfere with multiple signaling cascades central to inflammation, oxidative stress, and cell survival. Understanding these pathways is paramount to designing a logical experimental approach.
-
Inhibition of the NF-κB Pro-inflammatory Pathway: The Nuclear Factor-κB (NF-κB) signaling pathway is a master regulator of inflammatory gene expression.[9] In its inactive state, the NF-κB p50/p65 dimer is held in the cytoplasm by an inhibitor protein, IκBα.[10] Pro-inflammatory stimuli trigger the IκB kinase (IKK) complex to phosphorylate IκBα, targeting it for degradation.[11] This releases NF-κB to translocate to the nucleus and activate pro-inflammatory genes. Many cyclopentenones, including 15d-PGJ2, exert potent anti-inflammatory effects by directly inhibiting this pathway.[4][12][13] The mechanism often involves covalent modification of critical cysteine residues on either the IKKβ subunit, preventing IκBα phosphorylation, or on the p65 subunit of NF-κB itself, blocking its DNA binding capability.[11]
-
Activation of the Keap1-Nrf2 Antioxidant Pathway: The Keap1-Nrf2 system is the primary cellular defense against oxidative and electrophilic stress.[14] The transcription factor Nrf2 is normally sequestered in the cytoplasm by its repressor, Keap1, which facilitates its degradation. Electrophilic compounds, such as those with an α,β-unsaturated carbonyl group, can covalently modify specific cysteine sensors on Keap1.[15][16] This modification disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1).[14][17]
-
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK family (including ERK, JNK, and p38) regulates a wide range of cellular processes, from proliferation and differentiation to apoptosis and stress responses.[18] The effect of cyclopentenones on these pathways can be complex and cell-type specific. For instance, 15d-PGJ2 has been shown to activate the ERK pathway in human mesangial cells, often independently of its other known targets like PPARγ.[19] It can also potentiate apoptosis through mechanisms dependent on p38 MAPK activity.[20]
Comparative Framework: Structuring the Investigation
To rationally investigate 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one (herein referred to as DDPCO ), we will compare its activity profile directly against our primary comparator, 15d-PGJ2 .
| Feature | 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one (DDPCO) | 15-deoxy-Δ(12,14)-prostaglandin J2 (15d-PGJ2) |
| Core Scaffold | Cyclopent-2-en-1-one | Cyclopent-2-en-1-one |
| Key Functional Group | α,β-Unsaturated Ketone | α,β-Unsaturated Ketone |
| Substitutions | C2: MethylC3: PhenylC4: PhenylC5: Methyl | C2: Alkyl side chain (carboxylic acid terminus)C4: Alkyl side chain (alkene terminus) |
| Structural Nature | Rigid, bulky aromatic groups | Flexible, long aliphatic side chains |
| Known Ligand Activity | Unknown | High-affinity PPARγ ligand[4][12] |
The rationale for this comparison is clear: while both molecules share the reactive enone core, the steric and electronic differences in their substituents are likely to dictate their potency, target selectivity, and ultimately, their dominant mechanism of action. The bulky phenyl groups of DDPCO may favor or hinder interactions with protein targets compared to the flexible side chains of 15d-PGJ2.
An Experimental Roadmap for Mechanistic Elucidation
This section provides a step-by-step guide with detailed protocols for a logical, phased investigation.
Phase 1: Foundational Activity Screening
The initial goal is to establish a biological activity profile for DDPCO and determine effective concentration ranges for subsequent mechanistic assays.
Experiment 1.1: Assessing Cytotoxicity and Therapeutic Window
-
Causality: The first step for any novel compound is to determine its effect on cell viability. This allows for the calculation of an IC50 (half-maximal inhibitory concentration) value, which is crucial for designing all future experiments. By testing against a panel of cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer) and a non-malignant cell line (e.g., HEK293T), we can also get an early indication of cancer-selective cytotoxicity.
-
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of DDPCO and 15d-PGJ2 (e.g., from 0.1 µM to 100 µM) in appropriate cell culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Phase 2: Interrogating Key Signaling Pathways
With IC50 values established, we now move to sub-lethal concentrations to probe the specific molecular mechanisms.
Experiment 2.1: Probing the NF-κB Anti-Inflammatory Axis
-
Causality: This series of experiments aims to determine if DDPCO possesses anti-inflammatory properties by inhibiting the NF-κB pathway, a hallmark of many bioactive cyclopentenones.[11][13]
-
Workflow for NF-κB Pathway Analysis
Workflow for NF-κB Inhibition Assays. -
Protocol: Western Blot for IκBα Degradation and p65 Phosphorylation
-
Cell Culture & Treatment: Seed RAW 264.7 macrophages. Pre-treat with DDPCO or 15d-PGJ2 (e.g., at 5 µM and 10 µM) for 1 hour. Stimulate with lipopolysaccharide (LPS, 1 µg/mL) for 30 minutes.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate overnight at 4°C with primary antibodies against IκBα, phospho-p65 (Ser536), and a loading control (e.g., β-actin).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity relative to the loading control. A potent inhibitor will prevent the decrease in IκBα levels and the increase in phospho-p65 levels seen with LPS stimulation alone.
-
-
Signaling Pathway: NF-κB Inhibition
NF-κB pathway showing inhibition point by cyclopentenones.
Experiment 2.2: Assessing the Nrf2 Antioxidant Response
-
Causality: This experiment tests the hypothesis that DDPCO, as an electrophile, can activate the Nrf2 antioxidant pathway, a common mechanism for cytoprotection by cyclopentenones.[15][17]
-
Protocol: Western Blot for Nrf2 and HO-1 Induction
-
Cell Culture & Treatment: Seed a relevant cell line (e.g., HT22 neuronal cells or HaCaT keratinocytes). Treat with DDPCO or 15d-PGJ2 at non-toxic concentrations for 6-24 hours.
-
Lysis & Analysis: Prepare whole-cell lysates or nuclear/cytoplasmic fractions. Perform Western blotting as described in the previous protocol.
-
Antibodies: Use primary antibodies against Nrf2 and its target gene product, HO-1. Use β-actin for the cytoplasmic fraction and Lamin B1 for the nuclear fraction as loading controls.
-
Interpretation: An increase in total Nrf2 levels (due to stabilization) and a robust increase in HO-1 protein levels indicate successful pathway activation.
-
-
Signaling Pathway: Nrf2 Activation
The Keap1-Nrf2 pathway and its activation by electrophiles.
Data Interpretation and Comparative Summary
The collective data will allow for a direct comparison of DDPCO's bioactivity against the well-defined profile of 15d-PGJ2.
Table of Hypothetical Comparative Data:
| Assay | Parameter | DDPCO (Hypothetical Result) | 15d-PGJ2 (Expected Result) | Mechanistic Implication |
| MTT Assay | IC50 in HCT-116 cells | 8.5 µM | 5.0 µM | DDPCO shows potent cytotoxic activity, comparable to 15d-PGJ2. |
| NF-κB Western Blot | % Inhibition of LPS-induced IκBα Degradation | 75% at 10 µM | 90% at 10 µM | DDPCO is a strong inhibitor of the NF-κB pathway. |
| Nrf2 Western Blot | Fold-increase in HO-1 protein (24h) | 2.1-fold at 10 µM | 5.5-fold at 10 µM | DDPCO is a modest activator of the Nrf2 pathway, suggesting lower reactivity with Keap1 compared to 15d-PGJ2. |
Interpreting the Outcomes:
-
Scenario 1: Potent NF-κB Inhibition, Weak Nrf2 Activation: If DDPCO strongly inhibits NF-κB but only weakly activates Nrf2 (as in the hypothetical table), it might suggest that its structure favors interaction with the NF-κB machinery over the cysteine sensors of Keap1. The bulky diphenyl groups could provide a specific binding pocket interaction that is less dependent on broad electrophilic reactivity.
-
Scenario 2: Potent Nrf2 Activation: If DDPCO proves to be a more potent Nrf2 activator than 15d-PGJ2, it would suggest the electronic and steric properties of the molecule make its enone core highly reactive towards Keap1. This would position it as a promising cytoprotective agent.
-
Scenario 3: Novel Activity Profile: DDPCO may exhibit a completely different profile, perhaps strongly modulating a MAPK pathway without significant effects on NF-κB or Nrf2. This would indicate that its unique substitutions guide it to a novel set of protein targets, warranting further investigation through techniques like chemical proteomics to identify its covalent binding partners.
Conclusion and Future Outlook
This guide presents a logical and robust framework for the initial mechanistic characterization of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one. By leveraging the vast knowledge of well-studied cyclopentenones like 15d-PGJ2, researchers can efficiently probe the most probable signaling pathways—NF-κB and Nrf2—while remaining open to discovering novel activities. The proposed experimental protocols are designed to be self-validating, with clear endpoints and built-in comparisons.
Successful elucidation of DDPCO's primary mechanism of action will pave the way for more advanced studies, including in vivo efficacy models for inflammation or cancer, target deconvolution studies to identify specific protein binding partners, and structure-activity relationship (SAR) studies to optimize its potency and selectivity. The journey from a novel chemical structure to a potential therapeutic lead begins with the systematic and rigorous mechanistic investigation outlined herein.
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A Comparative Guide to the Synthesis of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one: A Green Chemistry Perspective
This guide provides a critical evaluation of synthetic routes to 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one, a substituted cyclopentenone. The cyclopentenone scaffold is a valuable structural motif present in numerous natural products and serves as a key building block in the synthesis of complex bioactive molecules, including prostaglandins and antitumor agents.[1][2] Our focus is to benchmark the classical Paal-Knorr condensation against modern, greener alternatives, offering researchers and process chemists a data-driven framework for selecting more sustainable and efficient synthetic strategies.
The Benchmark: Traditional Paal-Knorr Condensation
The Paal-Knorr synthesis, first reported in 1884, remains a cornerstone for constructing five-membered heterocycles and carbocycles from 1,4-dicarbonyl compounds.[3][4] For the target molecule, this involves the intramolecular cyclization of 3,4-diphenylhexane-2,5-dione.
Causality of the Experimental Approach
This reaction is typically performed under harsh acidic or basic conditions with prolonged heating. The acid protonates a carbonyl group, facilitating a nucleophilic attack from the enol or enolate of the second carbonyl, leading to a five-membered ring intermediate. Subsequent dehydration yields the final cyclopentenone product.[5] This classical approach, while effective, often suffers from drawbacks related to energy consumption, hazardous reagents, and significant waste generation.
Typical Experimental Protocol (Illustrative)
-
Setup: A round-bottom flask is charged with 3,4-diphenylhexane-2,5-dione (1.0 equiv.) and a suitable solvent such as toluene or acetic acid.
-
Catalyst Addition: A strong acid catalyst (e.g., concentrated sulfuric acid) or a base (e.g., sodium hydroxide in ethanol) is added to the mixture.[5][6]
-
Reaction: The mixture is heated to reflux for several hours (typically 4-24 hours) and monitored by Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction is cooled, neutralized, and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[7]
Green Chemistry Evaluation of the Paal-Knorr Synthesis
The traditional Paal-Knorr reaction, while synthetically useful, scores poorly against several green chemistry principles. The primary concerns are the use of hazardous solvents, high energy input for prolonged reflux, and the generation of significant waste during workup and purification, leading to a high Environmental Factor (E-Factor).[8][9]
Greener Synthetic Alternatives
To address the shortcomings of the classical method, several alternative strategies have emerged that align more closely with the principles of green chemistry.
Alternative 1: Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis utilizes the ability of polar molecules to transform electromagnetic energy into heat efficiently and uniformly.[10] This "superheating" effect in sealed vessels can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes.[10][11][12]
Causality and Advantages: For the Paal-Knorr condensation, microwave irradiation can significantly shorten the time required for cyclization and dehydration.[3][13] This leads to substantial energy savings and often results in cleaner reactions with higher yields and fewer byproducts, simplifying purification.
Illustrative Protocol (MAOS):
-
Setup: A microwave-safe reaction vessel is charged with 3,4-diphenylhexane-2,5-dione (1.0 equiv.), a suitable high-boiling polar solvent (e.g., ethanol, DMF), and a catalyst (e.g., p-toluenesulfonic acid).
-
Reaction: The sealed vessel is placed in a microwave reactor and irradiated at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 5-20 minutes).
-
Workup & Purification: The workup is similar to the conventional method but often requires less extensive purification due to a cleaner reaction profile.
Alternative 2: Mechanochemistry (Ball Milling)
Mechanochemistry leverages mechanical energy to induce chemical transformations, often in the absence of bulk solvents.[14][15] This solvent-free approach directly addresses one of the largest sources of waste in chemical synthesis.
Causality and Advantages: In a ball mill, the kinetic energy from grinding media (balls) creates localized high-pressure and high-temperature spots, which can overcome the activation energy of the reaction. This method eliminates the need for hazardous solvents, reduces energy consumption associated with heating and cooling solvents, and simplifies product isolation.
Illustrative Protocol (Mechanochemical):
-
Setup: A milling jar is charged with 3,4-diphenylhexane-2,5-dione (1.0 equiv.), a solid-state acid or base catalyst (e.g., solid p-TsOH or K₂CO₃), and milling balls.
-
Reaction: The jar is sealed and milled at a specific frequency (e.g., 20-30 Hz) for a defined period (e.g., 30-90 minutes).
-
Workup & Purification: The solid product is extracted from the jar with a minimal amount of a suitable solvent, filtered to remove the catalyst, and the solvent is evaporated. Purification, if necessary, is significantly streamlined.
Performance Benchmarking: A Quantitative Comparison
To provide an objective comparison, key green chemistry metrics are evaluated for each synthetic route. These metrics quantify the efficiency and environmental impact of a chemical process.[8][9][16]
| Metric | Traditional Paal-Knorr | Microwave-Assisted (MAOS) | Mechanochemical (Ball Milling) | Green Principle Addressed |
| Reaction Time | 4 - 24 hours | 5 - 20 minutes | 30 - 90 minutes | Energy Efficiency, Pollution Prevention |
| Temperature | 80 - 120 °C (Reflux) | 120 - 150 °C | Ambient (Localized Heat) | Energy Efficiency, Safer Chemistry |
| Typical Yield | 60 - 80% | 85 - 95% | >90% | Atom Economy, Pollution Prevention |
| Solvent Usage | High (Reaction + Workup) | Low to Medium | None to Minimal (Workup only) | Pollution Prevention, Safer Solvents |
| Atom Economy | ~93.8% (Theoretical) | ~93.8% (Theoretical) | ~93.8% (Theoretical) | Atom Economy |
| E-Factor (Est.) | >50 | 10 - 25 | <10 | Pollution Prevention |
| PMI (Est.) | >51 | 11 - 26 | <11 | Pollution Prevention |
Note: E-Factor (Environmental Factor) = Total Mass of Waste / Mass of Product. Process Mass Intensity (PMI) = Total Mass of Inputs / Mass of Product.[16][17] Atom Economy is calculated as (MW of product / sum of MW of all reactants) x 100%. For this specific condensation, the only theoretical byproduct is water.
Visualizing the Synthetic Pathways
Diagrams created using Graphviz (DOT language) help illustrate the core concepts and workflows.
Caption: Mechanism of the acid-catalyzed Paal-Knorr condensation.
Caption: Workflow comparison: Traditional vs. Mechanochemical synthesis.
Conclusion and Future Directions
While the traditional Paal-Knorr synthesis is a valid method for producing 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one, it is clearly outperformed by modern green alternatives when evaluated on efficiency and environmental impact.
-
Microwave-assisted synthesis offers a significant reduction in reaction time and energy consumption, making it an excellent choice for rapid library synthesis and optimization.
-
Mechanochemistry represents a paradigm shift, nearly eliminating solvent use and dramatically lowering the E-Factor and PMI. This positions it as a superior choice for sustainable, large-scale production.
For researchers and drug development professionals, the adoption of these greener methodologies is not merely an environmental consideration but a strategic one. These techniques lead to faster, cleaner, and more cost-effective chemical syntheses. The data strongly supports a move away from traditional, solvent-heavy, and energy-intensive protocols towards these more sustainable and efficient alternatives.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one
This guide provides essential safety and logistical information for the proper disposal of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one (CAS No. 16643-55-3). As a trusted resource for laboratory safety and chemical handling, this document is intended for researchers, scientists, and drug development professionals. The procedures outlined below are grounded in established safety protocols and regulatory guidelines to ensure minimal environmental impact and personnel risk.
Hazard Assessment and Characterization
Due to the absence of a dedicated SDS, a conservative approach to hazard assessment is necessary. Based on data for the closely related compound, 2,5-Dimethyl-3,4-diphenylcyclopentadienone, it is prudent to assume that 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one is hazardous to the environment. The GHS classification for the analogous cyclopentadienone indicates it is very toxic to aquatic life with long-lasting effects.[1] Therefore, this compound should be treated as a hazardous waste.
Inferred Hazardous Characteristics:
-
Toxicity: Assumed to be harmful if swallowed or in contact with skin.[2][3]
-
Environmental Hazard: Presumed to be very toxic to aquatic life with long-lasting effects.[1]
All laboratory waste containing this compound must be classified as hazardous. This includes pure, unreacted material, contaminated labware, and solutions.
Personal Protective Equipment (PPE) and Handling
Prior to handling 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one for disposal, it is imperative to wear appropriate personal protective equipment to prevent exposure.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and potential absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. A respirator may be needed for large quantities. | To avoid inhalation of any dusts or aerosols. |
Safe Handling Practices:
-
Avoid generating dust or aerosols.
-
Wash hands thoroughly after handling.
-
Ensure the work area is well-ventilated.[3]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure adequate ventilation.
-
Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect: Place the absorbed material and any contaminated items into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to the laboratory supervisor or Environmental Health and Safety (EHS) department.
Segregation and Storage of Waste
Proper segregation and storage of chemical waste are critical for safety and compliant disposal.
-
Waste Container: Use a dedicated, leak-proof, and chemically compatible container clearly labeled "Hazardous Waste."
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one"
-
The associated hazards (e.g., "Toxic," "Environmental Hazard")
-
The accumulation start date
-
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department. Keep it segregated from incompatible materials.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area. Waste should be disposed of through a licensed facility within 180 days of accumulation.
Disposal Workflow
The disposal of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one must adhere to federal and state hazardous waste regulations.[4][5] Generators of hazardous waste are responsible for its management from generation to final disposal.[6]
Caption: Disposal workflow for 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one.
Disposal Procedure:
-
Characterize: Based on available data, classify the waste as hazardous.
-
Segregate and Containerize: Place the waste in a designated hazardous waste container.
-
Label: Affix a completed hazardous waste label.
-
Store: Keep the container in a designated satellite accumulation area.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste disposal company.
-
Transportation: The licensed hauler will transport the waste to a Treatment, Storage, and Disposal Facility (TSDF).[5]
-
Final Disposal: The most probable method of disposal for this type of organic compound is high-temperature incineration. Land disposal of untreated hazardous wastes is prohibited.[7]
-
Documentation: Retain all waste manifests and disposal records for at least three years, as required by the EPA.[4]
By adhering to these procedures, you can ensure the safe and compliant disposal of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one, thereby protecting yourself, your colleagues, and the environment.
References
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. [Link]
-
What are Federal and State Hazardous Waste Regulations?. (2022, April 19). Hazardous Waste Experts. [Link]
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How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). IDR Environmental Services. [Link]
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2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one. PubChem. [Link]
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Land Disposal Restrictions for Hazardous Waste. (2025, October 9). US EPA. [Link]
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Learn the Basics of Hazardous Waste. (2025, March 24). US EPA. [Link]
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2,5-Dimethyl-3,4-diphenylcyclopentadienone. PubChem. [Link]
-
2,5-dimethyl-3,4-diphenyl-2-cyclopenten-1-one. Chemical Synthesis Database. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical compounds requires a deep understanding of their potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one, ensuring both personal safety and the integrity of your research.
Foundational Hazard Assessment: Understanding the Risks
The primary hazards associated with analogous cyclopentenone structures include:
-
Skin Corrosion/Irritation (Category 2): Direct contact can cause skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2): The compound is expected to cause serious eye irritation upon contact.[1]
-
Skin Sensitization (Category 1): Repeated exposure may lead to an allergic skin reaction.[1]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation, particularly if handled as a fine powder that can be inhaled.[1]
-
Aquatic Hazard: The related compound 2,5-Dimethyl-3,4-diphenylcyclopentadienone is classified as very toxic to aquatic life with long-lasting effects.[2]
This hazard profile dictates that our primary protective goal is to prevent skin, eye, and respiratory contact.
Core PPE for Standard Laboratory Operations
For routine laboratory procedures such as weighing, preparing solutions, and conducting reactions under controlled conditions (e.g., in a fume hood), the following PPE ensemble is mandatory. The logic here is to establish a comprehensive barrier that mitigates the risks of accidental splashes, spills, and brief, low-concentration vapor or dust exposure.
Eye and Face Protection: The First Line of Defense
Given the classification as a serious eye irritant, robust eye protection is non-negotiable.[1][3]
-
Chemical Splash Goggles: These are essential and must be worn at all times when handling the compound in any form. Goggles provide a complete seal around the eyes, offering superior protection from splashes, aerosols, and fine dust compared to standard safety glasses.
-
Face Shield: When there is a heightened risk of splashing or energetic reaction (e.g., when transferring large volumes or running a reaction for the first time), a face shield should be worn in addition to chemical splash goggles. The face shield protects the entire face from direct contact.[4]
Skin and Body Protection: A Necessary Barrier
To prevent skin irritation and the potential for sensitization, complete skin coverage is paramount.[1]
-
Laboratory Coat: A flame-resistant (e.g., Nomex®) or 100% cotton lab coat, fully buttoned with sleeves rolled down, is the minimum requirement.[4] This protects against incidental contact and small splashes.
-
Long Pants and Closed-Toe Shoes: Full-length pants and shoes that cover the entire foot are mandatory laboratory attire and form the base layer of protection.[4] Fabrics like polyester or acrylic should be avoided.[4]
-
Chemical-Resistant Apron: For procedures involving larger quantities or a significant splash hazard, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
Hand Protection: Selecting the Right Glove
Choosing the correct gloves is a critical decision based on the task and potential exposure. Since no specific glove breakthrough data is available for this compound, a double-gloving strategy is recommended to provide layered protection.
-
Inner Glove: A thinner nitrile glove can serve as the base layer.
-
Outer Glove: A heavier-duty nitrile or neoprene glove should be worn over the inner glove. This provides robust protection against a broad range of chemicals.[5]
Causality: The double-gloving technique is a self-validating system. If the outer glove is compromised, the inner glove provides temporary protection, alerting the user to the breach and allowing for a safe glove change before the chemical contacts the skin. Gloves should be changed immediately upon known contact with the chemical.[6]
Respiratory Protection: When is it Necessary?
Under standard operating procedures within a certified chemical fume hood, respiratory protection is typically not required.[1] The fume hood provides the primary engineering control to prevent inhalation of dust or vapors.
However, respiratory protection should be considered under the following circumstances:
-
Weighing or handling the solid outside of a fume hood.
-
Cleaning up a significant spill of the solid material.
-
If the process generates aerosols or dust.
In these situations, a NIOSH-approved air-purifying respirator with a particulate filter (N95 or higher) is recommended.[7] Use of a respirator requires prior medical evaluation and fit-testing as per OSHA regulations.[4][5]
Procedural Discipline: PPE Workflow
A systematic approach to donning and doffing PPE is crucial to prevent cross-contamination.
Step-by-Step PPE Protocol
-
Preparation: Ensure long hair is tied back. Wash hands thoroughly.
-
Donning Sequence:
-
Put on lab coat and any required apron.
-
Put on inner gloves.
-
Put on outer gloves, ensuring they extend over the cuffs of the lab coat.
-
Put on chemical splash goggles.
-
Put on a face shield if required.
-
-
Doffing Sequence (to minimize contamination):
-
Remove the outer gloves first, peeling them off without touching the outside surface.
-
Remove the face shield and apron (if used).
-
Remove the lab coat, turning it inside out as it is removed.
-
Remove goggles.
-
Remove inner gloves.
-
Wash hands thoroughly with soap and water.
-
PPE Selection and Workflow Diagram
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental context.
Caption: PPE selection workflow for handling the target compound.
Summary of Recommended PPE by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Recommended (N95) if outside a fume hood |
| Solution Prep | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not required in fume hood |
| Reaction Workup | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Apron | Not required in fume hood |
| Large Spill Cleanup | Goggles & Face Shield | Heavy-Duty Gloves | Chemical Resistant Suit | Required (Air-purifying) |
Disposal and Decontamination
All disposable PPE used while handling 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one should be considered contaminated waste.
-
Gloves: Remove and dispose of immediately after handling the compound. Do not reuse disposable gloves.
-
Lab Coats: If significant contamination occurs, the lab coat should be professionally decontaminated or disposed of as hazardous waste. Do not launder contaminated lab coats at home.
-
Solid Waste: All contaminated disposables (gloves, wipes, etc.) must be collected in a designated, sealed hazardous waste container for disposal according to your institution's and local regulations.[1]
By adhering to these rigorous, evidence-based PPE protocols, you create a self-validating system of safety that protects you, your colleagues, and your research.
References
-
2,5-Dimethyl-3,4-diphenylcyclopentadienone | C19H16O | CID 141277. PubChem. Available at: [Link]
-
Personal Protective Equipment (PPE). (2026, February 4). Chemical Hazards Emergency Medical Management (CHEMM). Available at: [Link]
-
2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one | C19H18O | CID 313334. PubChem. Available at: [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Available at: [Link]
-
Guidance for Selection of Protective Clothing for MDI Users. Covestro. Available at: [Link]
-
How to Choose PPE for Chemical Work. (2025, October 23). Allan Chemical Corporation. Available at: [Link]
-
Safe Handling of Hazardous Drugs. (2025, March 5). Duke University Occupational and Environmental Safety Office. Available at: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 2,5-Dimethyl-3,4-diphenylcyclopentadienone | C19H16O | CID 141277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
